molecular formula C3H4BrO2- B1231587 3-Bromopropanoate

3-Bromopropanoate

Cat. No.: B1231587
M. Wt: 151.97 g/mol
InChI Key: DHXNZYCXMFBMHE-UHFFFAOYSA-M
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Description

3-Bromopropanoate, also known as this compound, is a useful research compound. Its molecular formula is C3H4BrO2- and its molecular weight is 151.97 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4BrO2-

Molecular Weight

151.97 g/mol

IUPAC Name

3-bromopropanoate

InChI

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/p-1

InChI Key

DHXNZYCXMFBMHE-UHFFFAOYSA-M

Canonical SMILES

C(CBr)C(=O)[O-]

Synonyms

3-bromopropionic acid
beta-bromopropionate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl 3-bromopropanoate is a valuable and versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of two reactive functional groups: an ester and a primary alkyl bromide. This allows for a variety of subsequent chemical transformations, making it a key building block in the synthesis of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to methyl this compound, complete with detailed experimental protocols, a comparative data summary, and graphical representations of the reaction pathways and experimental workflow.

Core Synthetic Strategies

There are two principal and well-established methods for the synthesis of methyl this compound: the Fischer esterification of 3-bromopropanoic acid and the hydrobromination of methyl acrylate. A notable variation of the latter involves the in situ generation of hydrogen bromide.

  • Fischer-Speier Esterification of 3-Bromopropanoic Acid: This classical method involves the acid-catalyzed reaction of 3-bromopropanoic acid with methanol.[3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.[4][5][6][7] Common catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid.[3][4]

  • Hydrobromination of Methyl Acrylate: This approach involves the 1,4-addition (or conjugate addition) of hydrogen bromide (HBr) across the carbon-carbon double bond of methyl acrylate.[3][8] The reaction can be performed by bubbling gaseous HBr through a solution of the acrylate or by using a solution of HBr in a suitable solvent.[8]

  • In situ Hydrobromination of Methyl Acrylate: A more recent and efficient one-pot method involves the generation of HBr in situ from the reaction of acetyl bromide with an alcohol, which then directly reacts with methyl acrylate.[3] This method avoids the handling of gaseous HBr and can lead to high yields.[3]

Comparative Data of Synthetic Protocols

The following table summarizes the quantitative data from various reported protocols for the synthesis of methyl this compound, allowing for a direct comparison of their efficiencies and conditions.

Method Starting Materials Key Reagents/Catalyst Reaction Conditions Yield Reference
Fischer Esterification 3-Bromopropanoic acid, MethanolSulfuric acid or p-toluenesulfonic acidRefluxTypically good to high[3]
Hydrobromination Methyl acrylate, Hydrogen bromideAnhydrous HBr (gas)Ice bath, then room temperature for 20 hours80-84%[8]
In situ Hydrobromination Methyl acrylate, Acetyl bromide, MethanolHydroquinone (inhibitor)Room temperature for 1 hour, then 50°C for 1 hour96%[3]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of 3-Bromopropanoic Acid

This protocol is a general representation of the Fischer esterification method.

Materials:

  • 3-Bromopropanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromopropanoic acid in an excess of anhydrous methanol (typically 5-10 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Hydrobromination of Methyl Acrylate with Gaseous HBr

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Methyl acrylate (washed and dried)

  • Anhydrous hydrogen bromide (gas)

  • Anhydrous diethyl ether

  • Hydroquinone (inhibitor)[8]

Procedure:

  • Prepare a solution of 258 g (3 moles) of washed and dried methyl acrylate in 500 ml of anhydrous diethyl ether in a 1-liter round-bottomed flask. A small amount of hydroquinone can be added as a polymerization inhibitor.[8]

  • Fit the flask with a gas inlet tube that extends almost to the bottom of the flask and a drying tube.

  • Cool the flask in an ice bath and pass 245 g (3.03 moles) of anhydrous hydrogen bromide gas into the solution.[8]

  • After the addition is complete, stopper the flask and let it stand at room temperature for approximately 20 hours.[8]

  • Remove the diethyl ether by distillation from a hot-water bath (80-85°C).[8]

  • Transfer the residue to a modified Claisen distilling flask and distill under reduced pressure.

  • Collect the fraction distilling at 64–66°C/18 mmHg to yield 410–428 g (80–84%) of methyl this compound.[8]

Protocol 3: In situ Hydrobromination of Methyl Acrylate

This protocol is based on the procedure described in patent CN111253255A.[3]

Materials:

  • Methyl acrylate (1 mol, 86.1g)

  • Methanol (8 mol, 256g)

  • Acetyl bromide (1.1 mol, 124.2g)

  • Hydroquinone (0.5g)

Procedure:

  • To a reaction flask, add 86.1g of methyl acrylate, 256g of methanol, and 0.5g of hydroquinone.[3]

  • Stir the mixture at room temperature and add 124.2g of acetyl bromide dropwise using a dropping funnel.[3]

  • Continue stirring at room temperature for 1 hour after the addition is complete.[3]

  • Raise the temperature to 50°C and continue to stir for an additional hour.[3]

  • After the reaction, recover the methanol and the by-product methyl acetate by distillation.[3]

  • Collect the product by distillation under reduced pressure to obtain 160.2g of methyl this compound (96% yield).[3]

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the chemical transformations and the general experimental workflow.

Synthesis_Pathways cluster_0 Fischer Esterification cluster_1 Hydrobromination cluster_2 In situ Hydrobromination 3-Bromopropanoic Acid 3-Bromopropanoic Acid Methyl 3-bromopropanoate_1 Methyl this compound 3-Bromopropanoic Acid->Methyl 3-bromopropanoate_1 + Methanol (H+ catalyst) Methanol Methanol Methanol->Methyl 3-bromopropanoate_1 Methyl Acrylate Methyl Acrylate Methyl 3-bromopropanoate_2 Methyl this compound Methyl Acrylate->Methyl 3-bromopropanoate_2 + HBr Hydrogen Bromide HBr Hydrogen Bromide->Methyl 3-bromopropanoate_2 Acetyl Bromide Acetyl Bromide HBr_in_situ HBr (in situ) Acetyl Bromide->HBr_in_situ + Methanol Methanol_2 Methanol Methanol_2->HBr_in_situ Methyl 3-bromopropanoate_3 Methyl this compound HBr_in_situ->Methyl 3-bromopropanoate_3 Methyl Acrylate_2 Methyl Acrylate Methyl Acrylate_2->Methyl 3-bromopropanoate_3

Caption: Synthetic pathways to methyl this compound.

Experimental_Workflow Start Starting Materials (e.g., Methyl Acrylate, Reagents) Reaction Reaction Setup (Mixing, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup Aqueous Workup (Washing, Extraction) Monitoring->Workup Upon completion Drying Drying (Anhydrous MgSO4/Na2SO4) Workup->Drying Purification Purification (Distillation/Vacuum Distillation) Drying->Purification Analysis Product Analysis (NMR, GC-MS, IR) Purification->Analysis FinalProduct Pure Methyl this compound Analysis->FinalProduct

Caption: General experimental workflow for synthesis.

References

Ethyl 3-Bromopropanoate: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-bromopropanoate, a seemingly simple bifunctional molecule, has emerged as a powerful and versatile building block in the realm of organic synthesis. Its unique combination of an electrophilic carbon bearing a bromine atom and an ester functionality allows for a diverse range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, key reactions, and applications of ethyl this compound, with a particular focus on its utility in the synthesis of heterocyclic compounds and as a key intermediate in the development of pharmaceuticals. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to effectively utilize this reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Ethyl this compound is a colorless to pale yellow liquid with a characteristically pungent odor.[1] It is crucial for researchers to be familiar with its physical and spectral properties for proper handling, reaction monitoring, and product characterization.

Table 1: Physicochemical Properties of Ethyl this compound

PropertyValueReference(s)
CAS Number 539-74-2[2]
Molecular Formula C₅H₉BrO₂[2]
Molecular Weight 181.03 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 135-136 °C at 50 mmHg[2]
Density 1.412 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.452[2]
Flash Point 70 °C (158 °F)[2]
Solubility Soluble in alcohol, ether, chloroform, and benzene.[2]

Spectroscopic Data:

The structural integrity and purity of ethyl this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data of Ethyl this compound

Technique Key Data
¹H NMR The proton NMR spectrum provides characteristic signals for the ethyl and bromopropionyl fragments.
¹³C NMR The carbon NMR spectrum shows distinct peaks for the carbonyl, methylene, and methyl carbons.
Infrared (IR) The IR spectrum exhibits a strong absorption band corresponding to the C=O stretching of the ester group.
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Synthesis of Ethyl this compound

Ethyl this compound can be synthesized through two primary routes, both of which are well-established in the literature.

Esterification of 3-Bromopropionic Acid

This classic method involves the Fischer esterification of 3-bromopropionic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

A mixture of 3-bromopropionic acid (1.0 eq.), ethanol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is washed with a sodium bicarbonate solution and water, dried, and purified by distillation to afford ethyl this compound.

Hydrobromination of Ethyl Acrylate

An alternative approach involves the anti-Markovnikov addition of hydrogen bromide to ethyl acrylate. This method is often favored for its atom economy.

Experimental Protocol:

Hydrogen bromide gas is bubbled through a solution of ethyl acrylate in a suitable solvent, often in the presence of a radical initiator such as benzoyl peroxide, to facilitate the anti-Markovnikov addition. The reaction progress is monitored, and upon completion, the product is isolated and purified by distillation. A yield of approximately 90% can be achieved with this method.

Chemical Reactivity and Synthetic Applications

The reactivity of ethyl this compound is dominated by the presence of two key functional groups: the electrophilic carbon attached to the bromine atom, which is susceptible to nucleophilic attack, and the ester group, which can undergo various transformations.

Reactions at the Electrophilic Carbon: A Gateway to Diverse Functionalities

The primary reactivity of ethyl this compound lies in its role as an alkylating agent. The carbon-bromine bond is readily cleaved by a wide range of nucleophiles, enabling the introduction of the 2-(ethoxycarbonyl)ethyl group into various molecular frameworks.

Ethyl this compound is an effective reagent for the N-alkylation of primary and secondary amines to furnish β-amino esters. These products are valuable intermediates in the synthesis of β-amino acids and various nitrogen-containing heterocycles. Similarly, N-alkylation of nitrogenous heterocycles like indoles and pyrroles provides a straightforward route to functionalized derivatives.

Experimental Protocol for N-Alkylation of a Primary Amine:

To a solution of the primary amine (1.0 eq.) and a base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile or DMF, ethyl this compound (1.1 eq.) is added dropwise at room temperature. The reaction mixture is stirred until the starting amine is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

In a Williamson-type ether synthesis, ethyl this compound reacts with phenoxides to yield aryl ethers. This reaction is typically carried out in the presence of a base to deprotonate the phenol.

Experimental Protocol for O-Alkylation of a Phenol:

A mixture of the phenol (1.0 eq.), a base such as potassium carbonate (1.5 eq.), and ethyl this compound (1.2 eq.) in a solvent like acetone or DMF is heated to reflux. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired ether, which can be further purified by chromatography or crystallization.

Thiols and thiophenols readily react with ethyl this compound in the presence of a base to afford the corresponding thioethers. This reaction provides access to β-thioesters, which are precursors to various sulfur-containing compounds.

Experimental Protocol for S-Alkylation of a Thiol:

To a solution of the thiol (1.0 eq.) and a base like triethylamine or potassium carbonate (1.2 eq.) in a solvent such as ethanol or DMF, ethyl this compound (1.1 eq.) is added. The reaction is typically stirred at room temperature until completion. The work-up procedure is similar to that of N- and O-alkylation reactions.

Table 3: Representative Yields for Alkylation Reactions with Ethyl this compound

NucleophileProductBaseSolventTemperatureYield (%)
AnilineEthyl 3-(phenylamino)propanoateK₂CO₃AcetonitrileRefluxGood
PhenolEthyl 3-phenoxypropanoateK₂CO₃AcetoneRefluxHigh
ThiophenolEthyl 3-(phenylthio)propanoateEt₃NEthanolRoom Temp.High
Reactions Involving the Ester Functionality

The ester group of ethyl this compound can participate in a variety of classical ester reactions, such as hydrolysis, transesterification, and reduction. However, its true synthetic utility is often realized in reactions where both the ester and the bromide play a role.

While a classic Reformatsky reaction typically involves an α-haloester, ethyl this compound can also participate in this zinc-mediated reaction with aldehydes and ketones to produce γ-hydroxy esters. The organozinc intermediate is formed in situ and adds to the carbonyl group.

Experimental Protocol for a Reformatsky-type Reaction:

Activated zinc dust is added to a solution of the aldehyde or ketone (1.0 eq.) and ethyl this compound (1.2 eq.) in an anhydrous solvent like THF or benzene. The mixture is heated to initiate the reaction. After the reaction is complete, it is quenched with a dilute acid, and the product is extracted. Purification is typically achieved by column chromatography.

Tandem and Multicomponent Reactions: A Strategy for Complexity

Ethyl this compound has proven to be an exceptional reagent in tandem and multicomponent reactions, where its bifunctional nature is exploited to rapidly construct complex heterocyclic systems in a single synthetic operation.

A notable application of ethyl this compound is in the one-pot synthesis of poly-functionalized indolizines. In this reaction, it acts as a unique bifunctional reagent.

Experimental Protocol for Indolizine Synthesis:

A mixture of a 2-substituted pyrrole (1.0 eq.), a phenacyl bromide derivative (1.0 eq.), and ethyl this compound (1.2 eq.) is heated in a suitable solvent. The reaction proceeds through a tandem sequence of N-alkylation, Knoevenagel-type condensation, and intramolecular cyclization to afford the indolizine core in good to excellent yields (64-88%).[1]

G Pyrrole 2-Substituted Pyrrole Intermediate1 N-Alkylated Pyrrole Pyrrole->Intermediate1 N-Alkylation PhenacylBromide Phenacyl Bromide Intermediate2 Knoevenagel Adduct PhenacylBromide->Intermediate2 EBP Ethyl this compound EBP->Intermediate1 Intermediate1->Intermediate2 Knoevenagel Condensation Indolizine Poly-functionalized Indolizine Intermediate2->Indolizine Intramolecular Cyclization

Synthesis of Indolizines using Ethyl this compound.

Ethyl this compound can be utilized in the synthesis of coumarin derivatives, which are an important class of compounds with diverse biological activities. One approach involves the reaction with a phenol to form an ether, followed by an intramolecular cyclization.

Applications in Drug Development

The versatility of ethyl this compound has made it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.

Synthesis of a Sacubitril Intermediate

Sacubitril, a component of the heart failure medication Entresto®, is a neprilysin inhibitor. The synthesis of a key intermediate for Sacubitril can involve the use of a derivative of ethyl this compound. While the exact industrial synthesis is proprietary, plausible synthetic routes highlight the importance of such building blocks.

The mechanism of action of Sacubitril involves its active metabolite, LBQ657, inhibiting neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. This inhibition leads to increased levels of these peptides, which promote vasodilation and sodium and water excretion, thereby reducing the workload on the heart.[1][3][4][5]

Sacubitril Sacubitril (Prodrug) LBQ657 LBQ657 (Active Metabolite) Sacubitril->LBQ657 De-ethylation Esterases Esterases Esterases->Sacubitril Neprilysin Neprilysin LBQ657->Neprilysin Inhibits Degradation Degradation Products Neprilysin->Degradation Degrades NatriureticPeptides Natriuretic Peptides NatriureticPeptides->Neprilysin CardiovascularEffects Beneficial Cardiovascular Effects (Vasodilation, Natriuresis) NatriureticPeptides->CardiovascularEffects Tipranavir Tipranavir HIV_Protease HIV Protease Active Site Tipranavir->HIV_Protease Binds to & Inhibits Cleavage Cleavage HIV_Protease->Cleavage Gag_Pol Gag-Pol Polyprotein Gag_Pol->Cleavage Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Successful Immature_Virion Immature, Non-infectious Virion Cleavage->Immature_Virion Blocked by Tipranavir Virion Mature, Infectious Virion Viral_Proteins->Virion Assembly

References

The SN2 Pathway of 3-Bromopropionic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of nucleophilic substitution on 3-bromopropionic acid, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. This document provides a detailed overview of the reaction kinetics, stereochemistry, and the influence of various reaction parameters. Experimental protocols for key reactions and a visualization of a relevant signaling pathway are included to provide a comprehensive resource for professionals in the field.

Core Concepts: The SN2 Mechanism

Nucleophilic substitution on 3-bromopropionic acid predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the substrate (3-bromopropionic acid) and the nucleophile.

The general representation of the SN2 reaction on 3-bromopropionic acid is as follows:

Key factors influencing the rate and outcome of this reaction include the nature of the nucleophile, the solvent, and the reaction temperature.

Data Presentation: Synthesis of 3-Substituted Propionic Acid Derivatives

The following tables summarize reaction conditions and yields for the synthesis of various 3-substituted propionic acid derivatives from 3-bromopropionic acid, showcasing the versatility of this substrate in organic synthesis.

ProductNucleophileReagents and ConditionsYield (%)Reference
3-Hydroxypropionic acidHydroxide (OH⁻)Hydrolysis in alkaline solution.Not specified[1]
β-AlanineAmmonia (NH₃)Concentrated aqueous ammonia, room temperature, 4 days.65-70[2]
β-AlanineHexamethylenetetramineModified Delépine reaction followed by acid hydrolysis.85
3-(Arylthio)propionic acidsThiophenolsCu₂O, refluxing pyridine, 6 h.Good
3-Azidopropionic acidAzide (N₃⁻)Not specifiedNot specified[3]
Alkyl 3-bromopropionateAlcoholsNot specifiedNot specified[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving nucleophilic substitution on 3-bromopropionic acid.

Synthesis of β-Alanine from 3-Bromopropionic Acid

Objective: To synthesize β-alanine via the ammonolysis of 3-bromopropionic acid.

Materials:

  • 3-bromopropionic acid

  • Concentrated aqueous ammonia (sp. gr. 0.9)

  • Methanol

  • Diethyl ether

  • Glass-stoppered bottle (1-gallon)

  • Apparatus for concentration (e.g., rotary evaporator)

  • Filtration apparatus

  • Refrigerator

Procedure:

  • Cool 100 g (0.65 mole) of 3-bromopropionic acid and 3 L (44.5 moles) of concentrated aqueous ammonia to 1-4 °C.

  • Slowly add the cold 3-bromopropionic acid to the cold concentrated aqueous ammonia in a 1-gallon glass-stoppered bottle with stirring.

  • Allow the mixture to stand at room temperature for a minimum of four days.

  • Concentrate the resulting solution to a volume of 300 cc.

  • Filter the concentrated solution and then concentrate it further to 200 cc.

  • Cool the solution to room temperature and add 1 L of methanol.

  • Chill the mixture overnight in a refrigerator (0-4 °C) to induce crystallization.

  • Filter the crystals with suction and wash them with 250 cc of methanol and then 250 cc of ether.

  • For purification, dissolve the crude product in 200 cc of warm water, add 1 L of methanol, and chill overnight.

  • Filter and wash the purified crystals as in step 8. The expected yield is 38-42 g (65-70%).[2]

Kinetic Analysis of a Nucleophilic Substitution Reaction by 1H NMR Spectroscopy

Objective: To determine the rate law and rate constant of an SN2 reaction by monitoring the change in concentration of reactants and products over time using 1H NMR spectroscopy.

Materials:

  • 3-Bromopropionic acid

  • Selected nucleophile (e.g., sodium iodide)

  • Appropriate deuterated solvent (e.g., acetone-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-bromopropionic acid of known concentration in the deuterated solvent.

    • Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.

  • Reaction Initiation and Data Acquisition:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 40 °C).

    • In an NMR tube, mix known volumes of the pre-thermostated reactant solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

    • Quickly place the NMR tube in the spectrometer and begin acquiring 1H NMR spectra at regular time intervals. Automated acquisition is recommended.[5][4]

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the reactant (e.g., the α- or β-protons of 3-bromopropionic acid) and a unique proton on the product in each spectrum.

    • The relative integrals will be proportional to the concentrations of the reactant and product.

    • Plot the concentration of the reactant versus time.

    • To determine the order of the reaction with respect to each reactant, perform experiments where the concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).

    • From the appropriate integrated rate law plots (e.g., ln[Reactant] vs. time for a first-order or pseudo-first-order reaction), determine the rate constant (k).[5]

Mandatory Visualization

Signaling Pathway: The Role of the PI3K/PDK1 Pathway in Drug Development

Derivatives of 3-bromopropionic acid are often utilized as building blocks in the synthesis of small molecule inhibitors targeting various signaling pathways implicated in diseases such as cancer. One such critical pathway is the PI3K/PDK1 signaling cascade, which plays a central role in cell growth, proliferation, and survival. Understanding this pathway is crucial for the rational design of targeted therapies.

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT Akt (PKB) PDK1->AKT Phosphorylation & Activation Downstream Downstream Effectors AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Small Molecule Inhibitor (e.g., derived from 3-bromopropionic acid) Inhibitor->PDK1 Inhibition

Caption: PI3K/PDK1 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Kinetic Analysis of Nucleophilic Substitution

The following diagram illustrates a typical workflow for studying the kinetics of a nucleophilic substitution reaction.

Kinetic_Workflow Prep 1. Prepare Stock Solutions - 3-Bromopropionic Acid - Nucleophile Thermo 2. Thermostat Reactants & Spectrometer Prep->Thermo Mix 3. Initiate Reaction (Mix Reactants) Thermo->Mix Acquire 4. Acquire Data vs. Time (e.g., NMR, UV-Vis) Mix->Acquire Process 5. Process Data (e.g., Integration, Absorbance) Acquire->Process Plot 6. Plot Concentration vs. Time Process->Plot Analyze 7. Determine Rate Law & Rate Constant Plot->Analyze

References

physical properties of ethyl 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Bromopropanoate

Introduction

Ethyl this compound, with the chemical formula C5H9BrO2, is an organobromine compound that serves as a valuable intermediate in various organic syntheses.[1][2] It is a colorless to pale yellow liquid, recognized for its role as an alkylating agent in the preparation of more complex molecules.[1][2][3] This document provides a comprehensive overview of its key physical properties, compiled from various sources, and outlines the standard experimental methodologies used for their determination. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Physical Properties

The physical characteristics of ethyl this compound have been determined through various experimental and computational methods. The following table summarizes the key quantitative data available for this compound.

PropertyValueConditions
Molecular Weight 181.03 g/mol
Boiling Point 135-136 °Cat 50 mmHg[1][2][4][5][6]
179 °C
69-71 °Cat 10 mmHg[7]
Melting Point 184-186 °Cwith water as solvent[2][8][9]
Density 1.412 g/mLat 25 °C[2][4][5][6]
1.4409 g/cm³Standard state (25 °C, 100 kPa)[1]
1.419 g/mL
Refractive Index 1.452at 20 °C (D line)[2][4][5][6]
Flash Point 175 °F (79.4 °C)[2][4][8][9]Closed cup
70 °CClosed cup[10][11]
Vapor Pressure 0.962 mmHgat 25 °C[8][9]
Solubility Soluble in water, alcohol, chloroform, and benzene.[2][4][8][9][12]

Experimental Protocols

The determination of the physical properties of a compound like ethyl this compound follows standardized laboratory procedures. Below are outlines of typical methodologies for the key properties listed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling compounds like ethyl this compound, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are connected to the system.

  • Procedure:

    • The liquid is placed in the round-bottom flask with boiling chips.

    • The system is evacuated to the desired pressure (e.g., 50 mmHg), which is monitored by the manometer.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling, and the vapor condensate is dripping from the thermometer bulb at a steady rate. This temperature is the boiling point at the recorded pressure.

Density Measurement

Density is the mass per unit volume of a substance. It is a temperature-dependent property.

  • Apparatus: A pycnometer (a glass flask with a precise volume) and an analytical balance. Alternatively, a digital density meter can be used.

  • Procedure (using a pycnometer):

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C).

    • The pycnometer is weighed again to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • A few drops of the liquid are placed on the prism of the refractometer.

    • The prism is closed, and the temperature is controlled, typically at 20 °C.

    • Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered.

    • The refractive index is read directly from the instrument's scale.

Solubility Assessment

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

  • Procedure:

    • A small, measured amount of ethyl this compound is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, chloroform).

    • The mixture is agitated vigorously.

    • The solution is observed for homogeneity. If the substance dissolves completely, it is considered soluble. The process can be repeated with increasing amounts of the solute to determine the approximate solubility limit.

Diagram of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the physical properties of a liquid chemical sample.

G cluster_0 Characterization of Ethyl this compound Sample Obtain Pure Sample Visual Visual Inspection (Color, Form) Sample->Visual BoilingPoint Boiling Point Determination Visual->BoilingPoint Density Density Measurement Visual->Density RefractiveIndex Refractive Index Measurement Visual->RefractiveIndex Solubility Solubility Tests Visual->Solubility Report Compile Data Sheet BoilingPoint->Report Density->Report RefractiveIndex->Report Solubility->Report

Caption: Workflow for Physical Property Determination.

References

Ethyl 3-bromopropanoate: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 539-74-2

This technical guide provides comprehensive safety data and handling protocols for ethyl 3-bromopropanoate, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

Ethyl this compound is a colorless to pale yellow liquid.[1][2] It is soluble in water, alcohol, chloroform, and benzene.[1]

PropertyValueSource(s)
Molecular Formula C₅H₉BrO₂[1][3]
Molecular Weight 181.03 g/mol [1][3][4]
CAS Number 539-74-2[1][3][5][6]
EC Number 208-724-0[4][6]
Appearance Colorless to light yellow clear liquid[1][5]
Boiling Point 135-136 °C at 50 mmHg[1][7]
Density 1.412 g/mL at 25 °C[1][7][8]
Refractive Index n20/D 1.452[1][7][8]
Flash Point 70 °C (158 °F) - closed cup[7]
Solubility Soluble in water, alcohol, chloroform, benzene[1]

Hazard Identification and Classification

Ethyl this compound is classified as a hazardous substance. Below is a summary of its GHS classification.

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2
alt text
Warning H315: Causes skin irritation.[4][9][10]
Serious Eye Damage/Eye Irritation2
alt text
Warning H319: Causes serious eye irritation.[4][9][10]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory system)
alt text
Warning H335: May cause respiratory irritation.[9][10]
Flammable Liquids4NoneWarning H227: Combustible liquid.[5][10]
Germ Cell Mutagenicity2
alt text
Warning H341: Suspected of causing genetic defects.[5]

Precautionary Statements and First Aid

Adherence to the following precautionary measures is crucial for the safe handling of ethyl this compound.

TypeCodeStatementSource(s)
Prevention P201Obtain special instructions before use.[5]
P202Do not handle until all safety precautions have been read and understood.[5]
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5][10]
P261Avoid breathing vapors.[9][10]
P280Wear protective gloves, protective clothing, eye protection, and face protection.[5]
Response P302 + P352IF ON SKIN: Wash with plenty of soap and water.[5]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
P308 + P313IF exposed or concerned: Get medical advice/attention.[5]
P370 + P378In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]
Storage P403 + P235Store in a well-ventilated place. Keep cool.[5]
P405Store locked up.[5][11]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[11]
First Aid Measures:
  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][10]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

Toxicity Data

Experimental Protocols

While specific experimental reports on the safety of ethyl this compound were not found, the following are detailed summaries of the standard OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the known hazards of this chemical.

Skin Irritation Testing (based on OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation.[6][8][14]

Principle: The test chemical is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold (≤ 50%).[8] Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically after extraction.[8]

Methodology:

  • Tissue Preparation: Reconstituted human epidermis tissue models are pre-incubated in a sterile, chemically defined medium.

  • Test Substance Application: A precise amount of the test substance (e.g., 30 µL for liquids or 25 mg for solids) is applied uniformly to the surface of the epidermis.[8] A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[8]

  • Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[8]

  • Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).[8]

  • Viability Assessment: The tissues are incubated with MTT solution for approximately 3 hours.[15]

  • Extraction and Measurement: The formazan salt is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density is measured with a spectrophotometer.

  • Data Analysis: The percentage viability of the test tissues is calculated relative to the negative control. A viability of ≤ 50% classifies the substance as a skin irritant.[8]

Eye Irritation Testing (based on OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause acute eye irritation or corrosion.[4][5]

Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[4] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[4]

Methodology:

  • Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Both eyes of each animal are examined 24 hours before testing to ensure no pre-existing irritation or defects.[1]

  • Test Substance Application: A single dose of the test substance (e.g., 0.1 mL for liquids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.[5]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[9] The observation period may be extended up to 21 days to evaluate the reversibility of the effects.[11]

  • Scoring: Ocular lesions are scored according to a standardized system for the cornea (opacity), iris, and conjunctiva (redness and chemosis).

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. If a corrosive or severe irritant effect is observed in the first animal, no further testing is performed.[5]

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of ethyl this compound.

G start Start: Handling Ethyl this compound assess_hazards Assess Hazards - Skin/Eye Irritant - Respiratory Irritant - Combustible Liquid - Suspected Mutagen start->assess_hazards ppe Wear Appropriate PPE - Protective Gloves - Safety Goggles/Face Shield - Protective Clothing assess_hazards->ppe handling Handling Procedures - Use in a well-ventilated area - Avoid breathing vapors - Keep away from heat/sparks/flames - Ground/bond container ppe->handling storage Storage - Store in a cool, well-ventilated place - Keep container tightly closed - Store locked up handling->storage spill Spill or Leak Occurs handling->spill No exposure Exposure Occurs handling->exposure No disposal Disposal - Dispose of in accordance with local/regional/national regulations handling->disposal end End of Process storage->end spill_response Spill Response - Evacuate area - Wear appropriate PPE - Absorb with inert material - Collect for disposal spill->spill_response Yes spill_response->disposal first_aid First Aid - Skin: Wash with soap and water - Eyes: Rinse with water for 15 min - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting exposure->first_aid Yes medical_attention Seek Medical Attention first_aid->medical_attention medical_attention->end

References

solubility of 3-bromopropanoate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Bromopropanoate and Related Compounds in Common Organic Solvents

Introduction

This technical guide provides a comprehensive overview of the solubility of this compound and its related chemical forms—3-bromopropanoic acid and its esters—in common organic solvents. The term "this compound" refers to the carboxylate anion of 3-bromopropanoic acid. In practice, this anion exists as a salt with a counter-ion, such as sodium (Na⁺) or potassium (K⁺). The solubility of these salts can differ significantly from the parent acid or its ester derivatives.

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of these compounds is critical for reaction chemistry, formulation, purification, and various analytical procedures. This guide consolidates available solubility data, outlines standard experimental methodologies for solubility determination, and provides a logical workflow for assessing solubility.

Solubility of 3-Bromopropanoic Acid

3-Bromopropanoic acid (CAS No: 590-92-1) is a white to pale yellow crystalline solid.[1][2] Its structure, containing both a polar carboxylic acid group and a halogenated alkyl chain, allows for solubility in a range of solvents. It is reported to be soluble in water and various organic solvents.[1][2][3]

Data Presentation: Solubility of 3-Bromopropanoic Acid

SolventFormulaTypeSolubilityReference
WaterH₂OPolar Protic0.1 g/mL[2][2]
EthanolC₂H₅OHPolar ProticSoluble[1][2][3][1][2][3]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[1][3][1][3]
ChloroformCHCl₃Polar AproticSoluble[1][2][3][1][2][3]
BenzeneC₆H₆NonpolarSoluble[1][2][3][1][2][3]
Carbon TetrachlorideCCl₄NonpolarCrystallizes from[1][1]

Solubility of this compound Salts (e.g., Sodium, Potassium)

Salts of 3-bromopropanoic acid, such as sodium this compound (CAS No: 43165-24-8) and potassium this compound, are ionic compounds.[4][5][6] As is typical for ionic salts, their solubility in nonpolar organic solvents is expected to be very low. They are more likely to dissolve in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cation.

Solubility of this compound Esters

Esters of 3-bromopropanoic acid, such as ethyl this compound and methyl this compound, are significantly less polar than the parent acid or its salts. This change in polarity greatly influences their solubility profile. These esters are versatile intermediates in organic synthesis.[9][10]

Data Presentation: Solubility of this compound Esters

CompoundSolventFormulaTypeSolubilityReference
Ethyl this compound WaterH₂OPolar ProticSoluble[9][11][12][13][9][11][12][13]
(CAS No: 539-74-2)Alcohol (Ethanol)C₂H₅OHPolar ProticSoluble / Miscible[11][12][11][12]
BenzeneC₆H₆NonpolarSoluble[9][11][12][13][9][11][12][13]
ChloroformCHCl₃Polar AproticSoluble[9][11][12][13][9][11][12][13]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / Miscible[11][12][11][12]
Methyl this compound Not specified--Generally soluble in organic solvents-
(CAS No: 3395-91-3)

Note: Specific quantitative data for methyl this compound was not found, but its structural similarity to the ethyl ester suggests a comparable solubility profile in common organic solvents.

Experimental Protocols for Solubility Determination

While the cited sources provide solubility data, they do not detail the specific experimental protocols used. The following is a generalized, standard procedure for determining the solubility of a compound in a given solvent, commonly known as the isothermal shake-flask method .

Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • Compound of interest (e.g., 3-bromopropanoic acid)

  • Selected solvent

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis setup)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately add a known volume or mass of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any undissolved solid particles.

  • Dilution: Accurately dilute the saturated solution with a suitable solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved compound. If using gravimetric analysis, a known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample accurately E->F G Quantify concentration (HPLC, GC, etc.) F->G H Calculate Solubility (e.g., mg/mL, mol/L) G->H

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

An In-depth Technical Guide to 3-Bromopropionic Acid: Commercial Availability, Purity, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromopropionic acid, a versatile bifunctional reagent crucial in various fields of chemical and pharmaceutical research. This document details its commercial availability and purity, alongside in-depth experimental protocols for its synthesis and key applications.

Commercial Availability and Purity

3-Bromopropionic acid is readily available from a multitude of chemical suppliers worldwide. It is typically sold as a white to off-white crystalline solid. The purity of commercially available 3-bromopropionic acid is generally high, with most suppliers offering grades of 97% or greater. Higher purity grades, often exceeding 98%, are also available for more sensitive applications.

Quantitative data from various suppliers has been summarized in the tables below for easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Table 1: Commercial Suppliers and Offered Purities

SupplierPurity Offered
Sigma-Aldrich97%
Thermo Scientific97%
TCI America>98.0% (GC)
Santa Cruz Biotechnology≥98%
GTI Laboratory Supplies98.1% (Certified®)
Chem-Impex96.5 - 103.5% (Assay by titration)

Table 2: Key Physical and Chemical Properties

PropertyValue
CAS Number 590-92-1
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
Appearance White to off-white crystalline powder or crystals.
Melting Point 58-62 °C (lit.)
Boiling Point 140-142 °C at 45 mmHg
Solubility Soluble in water, alcohol, ether, chloroform, and benzene.

Key Applications and Experimental Protocols

3-Bromopropionic acid's utility in research and drug development stems from its bifunctional nature, possessing both a carboxylic acid and a reactive alkyl bromide. This allows for its use as a versatile building block in organic synthesis and as a tool for modifying biological molecules.

Synthesis of 3-Bromopropionic Acid

While commercially available, understanding its synthesis can be valuable for specialized applications or isotopic labeling. A common method involves the reaction of acrylonitrile with hydrogen bromide, followed by hydrolysis.

Experimental Protocol: Synthesis from Acrylonitrile

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Add boiling hydrobromic acid to the flask.

  • Addition: Slowly add acrylonitrile to the boiling hydrobromic acid.

  • Reflux: Heat the mixture to 130°C and maintain reflux for 6 hours.

  • Work-up: After cooling, a solid may precipitate. Filter the solid and extract it with ethanol.

  • Purification: Distill the ethanol under reduced pressure to yield the crude 3-bromopropionic acid. Further purification can be achieved by recrystallization.

A logical workflow for the synthesis is depicted below:

G Workflow for the Synthesis of 3-Bromopropionic Acid A Start: Acrylonitrile and Hydrobromic Acid B Reaction: Reflux at 130°C for 6 hours A->B Heat C Cooling and Precipitation B->C D Filtration and Extraction with Ethanol C->D E Purification: Distillation under Reduced Pressure D->E F End: 3-Bromopropionic Acid E->F G Mechanism of Enzyme Inhibition by 3-Bromopropionic Acid cluster_0 Active Enzyme cluster_1 Inhibitor cluster_2 Inactive Enzyme Enzyme Enzyme Active Site (with Cysteine-SH) Inactive_Enzyme Alkylated Enzyme (Enzyme-S-CH2-CH2-COOH) Enzyme->Inactive_Enzyme Nucleophilic Attack by Cysteine Thiolate Inhibitor 3-Bromopropionic Acid (Br-CH2-CH2-COOH) Inhibitor->Inactive_Enzyme

Methodological & Application

Application Notes and Protocols for Amine Alkylation using Ethyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromopropanoate is a valuable bifunctional reagent widely utilized in organic synthesis, particularly in the pharmaceutical and drug development sectors. Its utility stems from the presence of both an electrophilic alkyl bromide and a nucleophilic carbonyl group within the same molecule, allowing for the introduction of a propanoate ester moiety onto various nucleophiles. One of its most common applications is the N-alkylation of primary and secondary amines to furnish β-amino esters. These products are important intermediates in the synthesis of a wide array of biologically active molecules, including β-peptides, alkaloids, and various pharmaceutical agents.

The alkylation of amines with ethyl this compound proceeds via a nucleophilic substitution reaction (SN2), where the lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the bromine, displacing the bromide ion.

A significant challenge in the N-alkylation of primary and, to a lesser extent, secondary amines is the potential for over-alkylation.[1] The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of a tertiary amine.[1] Careful control of reaction conditions, such as stoichiometry, temperature, and the slow addition of the alkylating agent, is crucial to favor mono-alkylation.[2]

Applications in Drug Development

The ethyl 3-aminopropanoate scaffold is a key structural motif in numerous pharmaceutical compounds. The ability to readily synthesize a diverse library of these compounds through the alkylation of various amines with ethyl this compound makes this reaction a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.

General Reaction Scheme

The general reaction for the N-alkylation of a primary or secondary amine with ethyl this compound is depicted below. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid (HBr) byproduct.

Caption: General N-alkylation reaction.

Experimental Protocols

The following protocols provide representative examples for the N-alkylation of different classes of amines with ethyl this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Alkylation of a Secondary Aliphatic Amine (Piperidine)

This protocol describes the mono-N-alkylation of piperidine.

Materials:

  • Piperidine

  • Ethyl this compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperidine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Slowly add ethyl this compound (1.1 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Alkylation of a Primary Aromatic Amine (Aniline)

This protocol is adapted from a general procedure for the N-alkylation of anilines.[3]

Materials:

  • Aniline

  • Ethyl this compound

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (2.0 equivalents) in anhydrous DMF, add cesium carbonate (1.0 equivalent).[3]

  • Add ethyl this compound (1.0 equivalent) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Alkylation of a Primary Aliphatic Amine (Benzylamine)

This protocol is based on a general method for the selective mono-alkylation of primary amines.[4]

Materials:

  • Benzylamine hydrobromide (or benzylamine and one equivalent of HBr)

  • Ethyl this compound

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Molecular Sieves (4 Å)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a suspension of benzylamine hydrobromide (1.0 equivalent) and activated 4 Å molecular sieves in anhydrous DMF, add ethyl this compound (1.1 equivalents).[4]

  • Add triethylamine (1.1 equivalents) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.[4]

  • Upon completion, filter off the molecular sieves and dilute the filtrate with diethyl ether.

  • Wash the organic solution with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the N-alkylation of various amines with alkyl bromides, providing a general guideline for reactions with ethyl this compound.

Amine SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperidineAlkyl BromideK₂CO₃DMFRoom Temp - 70VariesModerate to Good[2]
AnilineEthyl BromoacetateCs₂CO₃DMFRoom Temp1298[3]
Benzylaminen-Butyl BromideEt₃NDMF20-25976[4]
DiethylamineAlkyl HalideHunig's BaseAcetonitrileRoom TempVaries< 70[2]

Signaling Pathways and Experimental Workflows

Reaction Mechanism: SN2 Alkylation of an Amine

The alkylation of an amine with ethyl this compound follows an SN2 mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion in a single concerted step. A subsequent deprotonation step by a base yields the final β-amino ester product.

Caption: SN2 reaction mechanism for amine alkylation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the N-alkylation of an amine with ethyl this compound, followed by workup and purification.

G Start Start ReactionSetup Reaction Setup: - Amine - Ethyl this compound - Base - Solvent Start->ReactionSetup Reaction Reaction (Stirring, Heating) ReactionSetup->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quenching - Extraction Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

Safety Precautions

  • Ethyl this compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

  • Reactions involving strong bases should be handled with care.

Conclusion

The N-alkylation of amines with ethyl this compound is a versatile and valuable reaction in organic synthesis, particularly for the preparation of β-amino esters used in drug discovery and development. While the potential for over-alkylation presents a challenge, careful control of reaction conditions can lead to high yields of the desired mono-alkylated products. The protocols and information provided herein serve as a guide for researchers to effectively utilize this important synthetic transformation.

References

Application Notes and Protocols for Cysteine Modification with 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in proteins is a fundamental technique in chemical biology, proteomics, and drug development. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent labeling, enabling the attachment of various molecular probes, affinity tags, and therapeutic payloads. 3-Bromopropanoate is an alkylating agent that can be utilized for the irreversible modification of cysteine residues. This document provides a detailed protocol for the alkylation of cysteine residues with this compound, including the reaction mechanism, experimental procedures, and methods for analysis. While this compound is a reactive alkylating agent, it is important to note that S-Carboxyethylcysteine, the product of this reaction, has been shown to be stable and does not undergo the intramolecular cyclization that can be observed with the product of iodoacetic acid and cysteine.[1][2] This stability makes this compound a viable alternative for the determination and protection of protein thiol groups.[1]

Reaction Mechanism

The modification of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction (SN2). The deprotonated thiol group (thiolate) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.

Caption: Reaction mechanism of cysteine modification with this compound.

Experimental Protocols

In-solution Alkylation of Cysteine Residues

This protocol is suitable for the modification of purified proteins in solution.[3]

Materials:

  • Protein sample containing cysteine residues

  • 3-Bromopropanoic acid

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5-8.5

  • Quenching solution: 1 M β-mercaptoethanol or DTT

  • Desalting columns or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the protein sample in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent. Use a 10-20 fold molar excess of TCEP or DTT over the protein concentration. Incubate at room temperature for 1 hour.

  • Preparation of this compound Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in the reaction buffer. The pH of the 3-bromopropanoic acid solution should be adjusted to the desired reaction pH with NaOH.

  • Alkylation Reaction: Add a 50-100 fold molar excess of the this compound solution to the protein sample. The final concentration of the alkylating agent will depend on the protein and the number of cysteine residues.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours. The reaction time may need to be optimized.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 10-20 mM to react with any excess this compound.

  • Removal of Excess Reagents: Remove excess this compound and quenching reagent by desalting chromatography or dialysis against a suitable buffer.

Quantitative Data Summary

The following table provides a general guideline for reaction conditions. Optimal conditions may vary depending on the specific protein.

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can increase reaction efficiency.
This compound50-100x molar excessHigher excess may be needed for less accessible cysteines.
pH7.5 - 8.5Thiol groups are more nucleophilic at higher pH.
TemperatureRoom Temperature (20-25°C)Higher temperatures can lead to non-specific reactions.
Reaction Time1-2 hoursCan be optimized by monitoring reaction progress.
Reducing Agent (Optional)10-20x molar excess TCEP/DTTTCEP is generally more stable and does not require a basic pH.

Experimental Workflow

The following diagram illustrates the general workflow for cysteine modification and analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Alkylation Reaction cluster_purification Purification cluster_analysis Analysis Protein_Sample Protein Sample Reduction Reduction (TCEP/DTT) Protein_Sample->Reduction Alkylation Add this compound Reduction->Alkylation Incubation Incubate Alkylation->Incubation Quenching Quench Reaction Incubation->Quenching Desalting Desalting / Dialysis Quenching->Desalting MS_Analysis Mass Spectrometry Desalting->MS_Analysis Gel_Analysis SDS-PAGE Desalting->Gel_Analysis

Caption: General experimental workflow for cysteine modification.

Analysis of Cysteine Modification

The success of the cysteine modification can be assessed by several methods:

  • Mass Spectrometry (MS): This is the most accurate method to confirm the modification. An increase in the molecular weight of the protein corresponding to the mass of the propanoate group (71.04 Da) will be observed. Tandem MS (MS/MS) can be used to identify the specific cysteine residues that have been modified.

  • SDS-PAGE: A shift in the apparent molecular weight on an SDS-PAGE gel may be observed, although this is not always significant for small modifications.

  • Amino Acid Analysis: The modified cysteine, S-carboxyethylcysteine, can be quantified by amino acid analysis after acid hydrolysis.[1]

Applications in Drug Development and Proteomics

The alkylation of cysteine residues is a critical step in many proteomic workflows and has significant applications in drug development.

  • Blocking Disulfide Bonds: Alkylation prevents the formation of disulfide bonds, which is essential for protein denaturation and subsequent enzymatic digestion in proteomics workflows.[3]

  • Quantitative Proteomics: Cysteine alkylation is a standard procedure in mass spectrometry-based proteomics to ensure that cysteine residues remain in a stable, reduced state for accurate identification and quantification.[3][4]

  • Antibody-Drug Conjugates (ADCs): Site-specific modification of cysteine residues is a common strategy for the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody. The stability of the thioether bond formed by alkylation is crucial for the efficacy and safety of these therapeutics.

Signaling Pathway Diagram (Hypothetical)

While there is no specific signaling pathway directly attributed to modification by this compound, cysteine modifications in general play a crucial role in redox signaling. The following diagram illustrates a hypothetical scenario where alkylation of a key cysteine residue on a protein kinase could inhibit its activity and downstream signaling.

SignalingPathway cluster_pathway Hypothetical Kinase Signaling Pathway Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase Protein Kinase (Active Cys) Receptor->Kinase Substrate Substrate Phosphorylation Kinase->Substrate Alkylation Cysteine Alkylation (this compound) Kinase->Alkylation Response Cellular Response Substrate->Response Inactive_Kinase Inactive Kinase Alkylation->Inactive_Kinase Inhibition

Caption: Hypothetical inhibition of a kinase pathway by cysteine alkylation.

References

Application Notes and Protocols: 3-Bromopropanoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Esters of 3-bromopropanoic acid, such as methyl and ethyl 3-bromopropanoate, are highly versatile and crucial building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] Their bifunctional nature, featuring a reactive bromine atom and an ester group, allows them to serve as key intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] The bromine atom acts as an effective leaving group in nucleophilic substitution reactions, making these compounds excellent alkylating agents for introducing a three-carbon propionate chain.[3][4] This reactivity is fundamental to constructing the carbon skeletons of numerous pharmaceutical agents, simplifying complex synthetic pathways and ensuring predictable outcomes.[2]

This document provides detailed application notes and experimental protocols for the use of 3-bromopropanoates in the synthesis of key pharmaceutical intermediates, focusing on their role in preparing β-amino acids and heterocyclic scaffolds.

Physicochemical and Purity Specifications

The successful application of 3-bromopropanoates in synthesis is highly dependent on their purity. High-purity starting materials minimize side reactions and simplify the purification of the final products.[1] Below is a summary of typical specifications for commercially available ethyl and methyl this compound.

PropertyEthyl this compoundMethyl this compound
CAS Number 539-74-2[3]3395-91-3[2]
Molecular Formula C₅H₉BrO₂[3]C₄H₇BrO₂
Molecular Weight 181.03 g/mol [5]167.00 g/mol
Appearance Colorless, transparent liquid[1][3]-
Purity (Assay) ≥98% - 99.0%[1][5][6]-
Boiling Point 135-136 °C at 50 mmHg[3][5]-
Density 1.412 g/mL at 25 °C[3][5]-
Refractive Index n20/D 1.452[3][5]-
Moisture Content ≤0.2%[3]-

Core Applications in Pharmaceutical Synthesis

Alkylation Reactions

The primary role of 3-bromopropanoates is as electrophilic alkylating agents.[3][4] The carbon atom bonded to the bromine is susceptible to nucleophilic attack, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds. This is a foundational strategy for elaborating molecular structures in drug discovery.[7]

A general workflow for a typical alkylation reaction using a this compound ester is outlined below.

G cluster_workflow General Alkylation Workflow A Reactant Mixing B Reaction A->B Heat/Stir C Work-up & Extraction B->C Quench D Purification C->D e.g., Chromatography E Analysis & Characterization D->E e.g., NMR, MS

Caption: General experimental workflow for alkylation reactions.

Synthesis of β-Amino Acids

β-Amino acids are critical components of numerous biologically active molecules, including natural products and peptidomimetics.[8][9] Their incorporation into peptides can enhance metabolic stability and target selectivity.[8][10] 3-Bromopropanoates serve as precursors for β-amino acids through nucleophilic substitution with an amine source, followed by hydrolysis of the ester.

G start Ethyl this compound intermediate β-Amino Ester start->intermediate SN2 Reaction amine Amine Nucleophile (e.g., R-NH2) amine->intermediate product β-Amino Acid intermediate->product Ester Hydrolysis

Caption: Synthesis pathway for β-amino acids from this compound.

Synthesis of Heterocyclic Scaffolds (e.g., Indolizines)

3-Bromopropanoates can act as unique bifunctional reagents in the synthesis of complex heterocyclic systems. For example, ethyl this compound has been used in a tandem Knoevenagel-aldol annulation to produce poly-functionalized indolizines, which are scaffolds of medicinal interest.[11][12] This strategy provides a metal-free and atom-economical route to these important structures.[11][12]

Reactant 1Reactant 2ReagentProductYieldReference
2-substituted pyrrolesPhenacyl bromidesEthyl this compound8-substituted ethyl 5-benzoylindolizine-7-carboxylates64-88%[11][12]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound

This protocol is adapted from a patented one-pot method involving the in situ generation of hydrogen bromide from acetyl bromide, which then undergoes a 1,4-addition reaction with ethyl acrylate.[13]

Materials and Reagents:

  • Ethyl acrylate (100.1 g, 1.0 mol)

  • Ethanol (230 g, 5.0 mol)

  • Acetyl bromide (135.5 g, 1.1 mol)

  • Hydroquinone (0.5 g)

Procedure:

  • To a suitable reaction flask, add ethyl acrylate (1.0 mol), ethanol (5.0 mol), and hydroquinone (0.5 g).

  • Stir the mixture at room temperature.

  • Using a dropping funnel, slowly add acetyl bromide (1.1 mol) to the reaction mixture.

  • Continue stirring at room temperature for 1 hour after the addition is complete.

  • Heat the reaction mixture to 55 °C and continue to stir for an additional 1 hour.

  • After the reaction is complete (monitored by TLC or GC), set up for distillation at atmospheric pressure to recover the excess ethanol and the ethyl acetate by-product.

  • The remaining crude product is then purified by distillation under reduced pressure to collect the pure ethyl this compound.

Expected Outcome:

  • Yield: Approximately 162.8 g (91%) of ethyl this compound.[13]

Protocol 2: Synthesis of Methyl this compound

This protocol is a variation of the one above, using methyl acrylate and methanol.[13]

Materials and Reagents:

  • Methyl acrylate (86.1 g, 1.0 mol)

  • Methanol (256 g, 8.0 mol)

  • Acetyl bromide (135.5 g, 1.1 mol)

  • Hydroquinone (0.5 g)

Procedure:

  • Charge a reaction flask with methyl acrylate (1.0 mol), methanol (8.0 mol), and hydroquinone (0.5 g).

  • Stir the solution at room temperature.

  • Carefully add acetyl bromide (1.1 mol) dropwise via a dropping funnel.

  • Maintain stirring at room temperature for 1 hour post-addition.

  • Increase the temperature to 50 °C and stir for another hour.

  • Upon completion, distill the mixture at atmospheric pressure to remove methanol and the methyl acetate by-product.

  • Purify the residue by vacuum distillation to obtain the final product.

Expected Outcome:

  • Yield: Approximately 160.2 g (96%) of methyl this compound.[13]

Synthesis of Pharmaceutical Intermediates

Precursor for GABA Analogues

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter.[14] Its analogues, such as Gabapentin and Pregabalin, are widely used drugs for treating epilepsy and neuropathic pain.[15] The synthesis of various GABA analogues can involve intermediates derived from 3-bromopropanoates, where the propanoate skeleton forms a core part of the final drug molecule. Alkylation of a suitable nucleophile with a this compound ester is a key step in constructing these 3-substituted GABA derivatives.[15]

G cluster_pathway Conceptual Pathway to GABA Analogue Precursor A This compound Ester C 3-Substituted Propanoate Ester A->C Alkylation B Nucleophilic Substituent (R-) B->C Alkylation D GABA Analogue Precursor C->D Further Modifications

Caption: Logical relationship in synthesizing GABA analogue precursors.

Safety and Handling

This compound esters are corrosive and can cause irritation to the skin and eyes.[3] It is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.[3] Work should be conducted in a well-ventilated fume hood. Store in tightly closed containers in a cool, dry place, away from light, as the compound can yellow upon exposure.[3]

Conclusion

Methyl and ethyl this compound are indispensable intermediates in pharmaceutical synthesis. Their utility as alkylating agents provides a reliable and efficient method for introducing the propanoate functional group, which is a key structural element in many important drug classes, including β-amino acids and GABA analogues.[1][2][10][15] The protocols and data presented here highlight the broad applicability and importance of these reagents for researchers and professionals in drug discovery and development.

References

Application of Methyl 3-Bromopropanoate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromopropanoate is a versatile C3 building block widely employed in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its utility stems from the presence of two key functional groups: a reactive bromine atom susceptible to nucleophilic substitution and a methyl ester group that can be hydrolyzed or modified. This document provides detailed application notes and experimental protocols for the use of methyl this compound and its structural analogs in the synthesis of commercially important agrochemicals.

Key Applications in Agrochemical Synthesis

Methyl this compound is a crucial intermediate in the production of several classes of agrochemicals. Its primary application lies in the synthesis of strobilurin fungicides and phenoxypropionate herbicides.

Strobilurin Fungicides

Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Methyl this compound is a key precursor for the synthesis of the side chains of several prominent strobilurin fungicides, including pyraclostrobin and trifloxystrobin. The synthesis typically involves the reaction of a brominated intermediate, derived from or analogous to methyl this compound, with a substituted phenol or other nucleophile.

Phenoxypropionate Herbicides

Phenoxypropionate herbicides are used to control grassy weeds in broadleaf crops. The synthesis of these compounds can be achieved through a Williamson ether synthesis, where a substituted phenoxide reacts with a chiral or racemic 3-halopropionate derivative. Methyl this compound can serve as a key starting material for the synthesis of these propionate derivatives.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of key agrochemical intermediates and final products using precursors derived from or analogous to methyl this compound. These protocols are based on information from patent literature and have been adapted for a laboratory setting.

Synthesis of Pyraclostrobin Intermediate

Pyraclostrobin synthesis involves the coupling of a pyrazole moiety with a substituted phenyl ether side chain. A key step is the introduction of a brominated side chain to a phenyl precursor, which then reacts with the pyrazole. The following protocol outlines the synthesis of a key brominated intermediate.

Protocol 1: Synthesis of N-methoxy-N-2-(bromomethyl)phenyl carbamate

This protocol describes a bromination reaction to produce a key intermediate for pyraclostrobin synthesis.[1][2]

Reaction Scheme:

Pyraclostrobin_Intermediate_Synthesis Ortho-nitrotoluene Ortho-nitrotoluene Intermediate_A N-(2-aminomethyl phenyl) azanol Ortho-nitrotoluene->Intermediate_A 1. Reduction (Zn, NH4Cl) Intermediate_B N-hydroxy-N-2-toluidino methyl formate Intermediate_A->Intermediate_B 2. Acylation (Methyl chloroformate) Intermediate_C N-methoxy-N-2-methyl phenyl carbamate Intermediate_B->Intermediate_C 3. Methylation Final_Intermediate N-methoxy-N-2-(bromomethyl)phenyl carbamate Intermediate_C->Final_Intermediate 4. Bromination

Caption: Synthetic pathway for a key brominated intermediate of Pyraclostrobin.

Materials:

  • N-methoxy-N-2-methyl phenyl carbamate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a reaction vessel, dissolve N-methoxy-N-2-methyl phenyl carbamate in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with a sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data Summary (Representative Examples from Patent Literature):

PrecursorBrominating AgentInitiatorSolventReaction Time (h)Yield (%)Purity (%)Reference
N-methoxy-N-2-methyl phenyl carbamateNBSBPOCCl45-7Not specified>95[2]
4-tert-butyl tolueneHBr, ParaformaldehydeFeCl3-4-5Not specifiedNot specified[3]
Synthesis of Trifloxystrobin Intermediate

The synthesis of trifloxystrobin involves the formation of an oxime ether linkage. A critical step is the bromination of a substituted toluene derivative, which is then coupled with an oxime.

Protocol 2: Synthesis of (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate

This protocol details the radical bromination of a key precursor in trifloxystrobin synthesis.[4][5][6]

Reaction Scheme:

Trifloxystrobin_Intermediate_Synthesis Precursor (E)-Methyl-2-(2-methylphenyl)-2-methoxyiminoacetate Product (E)-Methyl-2-(2-bromomethylphenyl)-2-methoxyiminoacetate Precursor->Product Bromination (NBS or Br2, Initiator) Williamson_Ether_Synthesis Phenol Substituted Phenol Alkoxide Substituted Phenoxide Phenol->Alkoxide Base (e.g., K2CO3, NaH) Product Methyl 3-(substituted-phenoxy)propanoate Alkoxide->Product Nucleophilic Substitution MBP Methyl this compound MBP->Product

References

Application Notes and Protocols for Studying the Covalent Inhibition of GAPDH by 3-Bromopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond its canonical role in metabolism, GAPDH is implicated in various cellular processes, including apoptosis, DNA repair, and membrane trafficking. The active site of GAPDH contains a highly reactive cysteine residue (Cys152 in humans), which is susceptible to covalent modification. This makes GAPDH an attractive target for the development of covalent inhibitors, particularly in the context of diseases with altered metabolism, such as cancer.

3-Bromopropanoate derivatives, including the well-studied 3-bromopyruvate (3BrPA) and various 3-bromo-isoxazoline compounds, are a class of electrophilic molecules that have been shown to covalently target and inhibit GAPDH. These compounds typically act as alkylating agents, forming a stable covalent bond with the catalytic cysteine residue, thereby irreversibly inactivating the enzyme. This document provides detailed application notes and protocols for researchers investigating the covalent inhibition of GAPDH by these derivatives.

Data Presentation

The following tables summarize the quantitative data on the inhibition of GAPDH and the resulting effects on cancer cell lines by various this compound and related derivatives.

Table 1: Inhibition of GAPDH by this compound Derivatives

CompoundDerivative ClassTargetAssay TypeParameterValueReference
3-BrOPThis compoundRabbit Muscle GAPDHIn vitro enzyme activityInhibitionConcentration-dependent, starting at 0.3 µM[1]
AXP-30183-Bromo-isoxazolineHuman Recombinant GAPDHIn vitro enzyme activity% Inhibition at 10 µMInactive[2][3]
AXP-30193-Bromo-isoxazolineHuman Recombinant GAPDHIn vitro enzyme activity% Inhibition at 10 µMActive[2][3]

Table 2: Antiproliferative Activity of 3-Bromo-isoxazoline Derivatives in Pancreatic Cancer Cell Lines (48h treatment)

CompoundCell LineAssay TypeParameterValue (µM)Reference
AXP-3018PANC-1 (Parental)Cell ViabilityIC50Inactive[2][3]
AXP-3018PANC-1 (Cancer Stem Cells)Cell ViabilityIC50~10[2]
AXP-3019PANC-1 (Parental)Cell ViabilityIC50~10[2][3]
AXP-3019PANC-1 (Cancer Stem Cells)Cell ViabilityIC50<10[2]
AXP-3019MIA PaCa-2 (Parental)Cell ViabilityIC50~10[2][3]

Signaling Pathways and Experimental Workflows

Covalent Inhibition of GAPDH Signaling Pathway

The primary mechanism of action of this compound derivatives is the covalent modification of the catalytic cysteine residue in the active site of GAPDH. This irreversible inhibition blocks the glycolytic pathway, leading to a depletion of ATP and metabolic intermediates essential for cell proliferation. In cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect), this metabolic disruption can trigger cell cycle arrest and apoptosis.

GAPDH_Inhibition_Pathway cluster_1 Glycolysis 3-BP_Derivative This compound Derivative GAPDH_Active Active GAPDH (with Cys-SH) 3-BP_Derivative->GAPDH_Active 1,3-BPG 1,3-Bisphosphoglycerate GAPDH_Active->1,3-BPG Catalyzes GAPDH_Inactive Inactive GAPDH (Covalently Modified) G3P Glyceraldehyde-3-Phosphate G3P->GAPDH_Active ATP_Depletion ATP Depletion 1,3-BPG->ATP_Depletion Leads to Apoptosis Apoptosis ATP_Depletion->Apoptosis Induces

Caption: Covalent modification of GAPDH by this compound derivatives.

Experimental Workflow for Characterizing Covalent GAPDH Inhibitors

A typical workflow for identifying and characterizing covalent inhibitors of GAPDH involves a series of in vitro and cell-based assays. The process begins with screening for enzyme inhibition, followed by kinetic characterization to confirm covalent binding. The site of modification is then identified using mass spectrometry, and the cellular effects of the inhibitor are assessed through viability and metabolic assays.

Experimental_Workflow Start Start Enzyme_Kinetics 1. In Vitro GAPDH Enzyme Kinetics Assay Start->Enzyme_Kinetics Kinact_KI 2. Determination of kinact/KI Enzyme_Kinetics->Kinact_KI Mass_Spec 3. Mass Spectrometry (Site of Modification) Kinact_KI->Mass_Spec Cell_Viability 4. Cell Viability Assays (IC50 Determination) Mass_Spec->Cell_Viability Metabolic_Assay 5. Cellular Metabolic Assays (e.g., Lactate Production) Cell_Viability->Metabolic_Assay End End Metabolic_Assay->End

Caption: Workflow for characterizing covalent GAPDH inhibitors.

Experimental Protocols

In Vitro GAPDH Enzyme Kinetics Assay for Covalent Inhibitors

This protocol is adapted for irreversible inhibitors and includes a pre-incubation step to allow for covalent bond formation.

Materials:

  • Purified recombinant human GAPDH

  • Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EDTA

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • This compound derivative inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of GAPDH in Assay Buffer.

    • Prepare serial dilutions of the inhibitor in Assay Buffer.

    • Prepare a substrate mix containing G3P and NAD⁺ in Assay Buffer.

  • Pre-incubation:

    • In a 96-well plate, add a fixed amount of GAPDH enzyme to wells containing the different concentrations of the inhibitor or vehicle control (DMSO).

    • Incubate the plate at room temperature for various time points (e.g., 0, 15, 30, 60 minutes) to allow for the covalent reaction to proceed.

  • Initiate Reaction:

    • Following the pre-incubation, initiate the enzymatic reaction by adding the substrate mix to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 15-30 minutes. The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration and pre-incubation time from the linear portion of the kinetic curve.

    • Plot the remaining enzyme activity against the inhibitor concentration for each pre-incubation time to determine the IC50 value at each time point. A time-dependent decrease in IC50 is indicative of irreversible inhibition.

Determination of k_inact and K_I

The kinetic parameters for irreversible inhibition, k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal), can be determined from the data obtained in the enzyme kinetics assay.

Procedure:

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

  • The slope of this line represents the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Fit the data to the following equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

Mass Spectrometry for Identification of Covalent Adducts

This protocol outlines the general steps for identifying the site of covalent modification on GAPDH using mass spectrometry.

Materials:

  • Purified recombinant human GAPDH

  • This compound derivative inhibitor

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • In Vitro Labeling:

    • Incubate purified GAPDH with an excess of the this compound derivative for a sufficient time to ensure complete modification.

    • As a control, incubate GAPDH with the vehicle (DMSO).

  • Sample Preparation:

    • Denature the protein samples by heating.

    • Reduce disulfide bonds by adding DTT and incubating.

    • Alkylate free cysteine residues by adding IAM and incubating in the dark.

    • Digest the protein into peptides by adding trypsin and incubating overnight.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixtures with formic acid.

    • Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the human protein database using a search engine (e.g., Mascot, Sequest).

    • Specify the expected mass shift on cysteine residues corresponding to the covalent adduction of the inhibitor. For a this compound, this would be the mass of the propanoate moiety.

    • Identify the peptide containing the modified cysteine residue and confirm the modification site by manual inspection of the MS/MS spectrum.

Cell Viability Assay

This protocol measures the effect of GAPDH inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative inhibitor

  • 96-well cell culture plates

  • Resazurin-based viability reagent (e.g., alamarBlue) or MTT reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Add the resazurin-based reagent or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Lactate Production Assay

This assay measures the effect of GAPDH inhibition on glycolysis by quantifying the amount of lactate secreted by cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative inhibitor

  • Lactate assay kit

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with the inhibitor or vehicle control as described in the cell viability assay.

  • Sample Collection:

    • After the desired incubation period, collect the cell culture medium from each well.

  • Lactate Measurement:

    • Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's protocol.

  • Normalization:

    • In parallel, determine the cell number or total protein content in each well to normalize the lactate production.

  • Data Analysis:

    • Calculate the amount of lactate produced per cell or per microgram of protein.

    • Compare the lactate production in inhibitor-treated cells to that in vehicle-treated cells. A significant decrease in lactate production indicates inhibition of the glycolytic pathway.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromopropanoate is a versatile and valuable C3 building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds.[1][2] Its bifunctional nature, possessing both an electrophilic carbon attached to bromine and an ester moiety, allows for a range of chemical transformations including alkylations, cyclizations, and tandem reactions. These application notes provide detailed protocols and data for the synthesis of several important classes of heterocyclic compounds utilizing ethyl this compound as a key reagent.

Synthesis of Poly-functionalized Indolizines

A novel and efficient metal-free strategy for synthesizing poly-functionalized indolizines employs ethyl this compound as a unique dual-reactive partner.[3] The methodology involves a tandem Knoevenagel–aldol annulation reaction between 2-substituted pyrroles and phenacyl bromides, mediated by ethyl this compound. This approach provides a sustainable and atom-economical route to medicinally relevant indolizine frameworks.[3]

Logical Workflow: Indolizine Synthesis

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products Pyrrole 2-Substituted Pyrrole Reaction Tandem Knoevenagel-Aldol Annulation (Metal-free, Mild Conditions) Pyrrole->Reaction Phenacyl Phenacyl Bromide Phenacyl->Reaction E3BP Ethyl this compound E3BP->Reaction Mediator & Reactant Indolizine Poly-functionalized Indolizine Reaction->Indolizine

Caption: Workflow for the synthesis of indolizines.

Quantitative Data: Indolizine Synthesis
Entry2-Substituted PyrrolePhenacyl BromideYield (%)Reference
1Pyrrole2-Bromo-1-phenylethanone88[3]
22-Methylpyrrole2-Bromo-1-phenylethanone85[3]
32-Phenylpyrrole2-Bromo-1-(4-chlorophenyl)ethanone78[3]
4Pyrrole2-Bromo-1-(4-methoxyphenyl)ethanone82[3]
52-Ethylpyrrole2-Bromo-1-(4-nitrophenyl)ethanone71[3]
Experimental Protocol: Synthesis of Ethyl 5-benzoyl-8-phenylindolizine-7-carboxylate
  • Reactant Preparation: To a solution of 2-phenylpyrrole (1 mmol) and 2-bromo-1-phenylethanone (1 mmol) in acetonitrile (10 mL), add potassium carbonate (K₂CO₃) (2.5 mmol).

  • Addition of Reagent: Add ethyl this compound (1.2 mmol) to the reaction mixture.

  • Reaction Condition: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, filter the mixture to remove potassium carbonate.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure indolizine derivative.

Synthesis of N-Alkyl Piperidines and Related Heterocycles

Ethyl this compound serves as a classic alkylating agent for introducing a propanoate ester side chain onto a nitrogen atom.[2] This initial N-alkylation can be followed by an intramolecular cyclization (e.g., Dieckmann condensation or similar) to form various nitrogen-containing heterocycles. However, direct alkylation of primary or secondary amines can sometimes lead to over-alkylation, producing tertiary amines or quaternary ammonium salts.[4][5] Therefore, controlling stoichiometry and reaction conditions is crucial.

General Workflow: N-Alkylation and Cyclization

G Start Secondary Amine (e.g., Piperidine) Intermediate N-Alkylated Intermediate Start->Intermediate Step 1: N-Alkylation E3BP Ethyl this compound E3BP->Intermediate Base Base (e.g., K₂CO₃, Et₃N) Base->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Step 2 Product Cyclized Heterocycle (e.g., Piperidinone derivative) Cyclization->Product

Caption: General pathway for N-heterocycle synthesis.

Experimental Protocol: Synthesis of Ethyl 3-(piperidin-1-yl)propanoate
  • Reactant Preparation: In a round-bottom flask, dissolve piperidine (10 mmol) in a suitable solvent such as acetone or acetonitrile (30 mL).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (15 mmol) or triethylamine (12 mmol), to the solution.

  • Addition of Alkylating Agent: Slowly add ethyl this compound (11 mmol) to the mixture at room temperature while stirring.

  • Reaction Condition: Heat the mixture to reflux (e.g., ~56°C for acetone) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Cool the reaction mixture to room temperature and filter off the solid salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the desired N-alkylated piperidine derivative.

Note: This intermediate is a precursor for more complex bicyclic heterocyclic systems through subsequent intramolecular cyclization reactions.

Synthesis of γ-Butyrolactones

γ-Butyrolactones are five-membered lactones prevalent in natural products and pharmaceuticals. Ethyl this compound can be a key precursor for these structures through reactions that establish a new carbon-carbon bond, followed by hydrolysis and intramolecular cyclization. One classic method is the Reformatsky reaction.[6][7]

The Reformatsky Reaction Approach

The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[7][8] While ethyl this compound is a β-bromoester, it can participate in Reformatsky-type reactions. The resulting γ-hydroxy ester can then undergo spontaneous or acid-catalyzed lactonization.

Quantitative Data: Reformatsky-type Reaction for Lactone Synthesis
Carbonyl CompoundReagentCatalyst/MetalSolventProductYield (%)Reference
AcetoneEthyl this compoundZinc (activated)THFγ,γ-Dimethyl-γ-butyrolactone~65-75[6][7]
CyclohexanoneEthyl this compoundZinc (activated)Benzene/Ether1-Oxaspiro[4.5]decan-2-one~70-80[6][7]
BenzaldehydeEthyl this compoundZinc (activated)THFγ-Phenyl-γ-butyrolactone~60-70[6][7]
Experimental Protocol: Synthesis of γ,γ-Dimethyl-γ-butyrolactone
  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place zinc dust (1.5 eq). Activate the zinc using a small crystal of iodine or by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum.

  • Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the activated zinc.

  • Addition of Reactants: A mixture of acetone (1 eq) and ethyl this compound (1.2 eq) dissolved in THF is added dropwise from the dropping funnel to the zinc suspension. The reaction is often initiated by gentle heating.

  • Reaction Condition: Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Hydrolysis and Lactonization: Cool the reaction mixture and hydrolyze it by carefully adding saturated aqueous ammonium chloride (NH₄Cl) or dilute sulfuric acid. This step protonates the organozinc intermediate to form the γ-hydroxy ester.

  • Extraction and Cyclization: Heat the mixture for 1-2 hours to promote the intramolecular cyclization (lactonization). Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the resulting lactone by vacuum distillation.

References

Application Notes and Protocols: Introducing a Propionate Moiety with 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a propionate moiety is a critical chemical modification in drug discovery and chemical biology. The propionate group (CH₃CH₂CO-) is prevalent in various natural products and pharmaceuticals, notably in the propionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, protein propionylation, a post-translational modification (PTM) where a propionyl group is added to a lysine residue, is an essential regulatory mechanism in cellular processes like metabolism and gene expression.[2][3]

3-Bromopropanoate and its corresponding acid, 3-bromopropionic acid, are versatile reagents for introducing this three-carbon moiety onto various nucleophiles.[4] They act as alkylating agents through a bimolecular nucleophilic substitution (SN2) mechanism, allowing for the covalent modification of amines, thiols, and alcohols.[5][6] This makes them valuable tools for synthesizing new chemical entities, modifying peptides, and developing covalent protein inhibitors. These notes provide detailed protocols for utilizing ethyl this compound for S-alkylation, N-alkylation, and O-alkylation reactions.

Reaction Principles and Workflow

The core reaction involves the displacement of the bromide ion from the 3-position of the propanoate by a nucleophile. The electrophilic carbon adjacent to the bromine is susceptible to attack by electron-rich atoms such as sulfur, nitrogen, or oxygen.[5]

G cluster_workflow General Alkylation Workflow reagent Ethyl this compound (Alkylating Agent) reaction SN2 Reaction reagent->reaction nucleophile Nucleophile (R-SH, R-NH₂, R-OH) nucleophile->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Aprotic Solvent (e.g., MeCN, DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography, Distillation) workup->purification product Propionylated Product purification->product

Caption: General workflow for propionylation using ethyl this compound.

Biological Context: The Significance of Propionylation

In biological systems, propionylation is a key post-translational modification. Propionyl-CoA, derived from fatty acid metabolism, serves as the donor molecule for this modification.[7] Histone propionylation, for example, is a mark of active chromatin and plays a role in gene regulation.[2] Understanding this pathway highlights the biomimetic potential of introducing propionate groups into therapeutic molecules.

G Biological Role of Protein Propionylation cluster_pathway Cellular Metabolism cluster_regulation Epigenetic Regulation fatty_acids Fatty Acids & Amino Acids propionyl_coa Propionyl-CoA fatty_acids->propionyl_coa Metabolism propionylated_histones Propionylated Histones propionyl_coa->propionylated_histones Substrate Donor histones Histone Proteins histones->propionylated_histones HATs (Propionylation) propionylated_histones->histones Sirtuins (Depropionylation) chromatin Open Chromatin (Active) propionylated_histones->chromatin gene_exp Gene Expression chromatin->gene_exp

Caption: Simplified pathway showing the role of propionyl-CoA in histone propionylation.

Data Presentation

Table 1: Substrate Scope and Typical Reaction Conditions for Alkylation with Ethyl this compound
Nucleophile ClassExample SubstrateBaseSolventTemperature (°C)Typical Yield (%)Citation(s)
Thiols Cysteine, MercaptobenzothiazoleNone / Mild BaseAqueous Buffer, DMSO25 - 5070 - 95[1][8]
Amines Primary/Secondary AminesK₂CO₃, Et₃NAcetonitrile, DMF25 - 8060 - 85[9][10]
Phenols SalicylaldehydeK₂CO₃AcetonitrileReflux (~82°C)~63[11]
Alcohols Primary/Secondary AlcoholsNaHTHF, DMF0 - 6040 - 75[6][12]
Table 2: Comparison of Reagents for Thiol Modification
ReagentReactivityStability of ProductNotesCitation(s)
3-Bromopropionic acid ModerateHighS-carboxyethylcysteine product is stable and does not undergo intramolecular cyclization.[8]
Iodoacetic acid HighLowerS-carboxymethylcysteine product can undergo intramolecular cyclization, which may be undesirable.[8]

Experimental Protocols

Safety Precaution: Alkylating agents like ethyl this compound are hazardous. They are irritants and potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][13]

Protocol 1: S-Alkylation of a Cysteine-Containing Peptide

This protocol describes the modification of a thiol group, such as the side chain of a cysteine residue in a peptide, to form a stable S-carboxyethylcysteine derivative.

Materials:

  • Cysteine-containing peptide

  • Ethyl this compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA) for purification

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

Equipment:

  • Magnetic stirrer and stir bar

  • Reaction vial

  • Analytical and Preparative HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare a 100 mM stock solution of ethyl this compound in DMSO.

  • Add a 50-fold molar excess of the ethyl this compound stock solution to the peptide solution with gentle stirring. The final DMSO concentration should be kept below 10% (v/v) to maintain peptide solubility.

  • Allow the reaction to proceed at room temperature (25°C) for 4 hours.

  • Monitor the reaction progress using analytical HPLC-MS to confirm the mass shift corresponding to the addition of the propionate ethyl ester group (+100.05 Da).

  • Once the reaction is complete, quench any remaining reagent by adding a small amount of a thiol-containing scavenger like dithiothreitol (DTT), if necessary.

  • Acidify the reaction mixture with TFA to a final concentration of 0.1%.

  • Purify the modified peptide using preparative reverse-phase HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final product as a dry powder.

  • (Optional Hydrolysis): To obtain the free carboxylic acid, the purified, ester-modified peptide can be treated with a mild base (e.g., 0.1 M NaOH) or acid (e.g., 1 M HCl) followed by re-purification by HPLC.

Protocol 2: N-Alkylation of a Primary Amine

This protocol details the alkylation of a primary amine to introduce the ethyl propionate moiety.

Materials:

  • Primary amine substrate (e.g., benzylamine)

  • Ethyl this compound[14]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate/heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask, add the primary amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add ethyl this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-alkylated product.

Protocol 3: O-Alkylation of a Phenol

This protocol is adapted for the alkylation of a phenolic hydroxyl group.[11]

Materials:

  • Phenolic substrate (e.g., salicylaldehyde)

  • Ethyl this compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate/heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine the phenolic substrate (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetonitrile in a round-bottom flask equipped with a stir bar.

  • Stir the suspension vigorously for 5 minutes.

  • Add ethyl this compound (1.2 eq) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) for 24-72 hours. Monitor the reaction by TLC.[11]

  • Once the reaction is complete, cool the flask to room temperature.

  • Filter the solids through a fritted funnel and wash them thoroughly with diethyl ether.

  • Transfer the combined filtrate to a separatory funnel. Add deionized water and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine all organic layers and wash sequentially with deionized water (2x) and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified by distillation or chromatography if necessary.

References

Application Notes and Protocols: Reaction of 3-Bromopropanoate with Thiols in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent modification of protein thiols, primarily on cysteine residues, is a cornerstone of chemical proteomics. This technique enables the study of protein structure, function, and the identification of potential drug targets. While several alkylating agents are commonly used, 3-bromopropanoate presents a valuable alternative with distinct advantages. This document provides detailed application notes and protocols for the use of this compound in proteomics, with a focus on quantitative and chemoproteomic workflows.

The reaction of this compound with a cysteine thiol proceeds via a nucleophilic substitution reaction, forming a stable S-carboxyethylcysteine adduct. A key advantage of using this compound over the more common iodoacetate is the stability of the resulting thioether. The S-carboxymethylcysteine formed from iodoacetate can undergo intramolecular cyclization, leading to potential artifacts in downstream analysis. In contrast, the S-carboxyethylcysteine adduct from this compound does not undergo this cyclization, ensuring a more stable and reliable modification for mass spectrometry-based identification and quantification.[1][2]

Chemical Reaction

Caption: Reaction of a protein cysteine thiol with this compound.

Quantitative Data

The selection of an alkylating agent is a critical step in any proteomics workflow. The following tables provide a summary of the properties of this compound in comparison to other commonly used thiol-reactive reagents and the expected mass shifts upon modification.

Table 1: Comparison of Common Thiol-Reactive Alkylating Agents

ReagentMass Shift (Monoisotopic)AdvantagesDisadvantages
This compound +88.0055 DaStable adduct, no intramolecular cyclization.[1][2]Less commonly used, potentially slower reaction kinetics than iodoacetamide.
Iodoacetamide (IAM)+57.0215 DaWidely used, extensive literature, fast reaction.Adduct can be unstable, potential for off-target reactions.
N-ethylmaleimide (NEM)+125.0477 DaHigh specificity for thiols.Can undergo hydrolysis, larger mass shift may impact peptide fragmentation.
Acrylamide+71.0371 DaHigh specificity for thiols.Can polymerize, potential for side reactions.

Table 2: Expected Monoisotopic Mass Shifts for Amino Acid Modifications

Amino AcidModificationReagentMass Shift (Da)
CysteineS-carboxyethylationThis compound+88.0055
CysteineCarbamidomethylationIodoacetamide+57.0215
CysteineN-ethylmaleimide adductN-ethylmaleimide+125.0477
Lysine (side chain)CarbamidomethylationIodoacetamide (side reaction)+57.0215
Histidine (side chain)CarbamidomethylationIodoacetamide (side reaction)+57.0215
N-terminusCarbamidomethylationIodoacetamide (side reaction)+57.0215

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical chemoproteomics workflow for the identification of reactive cysteines.

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol is suitable for the preparation of protein samples, such as cell lysates or purified protein solutions, for bottom-up proteomic analysis.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Urea

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Dithiothreitol (DTT)

  • 3-Bromopropanoic acid

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile (ACN)

  • HPLC-grade water

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or dilute the protein solution in a lysis buffer containing 8 M urea and 50 mM NH₄HCO₃ to a final protein concentration of 1-5 mg/mL.

    • Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour with gentle shaking.

  • Alkylation of Cysteine Thiols:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of 3-bromopropanoic acid (e.g., 500 mM in 50 mM NH₄HCO₃).

    • Add the this compound solution to the protein sample to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching of Excess Reagent:

    • Add DTT to a final concentration of 20 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup and Buffer Exchange:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.

    • Perform a buffer exchange using a desalting column or spin filter to remove urea, DTT, and excess alkylating reagent.

  • Proteolytic Digestion:

    • Add trypsin to the protein solution at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C overnight (12-16 hours).

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Sample Preparation for Mass Spectrometry:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Competitive Chemoproteomic Profiling

This protocol outlines a workflow for identifying the protein targets of a cysteine-reactive small molecule by competing its binding against this compound.

cluster_workflow Competitive Chemoproteomics Workflow start Start: Cell Lysate treat_dmso Treat with DMSO (Control) start->treat_dmso treat_compound Treat with Cysteine-Reactive Compound start->treat_compound label_3bp Label with this compound treat_dmso->label_3bp treat_compound->label_3bp digest Proteolytic Digestion (Trypsin) label_3bp->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis: Quantify Peptide Abundance lcms->data_analysis end End: Identify Compound Targets data_analysis->end

Caption: Workflow for competitive chemoproteomic profiling.

Procedure:

  • Prepare Cell Lysate:

    • Harvest cells and lyse them in a suitable non-reducing lysis buffer (e.g., RIPA buffer without DTT or β-mercaptoethanol) containing protease inhibitors.

    • Determine the protein concentration of the lysate.

  • Compound Treatment:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the cysteine-reactive compound of interest to the desired final concentration.

    • To the other tube, add an equivalent volume of the compound's solvent (e.g., DMSO) as a control.

    • Incubate both samples at 37°C for 1 hour.

  • Alkylation with this compound:

    • To both the compound-treated and control samples, add this compound to a final concentration of 50 mM.

    • Incubate in the dark at room temperature for 1 hour to label any remaining free cysteine thiols.

  • Sample Processing for Mass Spectrometry:

    • Proceed with quenching, sample cleanup, proteolytic digestion, and peptide desalting as described in Protocol 1 (steps 4-8).

  • Quantitative Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples using a quantitative proteomics approach (e.g., label-free quantification or isotopic labeling).

    • Compare the abundance of cysteine-containing peptides between the compound-treated and control samples.

    • A significant decrease in the abundance of a specific cysteine-containing peptide in the compound-treated sample indicates that the compound has reacted with that cysteine residue, preventing its subsequent labeling by this compound.

Conclusion

This compound is a valuable tool for the alkylation of cysteine residues in proteomics. Its key advantage lies in the formation of a stable S-carboxyethylcysteine adduct that is not prone to the side reactions observed with iodoacetate. The protocols and data presented here provide a comprehensive guide for the application of this compound in both standard and advanced chemoproteomic workflows. By leveraging the unique properties of this reagent, researchers can achieve robust and reliable modification of protein thiols for downstream mass spectrometric analysis, aiding in the exploration of the proteome and the discovery of novel therapeutics.

References

Application Notes and Protocols for Developing Biochemical Assays for 3-Bromopropanoate Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropanoate (3-BP), also known as 3-bromopyruvic acid, is a potent and well-characterized covalent inhibitor of several key metabolic enzymes. Its ability to target enzymes crucial for cellular energy production has made it a significant tool in cancer research and drug development. 3-BP acts as an alkylating agent, forming covalent bonds with cysteine residues in the active sites of its target enzymes, leading to irreversible inhibition.

This document provides detailed application notes and protocols for developing and conducting biochemical assays to study the inhibitory effects of this compound on three of its primary targets: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Hexokinase II (HKII), and Succinate Dehydrogenase (SDH). These enzymes are central to glycolysis and the tricarboxylic acid (TCA) cycle, pathways that are often dysregulated in cancer cells.

Understanding the kinetics and mechanism of inhibition of these enzymes by this compound is crucial for the development of novel therapeutics that exploit the metabolic vulnerabilities of diseased cells. The following protocols and data provide a framework for researchers to investigate the efficacy and specificity of this compound and its analogs.

Key Enzyme Targets of this compound

This compound's primary mode of action is the irreversible covalent inhibition of key metabolic enzymes. The primary targets include:

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A crucial enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.

  • Hexokinase II (HKII): The first rate-limiting enzyme in glycolysis, which phosphorylates glucose to glucose-6-phosphate. HKII is often overexpressed in cancer cells and is associated with the Warburg effect.[1]

  • Succinate Dehydrogenase (SDH): An enzyme complex that participates in both the TCA cycle and the electron transport chain.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibition of key enzymes by this compound. Due to its nature as a covalent inhibitor, determining a precise IC50 value can be time-dependent. The provided values are indicative of its potent inhibitory activity.

Enzyme TargetOrganism/Cell LineInhibition ParameterValueReference
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Human Colorectal Cancer (HCT116)IC50< 30 µM[2]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)In vitroKi~25 µM[2]
Hexokinase II (HKII)VX2 TumorConcentration for complete inhibition5 mM
Succinate Dehydrogenase (SDH)HepG2 CellsIC50150 µM[2]

Note: The potency of covalent inhibitors is often better described by the inactivation rate constant (kinact) and the inhibition constant (Ki). However, these values are not always readily available in the literature for this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Glycolysis Inhibition by this compound

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P HKII F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP GAP Glyceraldehyde-3-Phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 GAPDH Pyruvate Pyruvate BPG13->Pyruvate ... ATP_Prod ATP Production Pyruvate->ATP_Prod TCA Cycle HKII Hexokinase II GAPDH GAPDH Inhibitor This compound Inhibitor->HKII Inhibitor->GAPDH

Caption: Inhibition of Glycolysis by this compound.

Experimental Workflow for Determining Enzyme Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Stock Solution Incubation Incubate Enzyme with this compound Enzyme_Prep->Incubation Inhibitor_Prep Prepare this compound Serial Dilutions Inhibitor_Prep->Incubation Substrate_Prep Prepare Substrate and Cofactor Solutions Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Data_Collection Measure Reaction Rate (e.g., Absorbance Change) Reaction_Start->Data_Collection Plot_Data Plot Reaction Rate vs. Inhibitor Concentration Data_Collection->Plot_Data Calc_IC50 Calculate IC50 Value Plot_Data->Calc_IC50 Kinetic_Analysis Determine Ki and kinact (for covalent inhibitors) Plot_Data->Kinetic_Analysis

Caption: General workflow for enzyme inhibition assays.

Experimental Protocols

Protocol 1: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay

This protocol is adapted from commercially available GAPDH activity assay kits and is designed to measure the inhibition of GAPDH by this compound. The assay measures the reduction of a probe, which is coupled to the oxidation of NADH in the reverse reaction catalyzed by GAPDH.

Materials:

  • Purified GAPDH enzyme

  • This compound

  • GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Substrate: 1,3-Bisphosphoglycerate (1,3-BPG)

  • Cofactor: NADH

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of purified GAPDH in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare working solutions of 1,3-BPG and NADH in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • GAPDH enzyme solution

      • Varying concentrations of this compound (or vehicle control)

    • Mix gently and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for covalent modification.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the 1,3-BPG and NADH solution to each well.

    • Immediately measure the absorbance at 450 nm in kinetic mode for 10-30 minutes, taking readings every 1-2 minutes. The rate of decrease in absorbance is proportional to GAPDH activity.

  • Data Analysis:

    • Calculate the initial reaction rate (V0) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of GAPDH activity (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • For determining Ki and kinact, perform a time-dependent inhibition study by varying the pre-incubation time of the enzyme with the inhibitor.

Protocol 2: Hexokinase II (HKII) Inhibition Assay

This protocol measures the activity of Hexokinase II by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ by G6P dehydrogenase (G6PDH). The resulting increase in NADPH is measured spectrophotometrically.

Materials:

  • Purified Hexokinase II enzyme or cell lysate containing HKII

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2)

  • Substrates: Glucose, ATP

  • Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Cofactor: NADP+

  • 96-well UV-transparent flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HKII or cell lysate.

    • Prepare serial dilutions of this compound.

    • Prepare a reaction mix containing assay buffer, glucose, ATP, G6PDH, and NADP+.

  • Assay Setup:

    • In a 96-well plate, add the HKII solution and varying concentrations of this compound.

    • Pre-incubate for a defined time at room temperature.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding the reaction mix to each well.

    • Measure the increase in absorbance at 340 nm over time in kinetic mode. The rate of increase in absorbance is proportional to HKII activity.

  • Data Analysis:

    • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

    • Further kinetic analysis can be performed to determine the mode of inhibition and kinetic constants.

Protocol 3: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of succinate.

Materials:

  • Isolated mitochondria or purified SDH

  • This compound

  • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Substrate: Succinate

  • Electron Acceptor: DCPIP

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Reagent Preparation:

    • Prepare mitochondrial fractions or a solution of purified SDH.

    • Prepare serial dilutions of this compound.

    • Prepare working solutions of succinate and DCPIP in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the mitochondrial preparation or SDH solution and varying concentrations of this compound.

    • Pre-incubate for a specified time at the desired temperature (e.g., 37°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the succinate and DCPIP solution.

    • Measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis:

    • Determine the initial reaction rates and calculate the IC50 value of this compound for SDH inhibition.

    • Perform further kinetic studies to characterize the covalent inhibition.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to study the inhibitory effects of this compound on key metabolic enzymes. By understanding the biochemical and cellular consequences of inhibiting GAPDH, HKII, and SDH, new therapeutic strategies can be developed to target the metabolic vulnerabilities of diseases such as cancer. The provided methodologies can be adapted to screen for novel covalent inhibitors and to further elucidate the mechanisms of action of this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation with 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the alkylation of nucleophiles with 3-bromopropanoate.

Troubleshooting Guides

Issue 1: Low Yield of the Desired C-Alkylated Product and Presence of Multiple Byproducts

Question: My reaction is showing a low yield of the desired C-alkylated product, and I'm observing multiple spots on my TLC analysis. What are the potential side reactions and how can I minimize them?

Answer:

Alkylation of carbanions, particularly enolates derived from 1,3-dicarbonyl compounds, with this compound is a versatile C-C bond-forming reaction. However, it is often plagued by competing side reactions that can significantly reduce the yield of the desired product. The primary side reactions to consider are elimination (E2) , O-alkylation , and subsequent intramolecular cyclization of the initially formed C-alkylated product.

The prevalence of each of these side reactions is highly dependent on the reaction conditions. The following table summarizes the influence of key parameters on the product distribution.

Data Presentation: Factors Influencing Product Distribution in this compound Alkylation

ParameterCondition Favoring C-Alkylation (Substitution)Condition Favoring Elimination (E2)Condition Favoring O-AlkylationCondition Favoring Intramolecular Cyclization
Base Weak, non-hindered bases (e.g., K₂CO₃, Na₂CO₃) or sterically hindered but strong bases (e.g., LDA at low temp.)[1]Strong, sterically hindered bases (e.g., KOtBu) or concentrated strong bases (e.g., NaOEt)[1]Strong bases that lead to dissociated "naked" enolates (e.g., NaH in polar aprotic solvents)A second equivalent of a strong base after initial C-alkylation
Solvent Polar aprotic solvents (e.g., THF, DMF, Acetonitrile) that solvate the cation but not the enolate anionSolvents that favor E2 mechanisms, such as alcohols (e.g., Ethanol)Polar aprotic solvents (e.g., DMSO, HMPA) that lead to highly reactive, free enolatesAprotic solvents that facilitate the intramolecular SN2 reaction
Temperature Low to moderate temperatures (e.g., 0 °C to room temperature)Higher temperatures significantly favor elimination over substitution[1]Generally, O-alkylation is kinetically favored at lower temperatures, but C-alkylation is often thermodynamically favored.Moderate to high temperatures may be required to overcome the activation energy for cyclization.
Counter-ion Smaller, coordinating cations (e.g., Li⁺) can favor C-alkylation by associating with the oxygen of the enolate.N/ALarger, less coordinating cations (e.g., K⁺, Cs⁺) can lead to more "free" enolate, increasing O-alkylation.N/A

Experimental Workflow for Troubleshooting Side Reactions

The following diagram illustrates a logical workflow for troubleshooting and optimizing your this compound alkylation reaction.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Alkylation cluster_start Initial Observation cluster_analysis Identify Primary Side Product cluster_pathways Troubleshooting Pathways cluster_solutions Corrective Actions Start Low Yield of C-Alkylated Product Analysis Characterize Byproducts (NMR, MS) Start->Analysis Elimination Elimination Product (Ethyl Acrylate) Analysis->Elimination Alkene signature O_Alkylation O-Alkylated Product Analysis->O_Alkylation Enol ether signature Cyclization Cyclopropane Product Analysis->Cyclization Cyclopropane signature No_Reaction Starting Material Unchanged Analysis->No_Reaction No conversion Sol_Elimination Lower Temperature Use Less Hindered Base Change to Aprotic Solvent Elimination->Sol_Elimination Sol_O_Alkylation Use Coordinating Cation (Li+) Change Solvent Use Softer Alkylating Agent (if possible) O_Alkylation->Sol_O_Alkylation Sol_Cyclization Use Stoichiometric Base for Alkylation Quench Reaction after Alkylation Isolate Alkylated Intermediate before Cyclization Cyclization->Sol_Cyclization Sol_No_Reaction Increase Temperature Use Stronger Base Check Reagent Purity No_Reaction->Sol_No_Reaction

Caption: Troubleshooting workflow for minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using a strong, bulky base like potassium tert-butoxide?

A1: With a strong and sterically hindered base like potassium tert-butoxide, the most prevalent side reaction is E2 elimination of HBr from this compound to form ethyl acrylate.[1] The bulky base has difficulty accessing the alpha-proton of the dicarbonyl compound and will preferentially act as a base, abstracting a proton from the beta-position of the alkyl halide.

Q2: I am observing a significant amount of O-alkylation. How can I favor C-alkylation?

A2: O-alkylation is often kinetically favored, while C-alkylation is thermodynamically favored. To promote C-alkylation, consider the following:

  • Counter-ion: Use a base with a smaller, more coordinating cation like Li⁺ (e.g., LDA). The lithium cation will coordinate more tightly with the oxygen of the enolate, sterically hindering O-alkylation.

  • Solvent: Polar aprotic solvents like THF or DMF are generally preferred for C-alkylation. Highly polar solvents like DMSO or HMPA can lead to more "naked" and highly reactive enolates, which may increase the amount of O-alkylation.

  • Temperature: Allowing the reaction to proceed for a longer time at a moderate temperature may favor the formation of the thermodynamically more stable C-alkylated product.

Q3: After my initial alkylation, I am getting an unexpected cyclopropane derivative. Why is this happening?

A3: The C-alkylated product of a 1,3-dicarbonyl compound and this compound is itself an active methylene compound. If excess base is present or if a second equivalent of base is added, a new enolate can form, which can then undergo an intramolecular SN2 reaction to form a stable cyclopropane ring. This is a common and often synthetically useful transformation. To avoid this, use a stoichiometric amount of base for the initial alkylation and quench the reaction upon completion before workup.

Q4: Can I use 3-chloropropanoate instead of this compound to reduce side reactions?

A4: While 3-chloropropanoate is less reactive than this compound and therefore less prone to rapid elimination, its lower reactivity also means that the desired SN2 alkylation will be slower. This may necessitate harsher reaction conditions (e.g., higher temperatures), which could in turn promote other side reactions. In general, the bromo- derivative is preferred for its higher reactivity under milder conditions.

Experimental Protocols

Protocol 1: C-Alkylation of Diethyl Malonate with Ethyl this compound

This protocol is optimized to favor the desired C-alkylation product.

Materials:

  • Diethyl malonate

  • Ethyl this compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetonitrile.

  • Add diethyl malonate (1.0 equivalent) to the suspension and stir for 15 minutes at room temperature.

  • Add ethyl this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Cool the reaction to room temperature and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization of Diethyl 2-(3-carboxyethyl)malonate

This protocol describes the subsequent intramolecular cyclization to form a cyclopropane derivative.

Materials:

  • The C-alkylated product from Protocol 1

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the C-alkylated product (1.0 equivalent) in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water, then with dilute HCl, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude cyclopropane derivative can be purified by column chromatography or distillation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competing reaction pathways in the alkylation of a generic enolate with this compound.

ReactionPathways Competing Pathways in this compound Alkylation Enolate Enolate (Nucleophile) C_Alkylation C-Alkylated Product (Desired Substitution) Enolate->C_Alkylation SN2 O_Alkylation O-Alkylated Product (Side Reaction) Enolate->O_Alkylation SN2 Base Base Bromopropanoate This compound (Electrophile) Elimination Ethyl Acrylate (Elimination Side Product) Bromopropanoate->Elimination E2 Cyclization Intramolecular Cyclization Product C_Alkylation->Cyclization Intramolecular SN2 (with more base) Base->Elimination

Caption: Competing reaction pathways in this compound alkylation.

References

Technical Support Center: Optimizing Reactions with Ethyl 3-Bromopropanoate and DBU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving ethyl 3-bromopropanoate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction between ethyl this compound and DBU?

The primary reaction is an E2 (elimination bimolecular) reaction. DBU, a strong, sterically hindered base, abstracts a proton from the carbon alpha to the carbonyl group (C2), leading to the elimination of hydrogen bromide (HBr) and the formation of ethyl acrylate as the major product.[1][2][3]

Q2: Why is DBU a suitable base for this transformation?

DBU is an excellent choice because it is a strong (pKa of the conjugate acid is ~12) but non-nucleophilic base.[2][4] Its bulky, bicyclic structure sterically hinders it from acting as a nucleophile and attacking the electrophilic carbon atom bearing the bromine, which minimizes the formation of unwanted substitution byproducts.[5][6] This selectivity is crucial for maximizing the yield of the desired elimination product, ethyl acrylate.

Q3: Can DBU ever act as a nucleophile in this reaction?

While DBU is considered a non-nucleophilic base, there are reports of it exhibiting nucleophilic character under certain conditions, potentially leading to the formation of an adduct with the ethyl this compound.[4][7] This is generally a minor pathway but can become more significant at higher temperatures or with prolonged reaction times.

Q4: What solvents are recommended for this reaction?

Polar aprotic solvents are generally preferred for E2 reactions as they can solvate the cationic DBU-H+ species without interfering with the base's activity. Suitable solvents include acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and selectivity.[8]

Q5: What is the optimal temperature range for this reaction?

The reaction can often be carried out at room temperature. However, gentle heating (e.g., to 40-60 °C) may be required to achieve a reasonable reaction rate, depending on the solvent and substrate concentration.[8] Higher temperatures should be avoided to minimize potential side reactions, including nucleophilic attack by DBU and polymerization of the ethyl acrylate product.[9]

Troubleshooting Guide

Problem: Low or No Yield of Ethyl Acrylate

Potential Cause Recommended Solution
Degraded or Impure DBU DBU is hygroscopic and can degrade over time. Use freshly opened or properly stored DBU. Verify its purity if possible.
Insufficient Reaction Temperature While the reaction can proceed at room temperature, it may be slow. Gently warm the reaction mixture to 40-60 °C and monitor the progress by TLC or GC.
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can protonate and deactivate DBU. Ensure you are using a dry, polar aprotic solvent like ACN, THF, or DMF.
Incorrect Stoichiometry Ensure at least one equivalent of DBU is used. A slight excess (e.g., 1.1-1.2 equivalents) is often recommended to drive the reaction to completion.

Problem: Formation of Significant Side Products

Potential Cause Recommended Solution
DBU Acting as a Nucleophile This may occur at elevated temperatures. Run the reaction at a lower temperature (e.g., room temperature) for a longer period.[7]
Polymerization of Ethyl Acrylate The product, ethyl acrylate, can polymerize, especially with heat or upon prolonged standing.[10] Consider adding a radical inhibitor like hydroquinone to the reaction mixture or during workup if this is a concern.[11]
Competing SN2 Reaction Although minimized by DBU's steric hindrance, a substitution reaction is theoretically possible.[12] Lowering the reaction temperature can further favor the E2 elimination pathway.

Problem: Difficulties During Workup and Purification

Potential Cause Recommended Solution
Presence of DBU Hydrobromide Salt The DBU·HBr salt formed during the reaction is often soluble in organic solvents. Perform an aqueous wash (e.g., with dilute HCl or water) to extract the salt into the aqueous phase.
Emulsion Formation During Extraction If an emulsion forms during the aqueous wash, add a small amount of brine (saturated NaCl solution) to help break it.
Co-distillation with Solvent Ethyl acrylate has a relatively low boiling point (99.4 °C).[13] Careful fractional distillation is required to separate it from common solvents like THF (B.P. 66 °C) or ACN (B.P. 82 °C).

Data Presentation

Table 1: Representative Conditions for Ethyl Acrylate Synthesis

The following table summarizes expected outcomes under various hypothetical reaction conditions, based on established principles of E2 elimination reactions.

EntrySolventTemperature (°C)DBU (Equivalents)Time (h)Expected Yield (%)Notes
1THF251.112> 85%Standard conditions, may require longer time.
2ACN251.18> 90%Faster reaction rate due to higher solvent polarity.
3DMF501.22> 95%Rapid conversion; monitor for side products.[8]
4Toluene601.16~70%Slower reaction in non-polar solvent.
5Ethanol251.124< 10%Protic solvent deactivates the base.

Experimental Protocols & Visualizations

General Protocol for the Synthesis of Ethyl Acrylate

Materials:

  • Ethyl this compound (1.0 eq)

  • DBU (1.1 eq)

  • Dry Acetonitrile (ACN)

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere (optional)

  • TLC plates or GC for reaction monitoring

Procedure:

  • To a clean, dry round-bottom flask, add ethyl this compound.

  • Dissolve the starting material in a suitable volume of dry acetonitrile.

  • While stirring at room temperature, add DBU dropwise to the solution over 5 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (staining with potassium permanganate) or GC analysis until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 1M HCl (2x) to remove DBU and the DBU·HBr salt, followed by a wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ethyl acrylate by fractional distillation to obtain the final product.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products EthylBromo Ethyl this compound TS [E2 Transition State] EthylBromo->TS H abstraction DBU DBU (Base) DBU->TS attacks H EthylAcrylate Ethyl Acrylate TS->EthylAcrylate C=C bond forms DBU_HBr DBU-HBr Salt TS->DBU_HBr Br- leaves Troubleshooting_Workflow start Low or No Yield Observed check_reagents Check Purity/Age of DBU and Starting Material start->check_reagents check_temp Is Reaction Temperature Adequate? (e.g., 25-50°C) check_reagents->check_temp Yes action_reagents Use Fresh/Pure Reagents check_reagents->action_reagents No check_solvent Is Solvent Dry and Polar Aprotic (ACN, THF)? check_temp->check_solvent Yes action_temp Gently Warm Reaction (e.g., to 50°C) check_temp->action_temp No action_solvent Use Dry, Appropriate Solvent check_solvent->action_solvent No success Yield Improved check_solvent->success Yes action_reagents->success action_temp->success action_solvent->success Side_Reaction cluster_reactants Reactants cluster_product Potential Side Product EthylBromo Ethyl this compound Product DBU-Adduct (Substitution Product) EthylBromo->Product SN2 Attack (minor pathway) DBU DBU (Nucleophile) DBU->Product

References

Technical Support Center: Purification of 3-Bromopropanoate Reaction Products by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 3-bromopropanoate reaction products by distillation.

Frequently Asked Questions (FAQs)

Q1: At what temperature and pressure should I distill my this compound product?

A1: 3-Bromopropanoates, such as methyl and ethyl this compound, can decompose at high temperatures.[1][2] Therefore, vacuum distillation is highly recommended to lower the boiling point and prevent degradation.[1][2] Below are typical distillation parameters for common 3-bromopropanoates:

CompoundBoiling Point (°C)Pressure (mmHg)
Methyl this compound64-6618
156-160760 (Atmospheric)
Ethyl this compound69-7110
135-13650
77-7919

For optimal results, it is best to conduct the distillation at a pressure where the compound boils between 45°C and 180°C.[2]

Q2: My product is turning yellow or brown during distillation. What is causing this?

A2: Discoloration, such as turning yellow or brown, during the distillation of 3-bromopropanoates is often a sign of thermal decomposition.[3][4] These compounds can be sensitive to heat and light.[3][4] To mitigate this, it is crucial to use vacuum distillation to keep the temperature as low as possible.[2] Additionally, ensuring your glassware is clean and free of any acidic or basic residues can help prevent catalytic decomposition. Some sources also mention that ethyl this compound can turn yellow upon exposure to light.[3][4]

Q3: What are the common impurities in a crude this compound reaction mixture?

A3: Common impurities can include unreacted starting materials like 3-bromopropionic acid, the corresponding alcohol (methanol or ethanol), and any catalysts used (e.g., sulfuric acid, p-toluenesulfonic acid).[5][6][7] Side products can also be present, such as the corresponding acrylate ester due to elimination of HBr, or high-molecular-weight polymerization byproducts.[8][9] An initial extractive work-up is recommended to remove most of these impurities before distillation.[9]

Q4: Can I perform a simple distillation at atmospheric pressure?

A4: While technically possible, it is not recommended for 3-bromopropanoates. Their atmospheric boiling points are generally above 150°C, a temperature at which significant decomposition can occur.[1][10] Vacuum distillation is the preferred method to ensure a high-purity product with good yield.[1][2]

Q5: What is the purpose of a pre-distillation wash with sodium bicarbonate solution?

A5: A wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution is a crucial step to neutralize and remove any acidic impurities from the crude product.[5][9] This includes unreacted 3-bromopropionic acid and any acid catalysts.[5][9] Removing these acids is important as they can catalyze decomposition and other side reactions during the distillation process.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Product Distilling Over - Vacuum is not low enough.- Temperature is too low.- Blockage in the distillation apparatus.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.- Gradually and carefully increase the heat to the distilling flask.- Ensure the condenser and receiving flask are properly set up and there are no obstructions.
Product is Bumping or Boiling Unevenly - Lack of boiling chips or magnetic stirring.- Heating is too rapid.- Add a few boiling chips or a magnetic stir bar to the distilling flask before applying vacuum and heat.- Heat the flask gradually and evenly.
Product Purity is Low After Distillation - Inefficient separation from impurities with close boiling points.- Contamination from a dirty apparatus.- Decomposition during distillation.- Consider using a fractionating column for better separation.- Thoroughly clean and dry all glassware before use.- Lower the distillation temperature by using a higher vacuum.
Poor Yield - Product decomposition due to high temperature.- Loss of product in the distillation residue.- Incomplete reaction prior to purification.- Use vacuum distillation to minimize the distillation temperature.- Ensure complete transfer of the product during work-up and distillation.- Confirm reaction completion (e.g., by TLC or GC) before starting the purification.

Experimental Protocols

Pre-Distillation Extractive Work-up

This protocol is a general procedure to remove acidic and water-soluble impurities before distillation.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the crude product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to facilitate phase separation.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic components. Add the bicarbonate solution slowly and vent the separatory funnel frequently to release any evolved CO₂ gas. Repeat until no more gas is evolved.[9]

    • Water to remove any remaining salts.

    • Brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water in the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter off the drying agent.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation of this compound

This protocol describes the purification of the crude product after the initial work-up.

  • Assemble a clean and dry vacuum distillation apparatus.

  • Add a magnetic stir bar or boiling chips to the round-bottom flask containing the crude this compound.

  • Slowly and carefully apply a vacuum to the system.

  • Once the desired pressure is reached and stable, begin to gently heat the distillation flask using a heating mantle or an oil bath.

  • Collect the fraction that distills at the expected boiling temperature and pressure for your specific this compound (refer to the data table in the FAQs). For example, for methyl 3-bromopropionate, collect the fraction boiling at 64-66°C under 18 mmHg vacuum.[10][11][12][13] For ethyl 3-bromopropionate, a typical fraction is collected at 69-71°C and 10 mmHg.[14]

  • Once the desired product has been collected, remove the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Logical Relationships and Workflows

Distillation_Troubleshooting cluster_start Start: Crude Product cluster_process Purification Process cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound Reaction Mixture workup Extractive Work-up (e.g., NaHCO3 wash) start->workup distillation Vacuum Distillation workup->distillation issues Distillation Issues? distillation->issues pure_product Pure Product issues->pure_product No no_distillate No Product Distilling issues->no_distillate Yes bumping Bumping / Uneven Boiling issues->bumping Yes discoloration Product Discoloration issues->discoloration Yes low_purity Low Purity issues->low_purity Yes no_distillate->distillation Check Vacuum & Temp bumping->distillation Add Stirring / Boiling Chips discoloration->distillation Lower Temp / Higher Vacuum low_purity->distillation Use Fractionating Column

Caption: Troubleshooting workflow for the purification of this compound products.

References

troubleshooting low yield in 3-bromopropanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of 3-bromopropanoate esters.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 3-bromopropanoic acid is resulting in a low yield. What are the common causes?

A1: Low yields in the Fischer esterification of 3-bromopropanoic acid are often due to the reversible nature of the reaction and the presence of water. Here are the primary factors to investigate:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-driven process. To favor product formation, consider increasing the reaction time, using a large excess of the alcohol, or removing water as it forms.[1][2][3][4][5]

  • Water in the Reaction Mixture: The presence of water can shift the equilibrium back towards the reactants, hydrolyzing the ester product. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible.[2][3][4][6]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow and incomplete reaction.[1][3]

  • Side Reactions: At elevated temperatures, elimination of HBr from 3-bromopropanoic acid or its ester can occur, leading to the formation of acrylic acid or acrylate esters, which can polymerize.

  • Purification Losses: Significant product loss can occur during the workup and purification steps. Ensure efficient extraction and minimize losses during distillation.

Q2: How can I effectively remove water from my Fischer esterification reaction?

A2: Removing water is crucial for driving the reaction to completion and achieving a high yield. Common methods include:

  • Dean-Stark Apparatus: This is a highly effective method where the reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope distills off, and the water is collected in the trap, while the solvent is returned to the reaction flask.[1][3]

  • Using an Excess of Alcohol: Employing the alcohol reactant as the solvent creates a large excess, which helps to shift the equilibrium towards the ester product according to Le Châtelier's principle.[1][2][5]

  • Drying Agents: While less common during the reaction itself, ensuring all starting materials are anhydrous is critical.

Q3: I am observing the formation of a significant amount of byproducts. What are they likely to be and how can I minimize them?

A3: In the synthesis of this compound, several byproducts can form depending on the reaction conditions:

  • Ethyl Hydracrylate: This can form from the reaction of water with the 3-bromopropionic acid or its ester.[6] To minimize its formation, it is important to carry out the esterification as rapidly as possible and remove all residual water before adding the alcohol.[6]

  • Polymerization Products: If elimination of HBr occurs to form acrylate, this monomer can polymerize, especially at higher temperatures. Using a polymerization inhibitor like hydroquinone can be beneficial, particularly in the hydrobromination route.[7]

  • Unreacted Starting Materials: Incomplete conversion will leave 3-bromopropanoic acid and the starting alcohol in your crude product.

To minimize byproducts, optimize reaction time and temperature, ensure an inert atmosphere if necessary, and use appropriate purification techniques like fractional distillation to separate the desired product.

Q4: What are the key differences and advantages of the two main synthetic routes to ethyl this compound?

A4: The two primary methods are the Fischer esterification of 3-bromopropionic acid and the hydrobromination of ethyl acrylate.[8][9]

  • Fischer Esterification:

    • Advantages: This is a classic and widely used method. The starting materials, 3-bromopropionic acid and an alcohol, are generally readily available.[9]

    • Disadvantages: It is an equilibrium reaction, which can lead to incomplete conversion and require specific strategies (like water removal) to achieve high yields.[2][3][5]

  • Hydrobromination of Ethyl Acrylate:

    • Advantages: This is an addition reaction that is not reversible, which can lead to higher yields under optimized conditions.[8] A "one-pot" method where acetyl bromide reacts with the alcohol to generate HBr in situ has been developed, simplifying the procedure.[9]

    • Disadvantages: Hydrogen bromide is a corrosive gas and requires careful handling. The reaction proceeds via an anti-Markovnikov addition.[8] Polymerization of the acrylate starting material can be a side reaction.[7]

Troubleshooting Low Yield in Fischer Esterification

The following diagram outlines a logical workflow for troubleshooting low yields in the Fischer esterification synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_reagents Verify Reagent Quality & Stoichiometry check_reaction_conditions->check_reagents [All OK] insufficient_time Increase reaction time or temperature. check_reaction_conditions->insufficient_time Time/Temp Adequate? water_removal Use Dean-Stark trap or excess alcohol. check_reaction_conditions->water_removal Water Removal Efficient? check_workup Analyze Workup & Purification check_reagents->check_workup [All OK] catalyst_issue Ensure sufficient acid catalyst is used. check_reagents->catalyst_issue Catalyst Amount Correct? reagent_quality Use dry solvents and freshly opened reagents. check_reagents->reagent_quality Reagents Anhydrous? extraction_issue Optimize solvent choice and number of extractions. check_workup->extraction_issue Extraction Efficient? distillation_issue Use fractional distillation under reduced pressure. check_workup->distillation_issue Distillation Loss? solution Implement Corrective Actions insufficient_time->solution water_removal->solution catalyst_issue->solution reagent_quality->solution extraction_issue->solution distillation_issue->solution

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the synthesis of methyl and ethyl this compound via different methods.

Table 1: Synthesis of Methyl this compound

MethodReactantsCatalyst/ReagentReaction Time & TemperatureYieldReference
HydrobrominationMethyl acrylate, HBrNone20 hours at room temp.80-84%[7]
In situ HBr GenerationMethyl acrylate, Acetyl bromide in MethanolNone1 hr at RT, then 1 hr at 50°C96%[9]

Table 2: Synthesis of Ethyl this compound

MethodReactantsCatalyst/ReagentReaction Time & TemperatureYieldReference
Fischer Esterification3-Bromopropionic acid, EthanolSulfosalicylic or phenolsulfonic acid2-2.5 hours (boiling)85-87%[6]
In situ HBr GenerationEthyl acrylate, Acetyl bromide in EthanolNone1 hr at RT, then 1 hr at 55°C91%[9]
HydrobrominationEthyl acrylate, HBrNoneNot specified~90%[7]

Experimental Protocols

Protocol 1: Fischer Esterification of 3-Bromopropionic Acid to Ethyl this compound

This protocol is adapted from established procedures for Fischer esterification.[1][3][6]

Materials:

  • 3-Bromopropionic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalyst)

  • Toluene (optional, for Dean-Stark)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Glassware: Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-bromopropionic acid in a large excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3% of the moles of carboxylic acid) to the mixture while stirring.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if using toluene as a co-solvent) and heat the mixture to reflux. The reaction temperature will be the boiling point of the alcohol.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically refluxed for 2-10 hours.[3]

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude ethyl this compound by distillation under reduced pressure.[6]

FischerEsterificationWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Mix 3-Bromopropionic Acid, Ethanol, and H2SO4 reflux Heat to Reflux (2-10 hours) reactants->reflux cool Cool to Room Temp. reflux->cool neutralize Neutralize with NaHCO3(aq) cool->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Distill under Reduced Pressure concentrate->distill product Pure Ethyl This compound distill->product

Caption: Experimental workflow for Fischer Esterification.

Protocol 2: Synthesis of Methyl this compound via In Situ Hydrobromination

This protocol is based on the "one-pot" method using acetyl bromide.[9]

Materials:

  • Methyl acrylate

  • Anhydrous methanol

  • Acetyl bromide

  • Hydroquinone (polymerization inhibitor)

  • Glassware: Round-bottom flask with a dropping funnel, magnetic stirrer, distillation apparatus.

Procedure:

  • Reaction Setup: To a round-bottom flask, add methyl acrylate, a large excess of anhydrous methanol (e.g., 8 molar equivalents), and a small amount of hydroquinone.

  • Reagent Addition: Stir the mixture at room temperature and slowly add acetyl bromide (e.g., 1.1 molar equivalents) dropwise using a dropping funnel. An exothermic reaction will occur as HBr is generated in situ.

  • Reaction: After the addition is complete, continue stirring at room temperature for 1 hour. Then, increase the temperature to 50°C and stir for an additional hour.

  • Workup: After the reaction is complete, set up the apparatus for distillation to recover the excess methanol and the byproduct, methyl acetate.

  • Purification: The remaining crude product is then purified by distillation under reduced pressure to yield methyl this compound.[9]

References

Technical Support Center: Synthesis of 3-Bromopropanoate from Acrylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromopropanoate from acrylate precursors. The primary focus is on preventing the common side reaction of acrylate polymerization.

Troubleshooting Polymerization Issues

Uncontrolled polymerization is a frequent challenge during the synthesis of this compound. This guide provides a systematic approach to troubleshooting and preventing this unwanted side reaction.

Visual Troubleshooting Guide

The following flowchart outlines a step-by-step process to diagnose and resolve polymerization issues during your experiment.

G cluster_0 Troubleshooting Workflow start Polymerization Observed? check_inhibitor Inhibitor Added? start->check_inhibitor Yes check_inhibitor->start No (Add Inhibitor) inhibitor_type Correct Inhibitor Type? check_inhibitor->inhibitor_type Yes inhibitor_type->check_inhibitor No (Select Appropriate Inhibitor) inhibitor_conc Sufficient Inhibitor Concentration? inhibitor_type->inhibitor_conc Yes inhibitor_conc->inhibitor_type No (Adjust Concentration) temp_control Temperature Too High? inhibitor_conc->temp_control Yes temp_control->inhibitor_conc Yes (Lower Temperature) reaction_time Reaction Time Too Long? temp_control->reaction_time No reaction_time->temp_control Yes (Reduce Time) solvent_check Is the Solvent Appropriate? reaction_time->solvent_check No solvent_check->reaction_time No (Consider Different Solvent) reagent_quality Check Reagent Purity solvent_check->reagent_quality Yes solution Problem Resolved reagent_quality->solution Purity Confirmed

Caption: Troubleshooting workflow for identifying and resolving polymerization.

Frequently Asked Questions (FAQs)

Inhibitors

Q1: What is the role of a polymerization inhibitor?

A1: A polymerization inhibitor is a chemical compound added to the reaction mixture to prevent the premature and unwanted polymerization of the acrylate precursor. Acrylates are prone to free-radical polymerization, especially in the presence of heat, light, or impurities. Inhibitors work by scavenging free radicals, thus stopping the polymerization chain reaction from initiating or propagating.

Q2: Which inhibitor should I use for my synthesis?

A2: The choice of inhibitor depends on your specific reaction conditions, such as temperature and the presence of oxygen. Common inhibitors for acrylates include hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and phenothiazine (PTZ). For the synthesis of this compound, hydroquinone is a well-documented and effective choice. Phenothiazine is a suitable alternative, particularly for reactions at elevated temperatures, as its inhibitory mechanism does not depend on the presence of oxygen.

Q3: How much inhibitor should I add?

A3: The optimal concentration of the inhibitor is crucial. Too little will be ineffective, while too much can hinder the desired reaction or require removal later. A typical starting concentration for hydroquinone is between 0.1% and 1% of the total mass of the reaction system.[1] For specific protocols, it is best to refer to established experimental procedures.

Q4: Do I need to remove the inhibitor from the commercially available acrylate before the reaction?

A4: Commercially available acrylates are typically supplied with a small amount of inhibitor (e.g., MEHQ) for stabilization during storage. For most lab-scale syntheses of this compound, it is not necessary to remove this inhibitor. However, you should still add an appropriate amount of your chosen inhibitor to the reaction mixture to prevent polymerization under the reaction conditions.

Reaction Conditions

Q5: What is the optimal temperature for the synthesis of this compound from acrylates?

A5: The reaction is often carried out in a two-stage temperature profile. An initial stirring period at room temperature is followed by heating to a moderately elevated temperature, typically in the range of 50-65°C.[1][2] It is critical to avoid excessively high temperatures, as this will significantly increase the rate of polymerization.[3]

Q6: How does the choice of solvent affect polymerization?

A6: The solvent can influence the rate of polymerization. While some hydrobromination reactions can be performed neat, the use of a solvent can help to dissipate heat and maintain a more controlled reaction temperature. The choice of solvent can also affect the solubility of the reactants and the inhibitor.[4][5][6][7] For the in-situ generation of HBr from acetyl bromide, an alcohol solvent like methanol or ethanol is used, which also serves as the reaction medium.[1]

Q7: I observe polymer formation even with an inhibitor. What should I do?

A7: If polymerization occurs despite the presence of an inhibitor, consider the following:

  • Inhibitor Concentration: Your inhibitor concentration may be too low for the specific conditions. Try incrementally increasing the amount of inhibitor.

  • Temperature Control: Ensure your reaction temperature is not exceeding the recommended range. Hot spots in the reaction vessel can initiate polymerization. Vigorous stirring can help maintain a uniform temperature.

  • Reagent Purity: Impurities in your acrylate precursor or other reagents can sometimes act as initiators for polymerization. Ensure you are using reagents of appropriate purity.

  • Oxygen Presence: Some inhibitors, like hydroquinone and MEHQ, require the presence of a small amount of oxygen to be effective. Ensure your reaction is not running under strictly anaerobic conditions unless you are using an inhibitor like phenothiazine.

Data Presentation

Table 1: Comparison of Common Polymerization Inhibitors for Acrylates
InhibitorChemical StructureTypical Concentration RangeKey AdvantagesKey Disadvantages
Hydroquinone (HQ)
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
100 - 1000 ppmEffective and well-documented for this synthesis.Can cause discoloration; requires oxygen to be effective.[8]
MEHQ
alt text
15 - 200 ppmGood solubility in monomers; less likely to cause discoloration.[8]Requires oxygen to be effective.
Phenothiazine (PTZ)
alt text
50 - 500 ppmEffective at higher temperatures; does not require oxygen.[4]Can be more challenging to remove.

Note: The effectiveness and optimal concentration of inhibitors can vary based on the specific reaction conditions.

Table 2: Example Reaction Conditions for this compound Synthesis with Polymerization Inhibition
Acrylate PrecursorHBr SourceInhibitor (Concentration)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl AcrylateAcetyl BromideHydroquinone (0.5g per mol of acrylate)MethanolRT, then 501 + 196[1]
Ethyl AcrylateAcetyl BromideHydroquinone (0.5g per mol of acrylate)EthanolRT, then 551 + 191[1]
Methyl AcrylateHBr (gas)Hydroquinone (4g for 3 moles of acrylate)Diethyl EtherIce bath, then RT2080-84[9]
Acrylic AcidHBr (48% aq.)None specifiedWater60491[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound using Acetyl Bromide

This protocol is adapted from patent CN111253255A.[1]

Materials:

  • Methyl acrylate (1 mol, 86.1 g)

  • Methanol (8 mol, 256 g)

  • Hydroquinone (0.5 g)

  • Acetyl bromide (1.1 mol, 124.2 g)

Procedure:

  • To a reaction flask equipped with a stirrer and a dropping funnel, add methyl acrylate, methanol, and hydroquinone.

  • Stir the mixture at room temperature.

  • Slowly add acetyl bromide to the reaction flask via the dropping funnel.

  • Continue stirring at room temperature for 1 hour after the addition is complete.

  • Heat the reaction mixture to 50°C and continue to stir for an additional hour.

  • After the reaction is complete, recover the methanol and the by-product methyl acetate by distillation at atmospheric pressure.

  • The desired product, methyl this compound, is then obtained by distillation under reduced pressure.

Protocol 2: Synthesis of Methyl 3-Bromopropionate using Gaseous HBr

This protocol is adapted from Organic Syntheses.[9]

Materials:

  • Methyl acrylate (3 mol, 258 g), washed and dried

  • Anhydrous diethyl ether (500 ml)

  • Anhydrous hydrogen bromide (3.03 mol, 245 g)

  • Hydroquinone (4 g, added to the initial methyl acrylate solution before washing)

Procedure:

  • Prepare a solution of washed and dried methyl acrylate in anhydrous diethyl ether in a round-bottomed flask equipped with a gas inlet tube and a drying tube.

  • Cool the flask in an ice bath.

  • Pass anhydrous hydrogen bromide gas into the solution.

  • After the addition of HBr is complete, stopper the flask and let it stand at room temperature for approximately 20 hours.

  • Remove the diethyl ether by distillation using a hot-water bath.

  • After the ether is removed, heat the water bath to 80-85°C to remove any remaining volatile components.

  • Transfer the residue to a distillation flask and distill under reduced pressure to obtain methyl 3-bromopropionate.

Visualizations

Reaction Pathway

G cluster_reaction Synthesis of this compound Acrylate Acrylate Precursor (e.g., Methyl Acrylate) Product This compound Acrylate->Product 1,4-Addition Polymer Polyacrylate (Unwanted Polymer) Acrylate->Polymer Polymerization (Side Reaction) HBr Hydrogen Bromide (HBr) HBr->Product Inhibitor Polymerization Inhibitor Inhibitor->Polymer Inhibits

Caption: Reaction scheme for the synthesis of this compound.

Inhibitor Mechanism of Action

G cluster_inhibition Mechanism of Free-Radical Polymerization Inhibition Initiator Initiator (e.g., heat, impurities) Radical Free Radical (R•) Initiator->Radical Generates Monomer Acrylate Monomer GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Reacts with Monomer InactiveSpecies Inactive Species Radical->InactiveSpecies Reacts with Polymer Polymer GrowingChain->Polymer Propagation GrowingChain->InactiveSpecies Termination Inhibitor Inhibitor (IH) Inhibitor->InactiveSpecies Inhibitor->InactiveSpecies

Caption: Simplified mechanism of polymerization inhibition.

References

choice of base to avoid elimination in reactions with 3-bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 3-bromopropanoate and similar substrates. The focus is on selecting the appropriate base to achieve the desired substitution product while avoiding unwanted elimination reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a substitution reaction on ethyl this compound, but I am observing significant amounts of ethyl acrylate as a byproduct. What is causing this?

A1: The formation of ethyl acrylate is a result of an elimination reaction, which competes with the desired substitution reaction. This typically occurs when the nucleophile you are using is also a strong base. Strong bases can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond and elimination of HBr.

Several factors can favor elimination over substitution:

  • Use of a strong, non-hindered base: Bases like hydroxide (OH⁻) or alkoxides (like ethoxide, EtO⁻) are strong bases and can lead to a mixture of substitution and elimination products.

  • High reaction temperatures: Higher temperatures generally favor elimination reactions over substitution reactions.

  • Solvent choice: Protic solvents with a high concentration of a strong base can favor elimination.

To minimize the formation of ethyl acrylate, it is crucial to select a base that is a good nucleophile but a weak base.

Q2: Which bases should I choose to favor substitution over elimination?

A2: The key is to select a reagent that is highly nucleophilic but not strongly basic. Good candidates are anions of weak acids (pKa of the conjugate acid is low). Here are some general guidelines:

  • Excellent choices for substitution: Weakly basic nucleophiles are ideal for promoting SN2 reactions on primary halides like ethyl this compound.[1] Examples include:

    • Halide ions (I⁻, Br⁻)

    • Azide (N₃⁻)

    • Cyanide (CN⁻)

    • Thiolates (RS⁻)

    • Carboxylates (e.g., acetate, CH₃COO⁻)

  • Bases to use with caution: Strong, non-sterically hindered bases can give a mixture of substitution and elimination products. These include hydroxide and simple alkoxides like methoxide and ethoxide.

  • Bases to avoid for substitution: Strong, sterically hindered bases are designed to be non-nucleophilic and will strongly favor elimination.[2] Examples include potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA). Very strong bases like organolithium reagents (e.g., butyllithium) or sodium amide (NaNH₂) will also predominantly lead to elimination.

Q3: How does the structure of this compound influence the reaction outcome?

A3: Ethyl this compound is a primary alkyl halide. Primary alkyl halides are sterically unhindered, which makes them excellent candidates for SN2 (bimolecular substitution) reactions.[3] The backside attack required for an SN2 mechanism is readily achievable.

However, the presence of the ester group can make the protons on the carbon adjacent to the carbonyl group (the α-carbon) slightly acidic. More importantly for elimination, the protons on the carbon adjacent to the bromine (the β-carbon) can be removed by a strong base, leading to an E2 (bimolecular elimination) reaction. If a very strong base is used, an E1cB (unimolecular conjugate base elimination) mechanism could also be possible due to the presence of the electron-withdrawing ester group two carbons away from the leaving group, though this is less common for primary halides.[1]

Troubleshooting Guide: Base Selection for Substitution Reactions

This guide provides a systematic approach to selecting a base to maximize the yield of the substitution product in reactions with this compound.

Decision Pathway for Base Selection

The following diagram illustrates the logical steps for choosing an appropriate base to favor substitution over elimination.

Base_Selection_Pathway cluster_input Start: Desired Reaction cluster_analysis Base Characteristics Analysis cluster_outcome Predicted Reaction Outcome start Desired Product: Substitution on this compound pka_check Is the pKa of the conjugate acid < 11? start->pka_check steric_check Is the base sterically hindered? pka_check->steric_check No (Strong Base) substitution Major Product: Substitution (SN2) pka_check->substitution Yes (Weakly Basic Nucleophile) elimination Major Product: Elimination (E2) steric_check->elimination Yes (e.g., t-BuOK, LDA) mixture Product Mixture: Substitution and Elimination steric_check->mixture No (e.g., NaOH, NaOEt)

Caption: Decision tree for selecting a base to favor substitution.
Summary of Base Choices and Expected Outcomes

The following table summarizes the expected major product when reacting ethyl this compound with different classes of bases under typical reaction conditions.

Base CategoryExamplespKa of Conjugate Acid (approx.)Steric HindranceExpected Major Product
Weakly Basic Nucleophiles NaI, NaCN, NaN₃, CH₃COONa, NaSPh< 11LowSubstitution (SN2)
Strong, Non-Hindered Bases NaOH, NaOCH₃, NaOCH₂CH₃15-16LowMixture of Substitution and Elimination
Strong, Hindered Bases KOC(CH₃)₃ (t-BuOK), LDA17-36HighElimination (E2)

Note: pKa values are approximate and can vary with the solvent.[4][5][6]

Experimental Protocols

General Protocol for a Substitution (SN2) Reaction with Ethyl this compound

This protocol provides a general methodology for reacting ethyl this compound with a weakly basic nucleophile to favor the substitution product.

Materials:

  • Ethyl this compound

  • Nucleophile (e.g., sodium cyanide, sodium azide, sodium iodide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile, Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile (typically 1.1 to 1.5 molar equivalents relative to the ethyl this compound).

    • Add the anhydrous polar aprotic solvent.

    • Stir the mixture to dissolve or suspend the nucleophile.

  • Addition of Substrate:

    • Slowly add ethyl this compound (1.0 equivalent) to the stirring mixture at room temperature.

  • Reaction Monitoring:

    • The reaction can be stirred at room temperature or gently heated (e.g., 40-60 °C) to increase the rate. The optimal temperature will depend on the specific nucleophile.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate has formed (e.g., NaBr), it may be removed by filtration.

    • Transfer the reaction mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with water and then with brine to remove the solvent and any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by distillation, depending on the properties of the product.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethyl this compound is an alkylating agent and should be handled with care.

  • Some nucleophiles, such as sodium cyanide and sodium azide, are highly toxic. Handle them with extreme caution and follow appropriate safety protocols for their use and disposal.

References

Technical Support Center: Managing Exothermic 3-Bromopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of reactions involving 3-bromopropanoates. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation and scale-up.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 3-bromopropanoates often exothermic?

A1: Reactions involving 3-bromopropanoates, such as nucleophilic substitutions with amines or other nucleophiles, are often exothermic due to the formation of stronger chemical bonds in the products compared to the reactants. The breaking of the relatively weak carbon-bromine bond and the formation of a more stable carbon-nucleophile bond releases energy in the form of heat. This heat release, if not properly managed, can lead to a rapid increase in reaction temperature.

Q2: What are the primary hazards associated with the exothermic nature of these reactions?

A2: The primary hazard is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled increase in temperature and pressure.[1] A thermal runaway can result in:

  • Boiling of the solvent: This can cause a rapid pressure buildup in a closed system, potentially leading to vessel rupture and the release of flammable or toxic materials.

  • Secondary decomposition reactions: At elevated temperatures, reactants, products, or solvents may decompose, generating non-condensable gases and further increasing the pressure.

  • Reduced product quality and yield: High temperatures can lead to the formation of impurities and degradation of the desired product.

Q3: How does reaction scale impact the management of exotherms?

A3: Scaling up a reaction significantly impacts thermal management. As the reaction volume increases, the surface area-to-volume ratio of the reactor decreases.[2] Since heat is dissipated through the surface of the reactor, larger scale reactions have a reduced capacity for heat removal relative to the heat they generate.[1][3] This makes temperature control more challenging and increases the risk of a thermal runaway.[4]

Q4: What are the key process parameters to monitor and control?

A4: To safely manage exothermic 3-bromopropanoate reactions, the following parameters are critical:

  • Internal Reaction Temperature: This is the most crucial parameter. Continuous monitoring is essential.[5]

  • Rate of Reagent Addition: Slow, controlled addition of the limiting reagent allows for the dissipation of heat as it is generated.[5]

  • Agitation/Stirring: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.[6]

  • Cooling System Performance: The temperature and flow rate of the cooling medium should be monitored to ensure adequate heat removal.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid, unexpected temperature increase. 1. Addition of reagent is too fast. 2. Inadequate cooling. 3. Poor mixing. 4. Incorrect reagent concentration. 1. Immediately stop the addition of the reagent. 2. Increase the cooling rate (e.g., lower the temperature of the cooling bath). 3. Ensure the stirrer is functioning correctly and at an appropriate speed. 4. If the reaction is out of control, consider quenching (see Q5 in FAQs). 5. For future experiments, reduce the rate of addition and/or dilute the reagents.
Reaction temperature does not increase as expected. 1. Low ambient temperature. 2. Reagents are not reacting (initiation failure). 3. Incorrect reagent or catalyst. 1. Gently warm the reaction mixture to the expected initiation temperature. 2. Confirm that all reagents and catalysts have been added in the correct order and quantity. 3. Verify the purity and identity of the starting materials.
Temperature fluctuates erratically. 1. Poor mixing leading to localized "hot spots". 2. Intermittent cooling. 3. Phase separation in the reaction mixture. 1. Increase the stirring speed or use a more efficient stirrer. 2. Check the cooling system for any interruptions in flow. 3. Consider using a co-solvent to ensure homogeneity.
Exotherm is difficult to control during scale-up. 1. Reduced surface area-to-volume ratio. 2. Heat removal capacity of the larger reactor is insufficient. 1. Perform a thorough thermal hazard assessment before scaling up. 2. Reduce the concentration of the reactants. 3. Decrease the rate of addition significantly. 4. Use a reactor with a higher heat transfer capability. 5. Consider a semi-batch or continuous flow process for better heat management. [7]

Quantitative Data on Reaction Exothermicity

Illustrative Example: Reaction of Ethyl this compound with a Primary Amine

ParameterValueUnitNotes
Heat of Reaction (ΔHr) -80 to -120kJ/molHighly dependent on the specific amine and solvent used. This is a typical range for SN2 reactions of this type.
Adiabatic Temperature Rise (ΔTad) 50 - 150°CCalculated as ΔTad = (-ΔHr * C) / (m * Cp), where C is the concentration, m is the mass, and Cp is the specific heat capacity of the reaction mixture. This represents the maximum possible temperature rise in the absence of any heat loss.
Maximum Heat Flow (qmax) 10 - 50W/LDependent on the rate of addition and reaction kinetics. This value is crucial for ensuring the cooling system is adequately sized.

Note: The values in this table are for illustrative purposes only and should not be used for actual safety calculations. It is imperative to determine the specific thermal data for your particular reaction system.

Experimental Protocols

Protocol 1: Laboratory-Scale Reaction with Controlled Addition

This protocol describes a general procedure for conducting an exothermic reaction with a this compound ester and a nucleophile (e.g., an amine) at a laboratory scale (up to 1 L) with enhanced safety measures.

Materials:

  • This compound ester

  • Nucleophile (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., acetonitrile, THF, DMF)

  • Jacketed reaction vessel with overhead stirrer

  • Circulating cooling/heating bath

  • Addition funnel

  • Temperature probe (thermocouple)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • System Setup:

    • Assemble the jacketed reactor with the overhead stirrer, temperature probe, and addition funnel. Ensure all connections are secure.

    • Connect the reactor jacket to the circulating bath.

    • Purge the entire system with an inert gas.

  • Initial Charge:

    • Charge the reactor with the this compound ester and the solvent.

    • Begin stirring to ensure a homogenous solution.

    • Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using the circulating bath.

  • Controlled Addition:

    • Dissolve the nucleophile in the same solvent in the addition funnel.

    • Once the reactor contents are at the target temperature, begin the dropwise addition of the nucleophile solution.

    • Monitor the internal reaction temperature closely. The rate of addition should be controlled to maintain the temperature within a narrow range (e.g., ± 2 °C).

    • If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

    • Once the reaction is complete, proceed with the appropriate work-up and purification procedures.

Protocol 2: Reaction Quenching Procedure

In the event of a thermal runaway, a pre-planned quenching procedure is essential.

Materials:

  • Quenching agent (e.g., a weak acid like acetic acid for amine reactions, or a suitable nucleophile scavenger)

  • Cooling bath (e.g., ice/water or dry ice/acetone)

Procedure:

  • Immediate Actions:

    • Stop the addition of any reagents.

    • Increase the cooling to the maximum capacity.

  • Quenching:

    • If the temperature continues to rise uncontrollably, add the pre-determined quenching agent to the reaction mixture. The quenching agent should be added cautiously to avoid exacerbating the situation.

    • The choice of quenching agent should be made during the process hazard analysis and should be readily available.

    • Simultaneously, immerse the reaction vessel in a large cooling bath if possible.

  • Post-Quench:

    • Once the temperature is under control, the reaction should be safely worked up and the cause of the thermal runaway investigated before any further experiments are conducted.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_troubleshooting Troubleshooting A Hazard Assessment (Review Literature, SDS) B Assemble & Purge Jacketed Reactor A->B C Charge Reactor with This compound & Solvent B->C D Cool Reactor to Set Temperature C->D E Controlled Addition of Nucleophile D->E F Monitor Internal Temperature E->F H Monitor Reaction Progress (TLC, LC-MS) E->H After Addition G Maintain Temperature with Cooling System F->G Adjust Cooling T1 Temperature Excursion? F->T1 G->E Maintain Temp I Reaction Complete H->I J Work-up & Purification I->J T1->H No T2 Stop Addition & Increase Cooling T1->T2 Yes T3 Quench Reaction T2->T3 If Uncontrolled

Caption: Workflow for managing exothermic this compound reactions.

Troubleshooting_Logic Start Observe Rapid Temperature Increase Stop_Addition Stop Reagent Addition Immediately Start->Stop_Addition Increase_Cooling Increase Cooling Capacity Stop_Addition->Increase_Cooling Check_Stirring Verify Stirrer Function & Speed Increase_Cooling->Check_Stirring Is_Controlled Is Temperature Under Control? Check_Stirring->Is_Controlled Resume_Slower Resume Addition at a Slower Rate Is_Controlled->Resume_Slower Yes Quench Execute Quench Protocol Is_Controlled->Quench No Investigate Investigate Cause Post-Reaction Resume_Slower->Investigate

Caption: Troubleshooting logic for a temperature excursion event.

References

Technical Support Center: Purification of Commercial 3-Bromopropanoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from commercial 3-bromopropanoate esters, such as methyl this compound and ethyl this compound. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities, primarily stemming from its synthesis. These can include:

  • Unreacted Starting Materials: Residual 3-bromopropionic acid, the corresponding alcohol (methanol or ethanol), and reagents from the bromination process (e.g., hydrogen bromide).

  • Byproducts of Synthesis: These can include isomeric impurities, di-brominated species, and products of side reactions such as the formation of ethyl hydracrylate.[1]

  • Solvents: Residual solvents used during the synthesis and purification process, such as diethyl ether or methanol, may be present.

  • Degradation Products: The product may undergo slow decomposition, especially if not stored properly, leading to the formation of acidic impurities.

Q2: What are the primary methods for purifying commercial this compound?

A2: The two most common and effective methods for purifying 3-bromopropanoates are:

  • Aqueous Washing (Liquid-Liquid Extraction): This technique is used to remove water-soluble and acidic or basic impurities. Washing with a dilute base (e.g., sodium bicarbonate or sodium carbonate solution) is effective for removing acidic impurities like residual 3-bromopropionic acid or hydrobromic acid.[2][3]

  • Fractional Distillation under Reduced Pressure: This is the most effective method for separating the desired this compound ester from non-volatile impurities, residual starting materials with different boiling points, and other organic byproducts.[4]

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound is typically assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio, allowing for the identification and quantification of volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to identify and quantify impurities by comparing the integration of their signals to that of the product.

  • High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for monitoring the removal of starting materials, HPLC can be a valuable tool.

Troubleshooting Guides

Aqueous Washing (Liquid-Liquid Extraction)
Problem Possible Cause(s) Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- If the emulsion persists, filter the mixture through a pad of Celite.
Difficulty Identifying the Organic and Aqueous Layers - Similar refractive indices of the two layers.- Add a few drops of deionized water to the separatory funnel and observe which layer increases in volume; this is the aqueous layer.- this compound esters are denser than water, so the organic layer will typically be the bottom layer.
Product Loss During Extraction - Partial solubility of the ester in the aqueous phase.- Incomplete phase separation.- Perform multiple extractions with smaller volumes of the washing solution rather than one large-volume extraction.- Ensure complete separation of the layers before draining.- Back-extract the combined aqueous layers with a small amount of a fresh organic solvent to recover any dissolved product.
Incomplete Removal of Acidic Impurities - Insufficient amount or concentration of the basic wash solution.- Inefficient mixing of the two phases.- Test the pH of the aqueous layer after extraction to ensure it is basic. If not, repeat the wash with a fresh portion of the basic solution.- Ensure thorough mixing by gentle inversion of the separatory funnel for several minutes.
Fractional Distillation under Reduced Pressure
Problem Possible Cause(s) Solution(s)
Bumping or Uncontrolled Boiling - Lack of boiling chips or a stir bar.- Heating the distillation flask too rapidly.- Always add new boiling chips or a magnetic stir bar to the liquid before heating.- Heat the distillation flask gradually using a heating mantle with a controller or an oil bath.
Product Decomposing in the Distillation Flask - The boiling point of the ester is too high at the current pressure, leading to thermal degradation.- Presence of impurities that catalyze decomposition.- Reduce the pressure of the vacuum system to lower the boiling point of the ester.- Ensure all acidic impurities have been removed by a thorough aqueous wash before distillation.
Flooding of the Fractionating Column - Heating rate is too high, causing excessive vapor generation.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
No Distillate is Collected - The vacuum is too high, and the boiling point is below the temperature of the condenser coolant.- A leak in the distillation apparatus.- Reduce the vacuum (increase the pressure) to raise the boiling point of the liquid.- Check all joints and connections for leaks. Ensure all glassware is properly sealed.
Poor Separation of Components - Inefficient fractionating column.- Distillation is performed too quickly.- Use a longer fractionating column or one with a more efficient packing material.- Slow down the distillation rate to allow for better separation. Collect fractions over a narrow temperature range.

Data Presentation

The effectiveness of the purification process should be monitored by an appropriate analytical method, such as GC-MS. The following table provides a template for summarizing the quantitative data for the purity of a batch of ethyl this compound before and after purification.

Table 1: Example Purity Analysis of Ethyl this compound by GC-MS

Compound Retention Time (min) Area % (Before Purification) Area % (After Purification)
Diethyl Ether3.51.2< 0.1
Ethanol4.20.8< 0.1
Ethyl Acrylate (starting material)5.80.5Not Detected
Ethyl this compound 9.1 96.5 > 99.8
3-Bromopropionic Acid12.40.7Not Detected
Unknown Impurity 110.20.3Not Detected

Note: The values presented are for illustrative purposes only and will vary depending on the commercial source and the specific purification procedure.

Experimental Protocols

Protocol 1: Aqueous Washing of Ethyl this compound

Objective: To remove acidic impurities from crude ethyl this compound.

Materials:

  • Crude ethyl this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

Procedure:

  • Place the crude ethyl this compound into a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The organic layer (ethyl this compound) should be the bottom layer.

  • Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.

  • Return the organic layer to the separatory funnel and wash with an equal volume of deionized water using the same gentle inversion technique.

  • Separate the layers and drain the organic layer into a clean Erlenmeyer flask.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to dry it. Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.

  • Filter the dried organic layer into a clean, dry round-bottom flask. The purified ethyl this compound is now ready for distillation or for use if the purity is sufficient.

Protocol 2: Fractional Distillation of Ethyl this compound under Reduced Pressure

Objective: To purify ethyl this compound by distillation.

Materials:

  • Washed and dried ethyl this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Vacuum source and pressure gauge

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.

  • Place the washed and dried ethyl this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Begin stirring (if using a stir bar) and slowly apply the vacuum.

  • Once the desired pressure is reached (e.g., 18 mmHg), begin to gently heat the distillation flask.

  • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Collect a small forerun fraction, which may contain any remaining volatile impurities.

  • Collect the main fraction at a constant temperature. For methyl this compound, the boiling point is 64-66 °C at 18 mmHg.[4]

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Allow the apparatus to cool completely before releasing the vacuum.

Visualizations

experimental_workflow start Commercial this compound wash Aqueous Washing (Protocol 1) start->wash Remove acidic impurities dry Drying (Anhydrous MgSO4 or Na2SO4) wash->dry Remove water distill Fractional Distillation (Protocol 2) dry->distill Separate by boiling point analyze Purity Analysis (GC-MS) distill->analyze product Purified this compound analyze->product Purity > 99.5%

Caption: Experimental workflow for the purification of commercial this compound.

troubleshooting_logic start Purification Issue is_distillation Is the issue during distillation? start->is_distillation is_washing Is the issue during aqueous washing? start->is_washing decomposition Decomposition? is_distillation->decomposition Yes bumping Bumping? is_distillation->bumping Yes emulsion Emulsion? is_washing->emulsion Yes sol_decomp Lower vacuum pressure decomposition->sol_decomp Yes sol_bumping Add boiling chips/ stir bar bumping->sol_bumping Yes sol_emulsion Add brine, swirl gently emulsion->sol_emulsion Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Solvent Effects on the Rate of Nucleophilic Substitution with 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the rate of nucleophilic substitution with 3-bromopropanoate.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the rate of nucleophilic substitution with this compound?

The rate of nucleophilic substitution of this compound, which typically proceeds via an S(_N)2 mechanism, is significantly influenced by the solvent. Solvents are broadly categorized as polar protic and polar aprotic, each having a distinct effect on the reaction rate.

  • Polar Aprotic Solvents: These solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone) possess dipoles but lack acidic protons. They are generally the preferred choice for S(_N)2 reactions as they can solvate the cation of the nucleophile salt, leaving the anionic nucleophile "naked" and highly reactive.[1] This leads to a substantial increase in the reaction rate. For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[2]

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have acidic protons and can form hydrogen bonds. They tend to slow down S(_N)2 reactions by solvating the anionic nucleophile through hydrogen bonding, creating a "solvent cage" around it.[2] This stabilization of the nucleophile lowers its ground-state energy, thereby increasing the activation energy required for the reaction and decreasing the rate.

Q2: What is the expected order of reactivity for the nucleophilic substitution of this compound in the following solvents: water, methanol, DMSO, and acetone?

Based on the principles of S(_N)2 reactions, the expected order of reactivity (from fastest to slowest) would be:

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Methanol

  • Water

DMSO is a highly polar aprotic solvent that is very effective at solvating cations, leading to a highly reactive nucleophile. Acetone is another polar aprotic solvent, but it is generally less polar than DMSO. Methanol and water are both polar protic solvents that will solvate the nucleophile, with water being more protic and thus generally leading to a slower reaction rate compared to methanol.

Q3: Are there any potential side reactions to be aware of when conducting nucleophilic substitution with this compound?

Yes, two primary side reactions should be considered:

  • Elimination (E2): This is a common competing reaction with S(_N)2, especially with strong, sterically hindered bases. For a primary halide like this compound, substitution is generally favored. However, using a strong, bulky base as the nucleophile or increasing the reaction temperature can favor the E2 pathway, leading to the formation of an alkene.[3][4]

  • Intramolecular Cyclization: The presence of the carboxylate group in the 3-position opens the possibility of an intramolecular S(_N)2 reaction, where the carboxylate acts as an internal nucleophile to displace the bromide, forming a β-lactone. This is a competing first-order process.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Reaction is too slow or does not proceed. 1. Inappropriate solvent choice: Using a polar protic solvent when a faster rate is desired. 2. Low nucleophile concentration or reactivity: The nucleophile may be too weak or its concentration too low. 3. Low temperature: Reaction rates are temperature-dependent. 4. Poor leaving group: While bromide is a good leaving group, its reactivity can be influenced by other factors.1. Switch to a polar aprotic solvent like DMSO or DMF. 2. Increase the concentration of the nucleophile. If possible, choose a stronger, less sterically hindered nucleophile. 3. Increase the reaction temperature. Monitor for potential side reactions. 4. Ensure the purity of the this compound.
Low yield of the desired substitution product. 1. Competing elimination reaction: Conditions may be favoring the E2 pathway. 2. Intramolecular cyclization: Formation of β-lactone may be significant. 3. Decomposition of reactants or products: The reaction conditions may be too harsh.1. Use a less sterically hindered, less basic nucleophile if possible. Keep the reaction temperature as low as feasible. 2. Use a strong, external nucleophile in high concentration to favor the intermolecular reaction. 3. Monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.
Inconsistent or non-reproducible kinetic data. 1. Temperature fluctuations: Small changes in temperature can significantly affect the reaction rate. 2. Inaccurate concentration of reactants: Errors in preparing stock solutions will lead to incorrect rate calculations. 3. Moisture in aprotic solvents: Traces of water can solvate the nucleophile and reduce its reactivity. 4. Inconsistent mixing of reactants. 1. Use a thermostatically controlled water bath or reaction block to maintain a constant temperature. 2. Carefully prepare and standardize all solutions. 3. Use anhydrous solvents and dry glassware. 4. Ensure rapid and consistent mixing of reactants at the start of the experiment.

Experimental Protocols

Protocol 1: Determination of Reaction Rate by UV-Vis Spectroscopy

This protocol is suitable when either the reactant or the product has a distinct UV-Vis absorbance that changes over the course of the reaction.

1. Materials and Reagents:

  • This compound

  • Nucleophile of choice (e.g., sodium azide)

  • A series of anhydrous polar aprotic and polar protic solvents (e.g., DMSO, DMF, acetone, methanol, ethanol, water)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Thermostatted water bath

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents.

    • Prepare a stock solution of the nucleophile in each of the chosen solvents.

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Record the UV-Vis spectrum of the reactant and the expected product to identify a suitable wavelength for monitoring where there is a significant change in absorbance.

  • Kinetic Run:

    • Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, pipette the required volume of the this compound solution.

    • To initiate the reaction, add the required volume of the nucleophile solution, mix quickly, and immediately start recording the absorbance at the predetermined λmax as a function of time.

    • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis:

    • Plot absorbance versus time.

    • Assuming pseudo-first-order conditions (if the nucleophile is in large excess), the natural logarithm of (At - A∞) versus time should yield a straight line, where At is the absorbance at time t, and A∞ is the absorbance at the completion of the reaction. The slope of this line is the pseudo-first-order rate constant, k'.

    • The second-order rate constant, k2, can be calculated by dividing k' by the initial concentration of the nucleophile.

Protocol 2: Determination of Reaction Rate by Conductometry

This protocol is suitable for reactions where there is a change in the number or type of ions in solution.

1. Materials and Reagents:

  • This compound

  • Ionic nucleophile (e.g., sodium hydroxide, sodium azide)

  • A series of polar solvents

  • Conductivity meter with a temperature-compensated probe

  • Thermostatted reaction vessel

  • Volumetric flasks and pipettes

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the ionic nucleophile in the same solvent.

  • Calibration:

    • Calibrate the conductivity meter according to the manufacturer's instructions.

  • Kinetic Run:

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature.

    • Place the this compound solution in the reaction vessel and immerse the conductivity probe.

    • To initiate the reaction, add the nucleophile solution, start the timer, and begin recording the conductivity at regular intervals.

  • Data Analysis:

    • Plot conductivity versus time.

    • The rate of reaction is proportional to the change in conductivity over time. The rate constant can be determined by fitting the data to the appropriate integrated rate law, considering the change in ionic species. For an S(_N)2 reaction, a plot of 1/(Conductivityt - Conductivity∞) versus time may yield a straight line.

Data Presentation

The following table provides a template for summarizing the experimentally determined second-order rate constants (k(_2)) for the reaction of this compound with a nucleophile in various solvents at a constant temperature.

SolventSolvent TypeDielectric Constant (ε)Second-Order Rate Constant, k(_2) (M-1s-1)
WaterPolar Protic80.1(Experimental Value)
MethanolPolar Protic32.7(Experimental Value)
EthanolPolar Protic24.5(Experimental Value)
AcetonePolar Aprotic20.7(Experimental Value)
N,N-Dimethylformamide (DMF)Polar Aprotic36.7(Experimental Value)
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7(Experimental Value)

Note: The dielectric constant is provided as a measure of solvent polarity.

Visualizations

Reaction Mechanism

Caption: S(_N)2 mechanism for the nucleophilic substitution of this compound.

Experimental Workflow

Experimental_Workflow prep Prepare Stock Solutions (this compound & Nucleophile) temp Equilibrate Solutions & Instrument to Desired Temperature prep->temp mix Mix Reactants in Cuvette/Cell temp->mix monitor Monitor Reaction Progress (Absorbance or Conductivity vs. Time) mix->monitor analyze Data Analysis (Plot Data, Determine Rate Constant) monitor->analyze compare Compare Rate Constants Across Different Solvents analyze->compare

Caption: General experimental workflow for kinetic analysis.

References

Validation & Comparative

Validating the Covalent Binding of 3-Bromopropanoate to GAPDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the covalent binding of the alkylating agent 3-bromopropanoate (3-BrPA) to Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). The irreversible inhibition of GAPDH, a key enzyme in glycolysis, by 3-BrPA is a critical mechanism in its potential as an anticancer agent. This document outlines the experimental data supporting this interaction and provides detailed protocols for the key validation techniques.

Comparative Analysis of Validation Techniques

The covalent modification of GAPDH by 3-BrPA can be confirmed and quantified using a variety of experimental approaches. Each method offers distinct advantages and provides complementary evidence for the binding event.

Technique Principle Information Provided Strengths Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Covalent modification of a protein results in a predictable mass shift.Direct confirmation of covalent adduct formation. Identification of the specific amino acid residue modified.High specificity and sensitivity. Provides definitive evidence of covalent binding.Requires specialized equipment and expertise. May not be suitable for high-throughput screening.
Enzyme Activity Assay Measures the catalytic activity of GAPDH in the presence and absence of the inhibitor.Quantifies the extent of enzyme inhibition. Can be used to determine kinetic parameters (e.g., IC50, kinact/KI).High-throughput compatible. Provides functional evidence of target engagement.Indirect evidence of covalent binding. Does not identify the binding site.
Western Blotting Uses antibodies to detect the target protein. Covalent modification can sometimes lead to a shift in the protein's electrophoretic mobility.Visualization of the target protein. Can indicate a modification through a band shift.Widely available technique. Useful for confirming protein presence and relative abundance.Band shifts are not always observed. Indirect and often non-specific for covalent modification.
Radiolabeling with [14C]-3-BrPA Utilizes a radiolabeled inhibitor to trace its binding to proteins.Direct visualization of protein adduction via autoradiography. Can identify the primary protein targets of the inhibitor.Highly sensitive. Provides direct evidence of binding to the target protein in a complex mixture.Requires handling of radioactive materials and specialized detection equipment.
Immunoprecipitation (IP) Uses an antibody to isolate a specific protein from a mixture.Allows for the enrichment of the target protein for subsequent analysis (e.g., by MS or Western blotting).Increases the specificity of detection.Can be affected by antibody affinity and non-specific binding.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the inhibition of GAPDH by 3-bromopyruvate derivatives.

Table 1: Inhibition of GAPDH Activity by 3-Bromopyruvate (3-BrPA) in Cancer Cell Lines.[1]

Cell Line3-BrPA Concentration (µM)GAPDH Activity (% of Control)
HepG250~75%
HepG2100~50%
HepG2200~25%
SK-Hep150~80%
SK-Hep1100~60%
SK-Hep1200~35%

Data are estimated from graphical representations in the cited source and represent a dose-dependent decrease in GAPDH activity.

Table 2: Preferential Inhibition of GAPDH by 3-Bromopyruvate Propyl Ester (3-BrOP).

EnzymeInhibitor ConcentrationEnzyme Activity (% of Control)
GAPDH 1 µM 3-BrOP~50%
GAPDH 10 µM 3-BrOP~10%
Hexokinase-2 (HK-2) 300 µM 3-BrOP~80%

This data highlights the selectivity of a 3-BrPA derivative for GAPDH over another key glycolytic enzyme, Hexokinase-2.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry for Adduct Identification

Objective: To confirm the covalent binding of 3-BrPA to GAPDH and identify the modified peptide and amino acid residue.

Protocol:

  • Treatment: Incubate purified recombinant human GAPDH (or cell lysates containing GAPDH) with 3-BrPA at a suitable concentration (e.g., 100 µM) for a defined period (e.g., 2 hours) at 37°C. A control sample without 3-BrPA should be run in parallel.

  • SDS-PAGE: Separate the proteins from the treated and control samples by SDS-PAGE.

  • In-Gel Digestion: Excise the protein band corresponding to GAPDH (approximately 37 kDa). Wash the gel piece with water and destain. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide. Digest the protein overnight with trypsin.

  • Peptide Extraction: Extract the tryptic peptides from the gel piece using acetonitrile and formic acid.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest). Specify the potential modification of cysteine residues by the pyruvyl group from 3-BrPA (mass shift of +86.00 Da). The identification of a peptide with this specific mass shift on a cysteine residue confirms the covalent binding.

GAPDH Enzyme Activity Assay

Objective: To measure the functional consequence of 3-BrPA binding on the catalytic activity of GAPDH.

Protocol:

This protocol is based on the principle of measuring the rate of NADH production, which is proportional to GAPDH activity.

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

    • Substrate Solution: 10 mM Glyceraldehyde-3-phosphate (G3P).

    • Cofactor Solution: 20 mM NAD+.

    • Enzyme: Purified GAPDH or cell lysate.

    • Inhibitor: this compound (3-BrPA) at various concentrations.

  • Procedure:

    • Pre-incubate the enzyme (purified GAPDH or cell lysate) with different concentrations of 3-BrPA in the assay buffer for a specific time (e.g., 30 minutes) at room temperature.

    • Prepare a reaction mixture in a 96-well plate containing the assay buffer, NAD+, and the G3P substrate.

    • Initiate the reaction by adding the pre-incubated enzyme-inhibitor mixture to the reaction mixture.

    • Immediately measure the increase in absorbance at 340 nm (the absorbance maximum of NADH) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.

    • Plot the percentage of GAPDH activity (relative to the untreated control) against the logarithm of the 3-BrPA concentration to determine the IC50 value.

Western Blot Analysis

Objective: To detect GAPDH protein and observe any potential mobility shift upon covalent modification.

Protocol:

  • Sample Preparation: Treat cells with various concentrations of 3-BrPA for a specified time. Lyse the cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity and position of GAPDH in the treated samples to the untreated control. A shift to a higher molecular weight may indicate covalent modification.

Visualizations

Experimental Workflow

experimental_workflow cluster_treatment Sample Preparation cluster_analysis Analysis cluster_results Results start Cells or Purified GAPDH treatment Incubate with This compound start->treatment control Incubate without This compound (Control) start->control ms Mass Spectrometry (Adduct Identification) treatment->ms activity Enzyme Activity Assay (Functional Inhibition) treatment->activity wb Western Blot (Protein Detection) treatment->wb control->ms control->activity control->wb ms_result Confirmation of Covalent Adduct & Identification of Modified Residue ms->ms_result activity_result Quantification of GAPDH Inhibition (IC50) activity->activity_result wb_result Detection of GAPDH (Potential Band Shift) wb->wb_result

Caption: Experimental workflow for validating the covalent binding of this compound to GAPDH.

Proposed Signaling Pathway

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BrPA This compound GAPDH_cyt GAPDH BrPA->GAPDH_cyt Covalent Modification (Cysteine Alkylation) GAPDH_Siah1 GAPDH-Siah1 Complex GAPDH_cyt->GAPDH_Siah1 Conformational Change & Binding Siah1 Siah1 Siah1->GAPDH_Siah1 GAPDH_nuc Nuclear GAPDH GAPDH_Siah1->GAPDH_nuc Nuclear Translocation PARP1 PARP-1 GAPDH_nuc->PARP1 Activation p53 p53 GAPDH_nuc->p53 Modulation Apoptosis Apoptosis PARP1->Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway initiated by the covalent modification of GAPDH by this compound.

References

A Comparative Guide to Protein Alkylation for Mass Spectrometry: 3-Bromopropanoate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mass spectrometry-based proteomics, the effective alkylation of cysteine residues is a critical step for robust and reproducible protein analysis. This process prevents the re-formation of disulfide bonds following reduction, ensuring accurate protein identification and quantification. While iodoacetamide (IAM) has traditionally been the reagent of choice, its use is not without drawbacks, including potential side reactions and instability of the resulting modification. This guide provides a comprehensive comparison of 3-bromopropanoate, a less common but potentially advantageous alkylating agent, with standard reagents, supported by experimental principles and detailed methodologies.

Comparison of Cysteine Alkylating Agents

The selection of an appropriate alkylating agent is pivotal and can significantly influence the quality of proteomic data. The ideal reagent should demonstrate high reactivity and specificity towards cysteine thiols while minimizing off-target modifications. Below is a comparative summary of this compound and other widely used alkylating agents.

ReagentAbbreviationMass Shift (Da)Optimal pHKey AdvantagesPotential Disadvantages
This compound 3-BP +88.01 ~8.0 Stable Modification: Forms S-carboxyethylcysteine, which is less prone to cyclization than S-carboxymethylcysteine.Lower Reactivity: May require longer incubation times or higher concentrations compared to iodo-compounds. Limited published data in proteomics.
IodoacetamideIAM+57.027.5 - 8.5High Reactivity: Rapid and efficient alkylation. Extensive body of literature and established protocols.Modification Instability: N-terminal S-carbamoylmethylcysteine can cyclize, leading to a mass loss of 17 Da.[1][2] Side Reactions: Can react with Met, Lys, His, Asp, Glu, and N-termini at higher pH and concentrations.[3][4]
Iodoacetic AcidIAA+58.00>7.0High Reactivity: Similar to IAM.Modification Instability: S-carboxymethylcysteine can undergo intramolecular cyclization.[5] Side Reactions: Similar to IAM, with a notable propensity for modifying methionine residues.[6]
ChloroacetamideCAA+57.02~8.0Fewer Side Reactions: Generally lower off-target alkylation compared to iodo-compounds.Methionine Oxidation: Can cause significant oxidation of methionine residues.[7] Lower reactivity than iodo-compounds.
N-ethylmaleimideNEM+125.056.5 - 7.5High Cysteine Specificity: Reacts preferentially with thiols at neutral pH.Side Reactions: Can react with lysine residues.[4] Larger mass shift may be less desirable for some applications.

Experimental Protocols

A standardized and meticulously executed protocol is essential for achieving complete and specific cysteine alkylation. Below is a detailed protocol for in-solution protein alkylation adaptable for this compound and its alternatives.

In-Solution Protein Reduction and Alkylation Protocol
  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 37°C for 1 hour with gentle shaking.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add the alkylating agent. For a direct comparison, the following final concentrations are recommended:

      • This compound: 20 mM

      • Iodoacetamide (IAM): 15 mM

      • Iodoacetic Acid (IAA): 15 mM

      • Chloroacetamide (CAA): 20 mM

    • Incubate in the dark at room temperature for 45-60 minutes.

  • Quenching of Excess Alkylating Agent:

    • Add DTT to a final concentration of 10 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Proceed with enzymatic digestion (e.g., with trypsin).

    • Desalt the resulting peptides using a C18 spin column prior to LC-MS/MS analysis.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the experimental workflow and the underlying chemical reactions can aid in understanding the critical steps and potential outcomes of the protein modification process.

experimental_workflow Experimental Workflow for Comparative Alkylation cluster_prep Protein Preparation cluster_alkylation Comparative Alkylation cluster_downstream Downstream Processing solubilization Protein Solubilization (8M Urea, 100mM Tris-HCl) reduction Reduction (5mM DTT, 37°C, 1h) solubilization->reduction bp This compound (20mM, RT, 1h) reduction->bp iam Iodoacetamide (15mM, RT, 45min) reduction->iam iaa Iodoacetic Acid (15mM, RT, 45min) reduction->iaa quench Quenching (10mM DTT, RT, 15min) bp->quench iam->quench iaa->quench digestion Trypsin Digestion quench->digestion desalting C18 Desalting digestion->desalting ms LC-MS/MS Analysis desalting->ms

Caption: A generalized workflow for the comparative analysis of protein alkylation.

reaction_pathways Cysteine Alkylation and Side Reactions cluster_cys Cysteine Modification cluster_side Potential Side Reactions Cys_SH Cysteine Thiol (-SH) Cys_BP S-carboxyethylcysteine (+88.01 Da) Cys_SH->Cys_BP + this compound Cys_IAM S-carbamoylmethylcysteine (+57.02 Da) Cys_SH->Cys_IAM + Iodoacetamide Cys_IAA S-carboxymethylcysteine (+58.00 Da) Cys_SH->Cys_IAA + Iodoacetic Acid Met Methionine Cys_IAM->Met Off-target alkylation Lys Lysine Cys_IAM->Lys Off-target alkylation His Histidine Cys_IAM->His Off-target alkylation N_term N-terminus Cys_IAM->N_term Cyclization (-17 Da) Cys_IAM->N_term Off-target alkylation Cys_IAA->Cys_SH Cyclization Cys_IAA->Met Off-target alkylation Cys_IAA->Lys Off-target alkylation Cys_IAA->His Off-target alkylation Cys_IAA->N_term Off-target alkylation

Caption: Reaction pathways for cysteine alkylation and notable side reactions.

Concluding Remarks

The choice of alkylating agent in proteomic workflows is a balance between reactivity, specificity, and the stability of the resulting modification. While iodoacetamide is a highly reactive and widely used reagent, the potential for side reactions and the instability of the N-terminal carbamoylmethylcysteine modification can complicate data analysis.[1][2][3] this compound presents a compelling alternative due to the formation of a more stable S-carboxyethylcysteine adduct, which is less susceptible to intramolecular cyclization.[5] However, its potentially lower reactivity may necessitate optimization of reaction conditions. For studies where minimizing off-target modifications is a priority, chloroacetamide may be a suitable choice, bearing in mind its propensity to induce methionine oxidation.[7] Ultimately, the optimal alkylating agent will depend on the specific goals of the experiment and the nature of the protein sample being analyzed. Researchers are encouraged to consider these factors and, when necessary, perform pilot experiments to determine the most effective reagent for their application.

References

Comparative Analysis of Methyl 3-Bromopropanoate and Ethyl 3-Bromopropanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Methyl 3-bromopropanoate and ethyl this compound are versatile bifunctional molecules widely employed in organic synthesis as alkylating agents. Their utility stems from the presence of both an electrophilic carbon atom attached to a bromine leaving group and an ester moiety, which can be further manipulated. This guide provides a comparative analysis of these two reagents, focusing on their physicochemical properties, reactivity, and synthetic applications, supported by experimental data and protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties

The choice between the methyl and ethyl ester can be influenced by their physical properties, which affect reaction conditions, solvent selection, and purification strategies. The key properties are summarized below.

PropertyMethyl this compoundEthyl this compound
CAS Number 3395-91-3[1][2]539-74-2[3]
Molecular Formula C₄H₇BrO₂C₅H₉BrO₂[3]
Molecular Weight 167.00 g/mol 181.03 g/mol [4]
Boiling Point 64-66 °C / 18 mmHg[1][2][5]135-136 °C / 50 mmHg[3]
Density 1.53 g/mL at 25 °C[1][5]1.4409 g/cm³[3]
Refractive Index (n20/D) 1.458[1]Not widely reported
Appearance Colorless to pale yellow liquid[6]Colorless liquid[3]

Reactivity and Mechanistic Profile

Both reagents function as effective electrophiles in bimolecular nucleophilic substitution (SN2) reactions. The primary alkyl bromide structure is well-suited for backside attack by a wide range of nucleophiles, including amines, amides, thiols, and carbanions.[7][8]

The primary difference in reactivity is attributed to steric effects. The smaller methyl group in methyl this compound offers slightly less steric hindrance compared to the ethyl group.[9][10] Consequently, for highly sensitive or sterically hindered substrates, the methyl ester may exhibit a marginally faster reaction rate. However, for most common applications, this difference is minimal, and both reagents are considered highly reactive alkylating agents.[9]

General SN2 reaction mechanism for 3-bromopropanoates.

Comparative Synthesis Data

Both reagents can be efficiently prepared via the anti-Markovnikov hydrobromination of their corresponding acrylate esters.[3] Experimental data from Organic Syntheses provides a direct comparison of the yields for these preparations.

ProductStarting MaterialYieldReference
Methyl this compound Methyl acrylate80-84%[11]
Ethyl this compound Ethyl acrylate~90%[11]

The slightly higher yield reported for the ethyl ester synthesis may be a consideration for large-scale production where efficiency is paramount.

Experimental Protocols

To ensure an objective comparison of performance in a typical application, standardized protocols are essential. Below are detailed methods for the synthesis of the reagents and a representative protocol for their use in N-alkylation.

  • Preparation: A solution of methyl acrylate (3.0 moles) in 500 mL of anhydrous ether is placed in a 1-L round-bottomed flask equipped with a gas inlet tube and a drying tube.

  • Reaction: The flask is cooled in an ice bath, and anhydrous hydrogen bromide (3.03 moles) is passed into the solution.

  • Incubation: After the addition is complete, the flask is stoppered and allowed to stand for approximately 20 hours at room temperature.

  • Workup: The ether is removed by distillation from a hot-water bath (80–85 °C).

  • Purification: The residue is transferred to a distillation flask and distilled under reduced pressure. Methyl this compound is collected at 64–66 °C/18 mm.

Note: Ethyl this compound can be prepared in the same manner, with a reported yield of about 90% and a boiling point of 77–79 °C/19 mm.[11]

This generalized protocol is based on established methods for alkylation with alkyl halides and serves as a starting point for comparing the reactivity of methyl and ethyl this compound.[12][13]

  • Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add the primary amine substrate (1.0 eq.) and dissolve it in anhydrous dimethylformamide (DMF) or acetonitrile (MeCN).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Alkylating Agent Addition: Add methyl this compound or ethyl this compound (1.1 eq.) dropwise to the stirring mixture.

  • Reaction: Stir the reaction mixture at a temperature between room temperature and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench by adding water. Extract the aqueous layer three times with ethyl acetate.

  • Workup and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

experimental_workflow cluster_reactions Parallel Reaction Setup start Comparative Study Start setup_methyl Reaction A: Substrate + Base + Methyl this compound start->setup_methyl setup_ethyl Reaction B: Substrate + Base + Ethyl this compound start->setup_ethyl monitor Monitor Reactions (TLC / LC-MS) setup_methyl->monitor setup_ethyl->monitor workup Standardized Quench, Extraction & Workup monitor->workup analysis Purification & Characterization (NMR, MS) workup->analysis compare Compare Results: - Reaction Time - Yield - Purity analysis->compare end_node Conclusion on Reagent Performance compare->end_node

Logical workflow for a comparative alkylation experiment.

Conclusion

Both methyl and ethyl this compound are highly effective and structurally similar reagents for introducing a propanoate moiety via alkylation. The choice between them is often dictated by practical rather than significant reactivity differences.

  • Methyl this compound may be marginally more reactive in sterically demanding situations and has a lower boiling point, which can be advantageous for removal post-reaction.

  • Ethyl this compound can be synthesized in a slightly higher yield and its higher boiling point may be beneficial in higher temperature reactions.

Ultimately, factors such as the cost and availability of the corresponding acrylates, the specific reaction conditions, and the nature of subsequent synthetic steps (e.g., avoiding potential transesterification) should guide the researcher's decision. For most applications, both reagents can be used interchangeably with predictable success.

References

Assessing the Specificity of 3-Bromopropanoate for Cysteine Residues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. The unique nucleophilicity of the cysteine thiol group makes it an attractive target for covalent labeling, enabling the study of protein function, the development of antibody-drug conjugates, and the design of targeted covalent inhibitors. 3-Bromopropanoate is a haloalkylating agent that offers a distinct profile for cysteine modification. This guide provides an objective comparison of this compound with other common cysteine-modifying reagents, supported by available data and detailed experimental protocols.

Executive Summary

This compound serves as a valuable tool for the specific alkylation of cysteine residues. Its key advantage lies in the formation of a stable S-carboxyethylcysteine adduct that, unlike the adduct formed by the commonly used iodoacetate, does not undergo intramolecular cyclization, thus preventing potential complications in downstream analysis. While cysteine is its primary target due to the high nucleophilicity of the thiol group, potential off-target reactions with other nucleophilic amino acids such as histidine and lysine can occur, particularly at higher pH values. This guide presents a comparative analysis of this compound with other widely used cysteine-modifying reagents, namely iodoacetamide, iodoacetic acid, and N-ethylmaleimide, to inform the selection of the most appropriate tool for a given research application.

Comparison of Cysteine Modifying Reagents

The choice of a cysteine-modifying reagent depends on several factors, including the desired stability of the resulting covalent bond, the tolerance for off-target modifications, and the specific experimental conditions. The following table summarizes the key characteristics of this compound and its common alternatives.

ReagentReaction TypePrimary TargetKnown Off-TargetsAdduct StabilityKey Considerations
This compound Nucleophilic Substitution (SN2)Cysteine (thiol)Histidine, Lysine, MethionineHigh; S-carboxyethylcysteine adduct is stable and does not cyclize.[1][2][3][4]Slower reaction rate compared to iodoacetamide. The negative charge of the carboxylate may influence protein structure and function.
Iodoacetamide (IAM) Nucleophilic Substitution (SN2)Cysteine (thiol)Histidine, Lysine, Methionine, Aspartate, Glutamate, Tyrosine, N-terminusModerate; S-carbamoylmethylcysteine adduct can undergo cyclization at the N-terminus, leading to a mass loss of 17 Da.[5]Fast reaction rate. Widely used with extensive literature. Prone to a wider range of off-target modifications.
Iodoacetic Acid (IAA) Nucleophilic Substitution (SN2)Cysteine (thiol)Histidine, Lysine, MethionineModerate; S-carboxymethylcysteine adduct can undergo intramolecular cyclization to form a lactam.[1][2][3][4]Similar reactivity to IAM. The introduced negative charge can impact protein properties.
N-Ethylmaleimide (NEM) Michael AdditionCysteine (thiol)Lysine, Histidine (at alkaline pH)Moderate to Low; Thioether bond can undergo retro-Michael reaction, leading to reversibility, especially in the presence of other thiols.Highly specific for thiols at neutral pH. The potential for reversibility can be a disadvantage or an advantage depending on the application.

Experimental Protocols

The following are detailed protocols for the modification of cysteine residues in proteins using this compound and a general protocol for other alkylating agents for comparison.

Protocol 1: Cysteine Modification with this compound (S-carboxyethylation)

This protocol is adapted from standard alkylation procedures for haloacetates. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

  • 3-Bromopropionic acid

  • 1 M NaOH

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Reduction:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10 mM (or TCEP to 5 mM) to reduce disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Alkylation:

    • Prepare a fresh 1 M stock solution of 3-bromopropionic acid and neutralize it with an equimolar amount of 1 M NaOH.

    • Add the neutralized 3-bromopropionic acid solution to the reduced protein sample to a final concentration of 20-50 mM. A 2-5 fold molar excess of the alkylating agent over the reducing agent is recommended.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours. The reaction can be performed at 37°C to increase the rate, but this may also increase off-target reactions.

  • Quenching:

    • Add a quenching reagent, such as DTT (to a final concentration of 50 mM) or L-cysteine (to a final concentration of 100 mM), to consume the excess this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup:

    • Remove excess reagents and byproducts by desalting the protein solution using a suitable size-exclusion chromatography column or by dialysis against a desired buffer.

Protocol 2: General Protocol for Cysteine Alkylation with Iodoacetamide or Iodoacetic Acid

This protocol is a standard procedure widely used in proteomics workflows.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.0)

  • DTT or TCEP

  • Iodoacetamide (IAM) or Iodoacetic Acid (IAA)

  • Quenching reagent (e.g., DTT)

Procedure:

  • Protein Reduction:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of IAM or IAA to a final concentration of 20-50 mM.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Sample Cleanup:

    • Proceed with buffer exchange or dialysis as required for the downstream application.

Visualizations

Signaling Pathway: Redox Regulation of a Kinase via Cysteine Oxidation

Redox_Signaling ROS Reactive Oxygen Species (ROS) Kinase_Active Active Kinase (Reduced Cys) ROS->Kinase_Active Oxidation Kinase_Inactive Inactive Kinase (Oxidized Cys-SOH) Kinase_Active->Kinase_Inactive Substrate Substrate Kinase_Active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Kinase_Active->Phospho_Substrate Kinase_Inactive->Kinase_Active Disulfide_Bridge Inactive Kinase (Disulfide Bridge) Kinase_Inactive->Disulfide_Bridge Reaction with another Cys Disulfide_Bridge->Kinase_Active Reductant Cellular Reductants (e.g., Thioredoxin) Reductant->Kinase_Inactive Reduction Reductant->Disulfide_Bridge Reduction

Caption: Redox regulation of kinase activity through reversible cysteine oxidation.

Experimental Workflow: Assessing Specificity of Cysteine Modifying Reagents

Specificity_Workflow Start Protein Sample Reduction Reduction (DTT or TCEP) Start->Reduction Alkylation Alkylation with Test Reagent (e.g., this compound) Reduction->Alkylation Control_Alkylation Alkylation with Control (e.g., Iodoacetamide) Reduction->Control_Alkylation Quench Quench Excess Reagent Alkylation->Quench Control_Alkylation->Quench Digestion Proteolytic Digestion (e.g., Trypsin) Quench->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Identify and Quantify Modifications) LCMS->Data_Analysis Result Compare Specificity and Off-Target Modifications Data_Analysis->Result

Caption: Workflow for comparing the specificity of cysteine modifying reagents.

Logical Relationship: Factors Influencing Cysteine Reactivity

Cysteine_Reactivity Cys_Reactivity Cysteine Reactivity pKa Thiol pKa pKa->Cys_Reactivity Solvent_Accessibility Solvent Accessibility Solvent_Accessibility->Cys_Reactivity Local_Environment Local Microenvironment Local_Environment->Cys_Reactivity pH pH pH->pKa Neighboring_Residues Neighboring Residues Neighboring_Residues->pKa Protein_Structure Protein Structure Protein_Structure->Solvent_Accessibility Protein_Structure->Local_Environment

Caption: Factors that determine the reactivity of a specific cysteine residue.

Mass Spectrometry Analysis of S-carboxyethylcysteine

The modification of a cysteine residue with this compound results in the formation of S-carboxyethylcysteine, which can be readily identified by mass spectrometry. The modification adds a mass of 88.0055 Da to the cysteine residue.

Calculation of Mass Shift:

  • Molecular formula of 3-bromopropionic acid: C₃H₅BrO₂

  • Reaction involves nucleophilic attack by the cysteine thiol (R-SH) on the carbon bearing the bromine, with the loss of HBr. The propionic acid moiety (C₃H₄O₂) is added to the sulfur atom.

  • Mass of added moiety (-CH₂CH₂COOH):

    • C: 3 * 12.0000 = 36.0000

    • H: 4 * 1.0078 = 4.0312

    • O: 2 * 15.9949 = 31.9898

    • Total Mass = 72.021 Da

  • Correct Calculation: The reaction is an alkylation where the propanoate group replaces the hydrogen on the thiol. The added group is -CH₂CH₂COOH. The mass of this group is: (2 * 12.011) + (4 * 1.008) + (2 * 15.999) = 24.022 + 4.032 + 31.998 = 59.052 Da. The mass of S-carboxyethylcysteine is the mass of cysteine (121.16 g/mol ) minus the mass of the thiol hydrogen (1.008 g/mol ) plus the mass of the carboxyethyl group. A more precise calculation based on monoisotopic masses is: Mass of C₃H₄O₂ = (3 * 12.000000) + (4 * 1.007825) + (2 * 15.994915) = 36.000000 + 4.031300 + 31.989830 = 72.02113 Da. The mass of the added carboxyethyl group is C₃H₅O₂. The reaction is R-SH + Br-CH₂CH₂COOH -> R-S-CH₂CH₂COOH + HBr. The added moiety is -CH₂CH₂COOH. The mass of this is (CH₂)₂COOH = 72.0211 Da.

During tandem mass spectrometry (MS/MS) analysis, peptides containing S-carboxyethylcysteine will exhibit characteristic fragmentation patterns. The modified cysteine residue will be identified by a mass shift of +88.0055 Da on the cysteine residue in the peptide sequence. The fragmentation spectrum may show neutral losses corresponding to the carboxyethyl group or its fragments, aiding in the confirmation of the modification site.

Conclusion

This compound is a valuable reagent for the specific and stable modification of cysteine residues. Its primary advantage over iodoacetate is the stability of the resulting S-carboxyethylcysteine adduct, which is not prone to cyclization. While highly specific for cysteine, researchers should be mindful of potential off-target reactions, particularly at elevated pH. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision on the most suitable reagent for their specific application in protein chemistry, proteomics, and drug discovery.

References

A Comparative Guide to Alternatives for Introducing a Three-Carbon Chain in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of a three-carbon chain is a frequent necessity in molecular synthesis. Ethyl 3-bromopropanoate has traditionally been a go-to reagent for this purpose, acting as a propyl carbanion equivalent through its electrophilic nature. However, a range of alternative reagents offer distinct advantages in terms of reactivity, selectivity, and suitability for specific applications, particularly in the realm of covalent inhibitor design for targeted therapies. This guide provides an objective comparison of the performance of key alternatives to ethyl this compound, supported by experimental data and detailed protocols.

The primary alternatives to ethyl this compound for introducing a three-carbon chain can be broadly categorized into two classes: Michael acceptors and propiolate esters. Each class offers a unique reactivity profile, enabling a variety of synthetic transformations.

  • Michael Acceptors (e.g., Ethyl Acrylate): These α,β-unsaturated carbonyl compounds react with nucleophiles via a conjugate addition mechanism. This class is particularly relevant in drug discovery for the design of targeted covalent inhibitors that form bonds with nucleophilic residues, such as cysteine, in protein active sites.

  • Propiolate Esters (e.g., Ethyl Propiolate): These compounds possess a highly electrophilic alkyne functional group, making them versatile building blocks for the synthesis of a wide array of molecules, including heterocycles and β-functionalized acrylates.

Below is a comparative analysis of these alternatives, focusing on their reactions with common nucleophiles.

Quantitative Comparison of Reactivity

The following tables summarize the performance of ethyl propiolate and ethyl acrylate in reactions with amine and thiol nucleophiles, providing a quantitative comparison of their reactivity in terms of reaction yields.

Table 1: Comparison of the Reaction of Ethyl Propiolate and Ethyl Acrylate with Amine Nucleophiles

EntryAmine NucleophileReagentCatalyst/ConditionsYield (%)Reference
1AnilineEthyl PropiolateNeat, rt, 10-15 min95[1]
2DiethylamineEthyl AcrylateLiClO4, neat, rt, 2-3 days>95
3PiperidineEthyl AcrylateLiClO4, neat, rt, 2-3 days>95
4MorpholineEthyl AcrylateLiClO4, neat, rt, 2-3 days>95

Table 2: Comparison of the Reaction of Ethyl Propiolate and Ethyl Acrylate with Thiol Nucleophiles

EntryThiol NucleophileReagentCatalyst/ConditionsYield (%)Reference
1ThiophenolEthyl PropiolateWater, rt, 10-15 min96[1]
21-DodecanethiolEthyl PropiolateTriethylamine, DMSO, rt, 1 h100[2]
3HexanethiolHexyl AcrylateHexylamine (0.057 mol%), neat, rt, ~8 min>99[3]
4HexanethiolHexyl AcrylateDimethylphenylphosphine (catalytic), neat, rt, ~2 min>99[4][5]

Experimental Protocols

Detailed methodologies for key reactions involving these alternative reagents are provided below.

Protocol 1: Synthesis of a β-Enaminone from an Amine and Ethyl Propiolate

This protocol describes the catalyst-free reaction of an amine with ethyl propiolate to yield a β-enaminone.

Materials:

  • Amine (e.g., Aniline)

  • Ethyl propiolate

  • Appropriate solvent (e.g., neat, or a non-protic solvent like DMSO)

Procedure:

  • To a solution of the amine (1.0 mmol) is added ethyl propiolate (1.0 mmol).

  • The reaction mixture is stirred at room temperature for 10-15 minutes.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by simple filtration or extraction, followed by purification if necessary (e.g., recrystallization or column chromatography).

Protocol 2: Phosphine-Catalyzed Michael Addition of a Thiol to Ethyl Acrylate

This protocol outlines the rapid and efficient phosphine-catalyzed conjugate addition of a thiol to ethyl acrylate.

Materials:

  • Thiol (e.g., Hexanethiol)

  • Ethyl acrylate

  • Phosphine catalyst (e.g., Dimethylphenylphosphine, DMPP)

  • Anhydrous solvent (e.g., THF or neat)

Procedure:

  • To a solution of the thiol (1.0 mmol) and ethyl acrylate (1.0 mmol) in the chosen solvent (or neat) under an inert atmosphere (e.g., nitrogen or argon), is added a catalytic amount of dimethylphenylphosphine (e.g., 0.01 mol%).

  • The reaction mixture is stirred at room temperature. The reaction is typically very fast and can be complete within minutes.

  • The reaction progress is monitored by a suitable analytical technique (e.g., ¹H NMR or GC-MS).

  • Upon completion, the catalyst can be removed by washing with an acidic solution, and the product is purified by distillation or column chromatography.

Application in Drug Discovery: Covalent Inhibition of the PI3K/Akt Signaling Pathway

The introduction of a three-carbon chain via Michael acceptors is a cornerstone of modern drug design, particularly for the development of targeted covalent inhibitors. These inhibitors utilize an electrophilic "warhead," often an acrylamide, to form a covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein, leading to irreversible inhibition. One such critical signaling pathway implicated in cancer is the PI3K/Akt pathway, which regulates cell proliferation, survival, and growth.[6][7][8]

Below is a simplified representation of the PI3K/Akt signaling pathway and the mechanism of its covalent inhibition.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor Covalent Inhibitor (Acrylamide Warhead) Inhibitor->Akt Covalent Inhibition (targets Cys residue)

Caption: Covalent inhibition of the PI3K/Akt signaling pathway.

In this pathway, the activation of Receptor Tyrosine Kinases (RTKs) leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to form PIP3, which in turn activates Akt. Activated Akt promotes cell growth and survival through downstream effectors like mTORC1. Covalent inhibitors containing a Michael acceptor warhead, such as an acrylamide, can be designed to specifically target a cysteine residue within the Akt protein.[9] This results in the formation of an irreversible covalent bond, effectively shutting down the signaling cascade and inhibiting cancer cell proliferation.

Conclusion

While ethyl this compound remains a useful reagent, its alternatives, particularly Michael acceptors and propiolate esters, offer a broader synthetic toolbox for the introduction of a three-carbon chain.

  • Ethyl acrylate and other Michael acceptors are highly effective for conjugate additions, especially with soft nucleophiles like thiols and amines. Their application in the design of targeted covalent inhibitors for key signaling pathways in diseases like cancer highlights their significance in modern drug discovery. The reactions are often high-yielding and can be catalyzed under mild conditions.

  • Ethyl propiolate provides a highly electrophilic alkyne for the synthesis of β-functionalized acrylates and various heterocyclic systems. Its reactions are typically rapid and can be performed under catalyst-free conditions or with simple base catalysis, often with excellent stereoselectivity.

The choice of reagent will ultimately depend on the specific synthetic goal, the nature of the nucleophile, and the desired functionality in the final product. For applications in covalent drug design, Michael acceptors like ethyl acrylate and its derivatives are often the preferred choice. For the construction of complex molecular scaffolds and heterocycles, the unique reactivity of propiolate esters may be more advantageous. Researchers are encouraged to consider these alternatives to expand their synthetic strategies and access a wider range of molecular architectures.

References

A Comparative Guide to the Kinetic Analysis of Enzyme Inhibition by 3-Bromopropanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic analysis of enzyme inhibition by 3-bromopropanoate and its structurally similar analog, (S)-2-bromopropionate. The content is based on available experimental data and aims to offer a comprehensive resource for understanding the inhibitory mechanisms and for designing relevant experimental protocols.

Introduction to this compound and Enzyme Inhibition

This compound and its analogs are alkylating agents that can act as enzyme inhibitors by covalently modifying amino acid residues within the active site or other critical regions of an enzyme. Understanding the kinetics of this inhibition is crucial for drug development and for elucidating metabolic pathways. This guide will delve into the specifics of how these compounds affect enzyme function, with a primary focus on dihydrodipicolinate synthase (DHDPS) and a comparative look at glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Data Presentation: A Comparative Look at Enzyme Inhibition

The following tables summarize the quantitative data on the inhibition of Escherichia coli dihydrodipicolinate synthase (DHDPS) by (S)-2-bromopropionate and provide a qualitative comparison with the inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by 3-bromopyruvate, a close analog of this compound.

Table 1: Kinetic Parameters for the Inhibition of Dihydrodipicolinate Synthase (DHDPS) by (S)-2-Bromopropionate

EnzymeSubstrateInhibitorType of InhibitionK_m (Substrate)K_i (Inhibitor)
Dihydrodipicolinate Synthase (DHDPS)Pyruvate(S)-2-BromopropionateCompetitive0.23 ± 0.02 mM8.4 ± 0.7 mM

Data extracted from kinetic studies on E. coli DHDPS.

Table 2: Comparison of Inhibition by Bromopropanoate Analogs on Different Enzymes

Target EnzymeInhibitorKey FindingsQuantitative Kinetic Data
Dihydrodipicolinate Synthase (DHDPS)(S)-2-BromopropionateActs as a competitive inhibitor with respect to the substrate pyruvate.[1]K_i = 8.4 ± 0.7 mM[1]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)3-BromopyruvateIdentified as a primary intracellular target; shows marked affinity and causes dose-dependent decrease in enzyme activity.[2][3]Specific K_i value not available in the reviewed literature abstracts; however, 150 µM of 3-bromopyruvate resulted in over 70% inhibition of GAPDH.

Experimental Protocols

A detailed methodology for the kinetic analysis of DHDPS inhibition by (S)-2-bromopropionate is provided below. This protocol can be adapted for studying the effects of this compound on other enzymes.

Kinetic Analysis of DHDPS Inhibition

1. Enzyme and Reagents:

  • Purified E. coli dihydrodipicolinate synthase (DHDPS)
  • Pyruvate (substrate)
  • (S)-2-Bromopropionate (inhibitor)
  • L-Aspartate-β-semialdehyde (ASA)
  • NADH
  • Dihydrodipicolinate reductase (DHDPR) for the coupling assay
  • HEPES buffer (pH 8.0)
  • CHES buffer

2. Assay Principle: The activity of DHDPS is measured using a coupled enzyme assay with DHDPR. The DHDPS-catalyzed reaction produces dihydrodipicolinate, which is then reduced by DHDPR, consuming NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

3. Experimental Procedure:

  • Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in a total volume of 1 ml. Each mixture should contain 50 mM HEPES, 100 mM CHES buffer (pH 8.0), 0.2 mM ASA, 0.2 mM NADH, and a sufficient concentration of DHDPR (e.g., 259 nM) to ensure the DHDPS reaction is rate-limiting.
  • Varying Substrate and Inhibitor Concentrations:
  • To determine the Michaelis-Menten constant (K_m) for pyruvate, vary its concentration (e.g., 25-250 µM) in the absence of the inhibitor.
  • To determine the inhibition constant (K_i), perform the same pyruvate concentration series in the presence of fixed concentrations of (S)-2-bromopropionate (e.g., 6 mM and 12 mM).
  • Initiation of the Reaction: Initiate the reaction by adding a small, fixed amount of DHDPS (e.g., 350 µg/ml or 12 µM) to the reaction mixture.
  • Data Acquisition: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance versus time plot. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
  • Data Analysis: Plot the initial velocities against the substrate concentrations for each inhibitor concentration. The data can be fitted to the Michaelis-Menten equation for competitive inhibition to determine the values of K_m and K_i.[1] A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used to visualize the type of inhibition and to calculate the kinetic parameters.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow, the mechanism of competitive inhibition, and the metabolic context of GAPDH inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_data Data Acquisition & Analysis prep_enzyme Prepare Enzyme Stock mix_reagents Mix Assay Buffer, NADH, Coupling Enzyme prep_enzyme->mix_reagents prep_substrate Prepare Substrate Dilutions add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor (or buffer for control) prep_inhibitor->add_inhibitor mix_reagents->add_substrate add_substrate->add_inhibitor initiate_reaction Initiate with DHDPS add_inhibitor->initiate_reaction measure_abs Measure Absorbance at 340 nm over Time initiate_reaction->measure_abs calc_velocity Calculate Initial Velocity (v₀) measure_abs->calc_velocity plot_data Plot v₀ vs. [Substrate] calc_velocity->plot_data determine_params Determine Km and Ki plot_data->determine_params

Experimental workflow for kinetic analysis.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Mechanism of competitive inhibition.

glycolysis_inhibition Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P Glyceraldehyde-3-phosphate F16BP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Inhibitor 3-Bromopyruvate Inhibitor->GAPDH Inhibition GAPDH->BPG

Inhibition of GAPDH in the glycolytic pathway.

Conclusion

The kinetic analysis of enzyme inhibition by this compound and its analogs reveals specific mechanisms of action that are crucial for understanding their biological effects. The detailed study of (S)-2-bromopropionate on DHDPS demonstrates a clear competitive inhibition pattern, providing a solid foundation for further research.[1] While quantitative kinetic data for 3-bromopyruvate's inhibition of GAPDH is less detailed in the available literature, it is evident that GAPDH is a significant target of this inhibitor.[2][3] The experimental protocols and visualizations provided in this guide offer a practical framework for researchers in the field of enzyme kinetics and drug development to investigate the inhibitory properties of these and other related compounds.

References

Comparative Analysis of 3-Bromopropanoate Cross-Reactivity with Nucleophilic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-bromopropanoate with key nucleophilic amino acids. This compound is an alkylating agent that covalently modifies amino acid residues, a characteristic leveraged in various biochemical and pharmaceutical applications, including the development of targeted covalent inhibitors. Understanding its reactivity profile is crucial for predicting potential off-target effects and designing molecules with improved specificity. This document summarizes the relative reactivity of this compound with cysteine, histidine, lysine, and methionine, and provides detailed experimental protocols for assessing these interactions.

Mechanism of Action: Nucleophilic Substitution

This compound is an electrophilic compound containing a carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. Nucleophilic amino acid side chains in proteins can react with this compound via an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, the nucleophilic atom of the amino acid side chain attacks the electrophilic carbon of this compound, displacing the bromide ion and forming a stable covalent bond.

dot

Figure 1: General mechanism of SN2 reaction between this compound and a nucleophilic amino acid.

Comparative Reactivity of Nucleophilic Amino Acids

The reactivity of nucleophilic amino acids with this compound is primarily dictated by the nucleophilicity of their side chains. This, in turn, is influenced by factors such as the atom's polarizability, basicity, and the pH of the surrounding environment, which affects the protonation state of the side chain.

Based on established principles of nucleophilicity and studies on similar alkylating agents, the general order of reactivity for the side chains of nucleophilic amino acids with this compound under physiological conditions (pH ~7.4) is:

Cysteine > Histidine > Lysine > Methionine

The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻), making it the most reactive among the common amino acids.[1] The imidazole ring of histidine and the primary amine of lysine are also nucleophilic, but generally less so than the thiolate anion. The thioether of methionine is the least reactive of this group.

Table 1: Relative Cross-Reactivity of this compound with Nucleophilic Amino Acids

Amino AcidNucleophilic GrouppKa of Side ChainPredominant form at pH 7.4Relative ReactivityNotes
Cysteine Thiol (-SH)~8.3Partially deprotonated (thiolate)++++ (Highest)The thiolate anion (S⁻) is a highly potent nucleophile.[1]
Histidine Imidazole~6.0Mostly neutral+++The unprotonated imidazole nitrogen is a good nucleophile.[2]
Lysine ε-Amino (-NH₃⁺)~10.5Protonated (ammonium)++The neutral amine (-NH₂) is nucleophilic, but its concentration is low at physiological pH.[2]
Methionine Thioether (-S-CH₃)N/ANeutral+ (Lowest)The sulfur atom is a relatively weak nucleophile.

This table provides a qualitative comparison based on known reactivity principles. Actual reaction rates can vary depending on the specific protein microenvironment.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with different amino acids, a combination of kinetic assays and mass spectrometry-based approaches can be employed.

Protocol 1: Determination of Second-Order Rate Constants using NMR Spectroscopy

This protocol allows for the direct monitoring of the reaction kinetics in real-time.

Materials:

  • 3-Bromopropanoic acid

  • N-acetylated amino acids (N-acetyl-L-cysteine, N-acetyl-L-histidine, N-acetyl-L-lysine, N-acetyl-L-methionine)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Deuterium oxide (D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound and each N-acetylated amino acid in the phosphate buffer prepared with D₂O.

    • In an NMR tube, mix the N-acetylated amino acid solution with the phosphate buffer.

  • NMR Data Acquisition:

    • Acquire a baseline ¹H NMR spectrum of the amino acid solution before the addition of this compound.

    • Initiate the reaction by adding a known concentration of the this compound stock solution to the NMR tube and mix quickly.

    • Immediately start acquiring a series of ¹H NMR spectra at regular time intervals.[3][4]

  • Data Analysis:

    • Process the NMR spectra to monitor the decrease in the signal intensity of the reactant amino acid and the increase in the signal intensity of the alkylated product over time.

    • Integrate the characteristic peaks for both the reactant and the product in each spectrum.

    • Plot the concentration of the reactant versus time and fit the data to a second-order rate equation to determine the rate constant (k).

dot

Figure 2: Workflow for determining reaction kinetics using NMR spectroscopy.
Protocol 2: Competitive Cross-Reactivity Analysis using LC-MS/MS

This protocol determines the relative reactivity of amino acids in a peptide context by analyzing the modification sites.

Materials:

  • A model peptide containing cysteine, histidine, lysine, and methionine residues (e.g., AC-YCKHM-NH₂)

  • This compound

  • Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.4)

  • Dithiothreitol (DTT) for reduction (optional)

  • Iodoacetamide (IAM) for alkylation of unreacted cysteines (optional)

  • Trypsin or other suitable protease

  • LC-MS/MS system

Procedure:

  • Reaction:

    • Dissolve the model peptide in the ammonium bicarbonate buffer.

    • Add a sub-stoichiometric amount of this compound to the peptide solution to ensure that not all reactive sites are modified.

    • Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

  • Sample Preparation for MS:

    • (Optional) Quench the reaction. Reduce and alkylate any remaining free cysteines with DTT and IAM, respectively, to prevent disulfide bond formation and cap unreacted thiols.

    • Digest the modified peptide with a protease (e.g., trypsin) if a larger protein is used. For a small peptide, this step may be omitted.

    • Desalt the sample using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the peptides using a C18 reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using tandem mass spectrometry (MS/MS) to identify the peptide sequences and the sites of modification by this compound (mass shift of +88.01 Da).[5][6]

  • Data Analysis:

    • Use database search software (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptides and pinpoint the specific amino acid residues that have been alkylated.

    • Quantify the relative abundance of the different modified peptides (e.g., cysteine-modified vs. histidine-modified) to determine the relative reactivity of the amino acid residues.

dot

Figure 3: Workflow for competitive cross-reactivity analysis using LC-MS/MS.

Conclusion

The cross-reactivity of this compound with nucleophilic amino acids follows a predictable trend based on the inherent nucleophilicity of the amino acid side chains, with cysteine being the most reactive. However, the protein microenvironment, including local pH and steric accessibility, can significantly influence these reaction rates. The experimental protocols outlined in this guide provide a framework for quantitatively assessing the reactivity and selectivity of this compound, which is essential for the development of specific covalent probes and therapeutics. Researchers should consider the potential for cross-reactivity with multiple amino acid residues when designing and evaluating molecules containing this electrophile.

References

Evaluating 3-Bromopropanoate as a Precursor for Michael Acceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the realm of drug development and materials science, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The efficiency of this reaction hinges on the reactivity of the Michael acceptor, typically an α,β-unsaturated carbonyl compound. While these acceptors are widely used, their synthesis and handling can sometimes be challenging. An alternative strategy involves the use of precursors that generate the active Michael acceptor in situ. This guide provides a comprehensive evaluation of 3-bromopropanoate esters as precursors for generating acrylate Michael acceptors, comparing their efficiency with conventional acrylates and other alternatives.

The Tandem Elimination-Michael Addition Approach

This compound esters serve as "latent" or "pro-" Michael acceptors. The core concept involves a base-mediated tandem elimination-Michael addition reaction. A base is used to induce the elimination of hydrogen bromide (HBr) from the this compound, generating a highly reactive acrylate intermediate in situ. This transient acrylate then immediately undergoes a Michael addition with a present nucleophile. This one-pot approach can offer advantages in certain synthetic contexts by avoiding the isolation of potentially volatile or reactive acrylate monomers.

Diagram of the Tandem Elimination-Michael Addition Workflow

G cluster_0 Tandem Reaction This compound This compound Acrylate Intermediate Acrylate Intermediate This compound->Acrylate Intermediate Elimination of HBr Base Base Base->this compound Induces Nucleophile Nucleophile Nucleophile->Acrylate Intermediate Attacks Michael Adduct Michael Adduct Acrylate Intermediate->Michael Adduct Michael Addition

Caption: Workflow of the tandem elimination-Michael addition using this compound.

Comparative Efficiency: A Data-Driven Analysis

Direct quantitative comparisons of the efficiency of this compound as a Michael acceptor precursor against standard acrylates in head-to-head studies are not extensively documented in the literature. However, by collating data from various sources, we can draw meaningful comparisons. The efficiency of the tandem process is influenced by both the elimination and the subsequent addition step.

Michael Acceptor/PrecursorNucleophileBase/CatalystSolventReaction TimeYield (%)Reference
Ethyl this compound ThiophenolDBUAcetonitrile2-4 hoursHigh (not specified)[1]
Ethyl this compound Pyrrole & Phenacyl bromide---64-88[2]
Methyl Acrylate BenzylamineMicrowaveMethanol3 hours83-98[3]
Butyl Acrylate Benzylamine-Methanol--[4]
Various Acrylates Ethyl acetoacetateDBU / K₂CO₃Neat / variousVariableVariable[5]
Diethyl Maleate 1-HexanethiolTriethylamineTHF--[4]

Key Observations:

  • Feasibility: The use of this compound as a precursor for Michael additions is a viable synthetic strategy, leading to good to excellent yields in specific applications, such as the synthesis of indolizines.[2]

  • Reaction Conditions: The tandem reaction is often promoted by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the initial elimination step.[1]

  • Alternative Precursors: Other β-substituted propanoates can also serve as Michael acceptor precursors, with the nature of the leaving group influencing the ease of elimination.

  • Comparison with Acrylates: While direct kinetic comparisons are scarce, Michael additions with pre-formed acrylates are well-established and often proceed rapidly with high yields under various conditions, including microwave irradiation which can significantly shorten reaction times.[3]

Advantages and Disadvantages of Using this compound Precursors

Advantages:

  • Handling of Reactive Intermediates: Avoids the need to handle and store potentially volatile, toxic, or polymerizable acrylate monomers.

  • One-Pot Synthesis: The tandem nature of the reaction simplifies synthetic procedures and can improve overall efficiency by reducing the number of isolation and purification steps.

  • Controlled Generation of Acceptor: The reactive Michael acceptor is generated in situ, which can minimize side reactions like polymerization of the acceptor.

Disadvantages:

  • Harsher Reaction Conditions: The initial elimination step often requires a stoichiometric amount of a relatively strong base, which may not be compatible with all functional groups in the substrate or nucleophile.

  • Potential for Side Reactions: The presence of a strong base can lead to side reactions with the nucleophile or the product. Furthermore, the this compound itself can undergo nucleophilic substitution as a competing pathway to elimination.

  • Limited Scope: The substrate scope for the tandem elimination-Michael addition may be more limited compared to the direct use of acrylates, as the conditions for elimination must be compatible with the Michael addition step.

Experimental Protocols

General Protocol for Tandem Elimination-Michael Addition with Ethyl this compound and a Thiol Nucleophile

This protocol is a representative example based on common laboratory practices for such reactions.[1]

Materials:

  • Ethyl this compound

  • Thiophenol (or other thiol nucleophile)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (e.g., dichloromethane, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the thiol (1.1 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask is added ethyl this compound (1.0 mmol).

  • DBU (1.2 mmol) is then added to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

Diagram of the Experimental Workflow

G A 1. Dissolve Thiol and Ethyl this compound in Acetonitrile B 2. Add DBU A->B C 3. Stir at Room Temperature (Monitor by TLC) B->C D 4. Solvent Removal C->D E 5. Workup (DCM, Brine) D->E F 6. Drying and Concentration E->F G 7. Purification (Column Chromatography) F->G H Pure Michael Adduct G->H

Caption: A typical experimental workflow for a tandem elimination-Michael addition.

General Protocol for Michael Addition with an Acrylate Ester and an Amine Nucleophile

This protocol is a representative example for a direct Michael addition.[3][4]

Materials:

  • Acrylate ester (e.g., butyl acrylate)

  • Amine nucleophile (e.g., benzylamine)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer or microwave reactor

  • Standard workup and purification reagents

Procedure:

  • In a suitable vessel, the acrylate ester (10 mmol) and the amine (10 mmol) are dissolved in methanol.

  • The reaction can be stirred at room temperature or heated (conventional or microwave) to accelerate the reaction.

  • The progress of the reaction is monitored by TLC.

  • After completion, the methanol is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure β-amino ester.

Signaling Pathways and Applications in Drug Development

Michael acceptors are of significant interest in drug development due to their ability to form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity, a strategy employed in various therapeutic agents. The use of this compound as a precursor could potentially be applied in the context of prodrugs, where the active Michael acceptor is generated under specific physiological conditions.

Diagram of Covalent Inhibition of a Protein by a Michael Acceptor

G Michael_Acceptor Michael Acceptor (e.g., from this compound) Covalent_Adduct Covalently Modified (Inactive) Protein Michael_Acceptor->Covalent_Adduct Target_Protein Target Protein with Nucleophilic Residue (e.g., Cysteine) Target_Protein->Covalent_Adduct Covalent Bond Formation

Caption: Covalent modification of a target protein by a Michael acceptor.

Conclusion

This compound esters represent a viable and useful alternative to traditional acrylate Michael acceptors, particularly when the direct handling of acrylates is undesirable. The tandem elimination-Michael addition strategy offers a convenient one-pot procedure for the synthesis of Michael adducts. However, the efficiency of this approach is highly dependent on the specific substrates and reaction conditions, and it may not be as broadly applicable as the direct use of acrylates. The requirement for a base to initiate the elimination can limit its compatibility with sensitive functional groups and may introduce side reactions.

For researchers and drug development professionals, the choice between using a this compound precursor and a conventional acrylate will depend on a careful evaluation of the specific synthetic goals, the chemical nature of the nucleophile and other functionalities in the molecule, and the desired reaction conditions. While the direct use of acrylates remains a more general and often more straightforward approach, the in situ generation from 3-bromopropanoates provides a valuable tool in the synthetic chemist's arsenal for specific applications where its advantages outweigh its limitations.

References

Safety Operating Guide

Proper Disposal of 3-Bromopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Bromopropanoate, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals on the proper handling and disposal of this chemical. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.[2]

  • Eye Protection: Use chemical splash goggles to protect against eye irritation.[1]

  • Lab Coat: A fully buttoned lab coat should be worn to protect from accidental splashes.

  • Respiratory Protection: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2][3]

Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Halogenated organic compounds like this compound must be collected separately from non-halogenated waste streams.[4][5] This segregation is crucial because the disposal methods for these two categories of organic waste differ significantly, and mixing them can lead to hazardous reactions and increased disposal costs.[6]

Key Segregation Principles:

  • Dedicated Waste Container: Use a designated, clearly labeled "Halogenated Organic Waste" container.[4]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic solvents, acids, bases, or other reactive chemicals.[6][7]

  • Labeling: The waste container must be labeled as "Hazardous Waste" from the moment the first drop of waste is added. The label should include the chemical name ("this compound") and its approximate concentration or volume.[6]

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated "Halogenated Organic Waste" container using a funnel to prevent spills.

    • Ensure the container is made of a compatible material, such as polyethylene, and has a secure screw cap.[8][9] The use of metal safety cans is not recommended as halogenated solvents can produce acids that corrode metal.[8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]

  • Container Management:

    • Keep the waste container tightly closed when not in use to prevent the release of flammable and toxic vapors.[3][8]

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2][3][10]

    • Ensure the storage location is segregated from incompatible materials.[8]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[2][6]

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or diatomite.[2][10]

    • Collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[2][10]

    • Ventilate the area and wash the spill site after the material has been completely removed.[2]

    • For larger spills, evacuate the area and contact your EHS department immediately.[8]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Waste Category Halogenated Organic Waste[4][5]
Container Type Compatible, tightly sealed (e.g., polyethylene)[8][9]
Labeling "Hazardous Waste," with chemical name and concentration[6]
Storage Cool, dry, well-ventilated area; away from ignition sources[2][3][10]
Incompatible Materials Non-halogenated organics, acids, bases, reducing agents, strong oxidizing agents[3][11]
Spill Cleanup Absorb with inert material (sand, vermiculite)[2][10]
Final Disposal Through institutional EHS or a licensed waste disposal service[2][12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Use Designated 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container: 'Hazardous Waste' & Chemical Name segregate->label_container transfer Transfer Waste to Container label_container->transfer store Store Container Securely: Cool, Dry, Ventilated Area transfer->store full Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Compliant Disposal contact_ehs->end

References

Personal protective equipment for handling 3-Bromopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromopropanoates

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-Bromopropanoates, with a specific focus on 3-Bromopropanoic acid, a common and hazardous form of this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

3-Bromopropanoates, particularly 3-Bromopropanoic acid, are classified as hazardous materials. Understanding their properties is the first step in safe handling.

Key Hazards of 3-Bromopropanoic Acid:

  • Corrosive : Causes severe skin burns and eye damage.[1][2]

  • Irritant : May cause respiratory irritation.

  • Combustible : The material is combustible and may explode when heated.[1][3]

The following table summarizes the key quantitative data for 3-Bromopropanoic acid:

PropertyValueReferences
CAS Number 590-92-1[1]
Molecular Formula C3H5BrO2[3]
Molecular Weight 152.98 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 58-62 °C (lit.)
Flash Point 66 °C (150.8 °F) - closed cup
Hazard Classifications Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1)[1][2]
Storage Class Code 8A - Combustible corrosive hazardous materials
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 3-Bromopropanoates is crucial to minimize exposure and prevent accidents.

1. Engineering Controls:

  • Always handle 3-Bromopropanoates in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

    • Protective Clothing : Wear a lab coat, apron, or other protective clothing to prevent skin contact.[2] Flame-retardant and antistatic protective clothing is recommended.[2]

  • Respiratory Protection : If working with powders or in situations where dust or vapors may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A respirator with a P2 filter is recommended when dusts are generated.[2]

3. Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

  • Remove contaminated clothing immediately and wash it before reuse.[2][3]

4. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapors.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]

  • Incompatible materials to avoid include bases, reducing agents, and oxidizing agents.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1][3]

  • Spills : For small spills, sweep up the solid material and place it into a suitable container for disposal. For larger spills, evacuate the area and prevent further leakage if it is safe to do so. Remove all sources of ignition.[1][3]

Disposal Plan

Proper disposal of 3-Bromopropanoate waste is essential to prevent environmental contamination and comply with regulations.

1. Waste Identification:

  • This compound waste is considered hazardous waste.[3]

2. Container and Labeling:

  • Collect waste in a designated, properly labeled, and closed container.

  • The label should clearly identify the contents as "Hazardous Waste" and include the name "this compound."

3. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1][2][3]

  • Do not empty into drains.[1]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Visual Workflow for Handling 3-Bromopropanoates

The following diagram illustrates the logical workflow for the safe handling and disposal of 3-Bromopropanoates.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response risk_assessment Risk Assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe prep_workstation Prepare Workstation (Fume Hood, Spill Kit) gather_ppe->prep_workstation handling_procedure Follow Handling Procedures prep_workstation->handling_procedure Begin Work weighing Weighing handling_procedure->weighing spill_cleanup Clean Spills Immediately handling_procedure->spill_cleanup If Spill Occurs exposure Exposure Event (Skin/Eye/Inhalation) handling_procedure->exposure If Exposure Occurs reaction Reaction/Use weighing->reaction waste_collection Collect Waste in Labeled Container reaction->waste_collection final_disposal Dispose via Approved Waste Management waste_collection->final_disposal spill_cleanup->waste_collection first_aid Administer First Aid exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Workflow for Safe Handling of 3-Bromopropanoates.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.